4,8-Dimethylnonanoyl-CoA
説明
特性
CAS番号 |
204120-61-6 |
|---|---|
分子式 |
C32H56N7O17P3S |
分子量 |
935.8 g/mol |
IUPAC名 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4,8-dimethylnonanethioate |
InChI |
InChI=1S/C32H56N7O17P3S/c1-19(2)7-6-8-20(3)9-10-23(41)60-14-13-34-22(40)11-12-35-30(44)27(43)32(4,5)16-53-59(50,51)56-58(48,49)52-15-21-26(55-57(45,46)47)25(42)31(54-21)39-18-38-24-28(33)36-17-37-29(24)39/h17-21,25-27,31,42-43H,6-16H2,1-5H3,(H,34,40)(H,35,44)(H,48,49)(H,50,51)(H2,33,36,37)(H2,45,46,47)/t20?,21-,25-,26-,27+,31-/m1/s1 |
InChIキー |
YGNKJFPEXQCWDB-ANHZDMDASA-N |
異性体SMILES |
CC(C)CCCC(C)CCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
正規SMILES |
CC(C)CCCC(C)CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4,8-Dimethylnonanoyl-CoA: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,8-Dimethylnonanoyl-CoA is a crucial intermediate in the metabolism of branched-chain fatty acids, particularly in the peroxisomal β-oxidation of pristanic acid. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its pivotal role in cellular metabolism. The document details its metabolic pathway, including its formation in peroxisomes and subsequent transport to mitochondria for further oxidation. Furthermore, this guide outlines established experimental protocols for the synthesis, purification, and analysis of related acyl-CoA molecules, offering a valuable resource for researchers in the fields of biochemistry, metabolic disorders, and drug development.
Chemical Structure and Properties
This compound is a medium-chain fatty acyl-CoA that plays a significant role in lipid metabolism. Its structure consists of a 4,8-dimethylnonanoyl group attached to a coenzyme A molecule via a thioester bond.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₂H₅₆N₇O₁₇P₃S | [1][2] |
| Molecular Weight | 935.8 g/mol | [1][2] |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4,8-dimethylnonanethioate | [1] |
| Physical State | Solid (predicted) | [3] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Biological Significance and Metabolic Pathway
This compound is a key metabolite in the degradation pathway of pristanic acid, a branched-chain fatty acid derived from the diet, particularly from the breakdown of phytanic acid. The metabolism of this compound involves processes in both peroxisomes and mitochondria.
Peroxisomal β-Oxidation of Pristanic Acid
Pristanic acid undergoes β-oxidation within the peroxisomes. This process involves a series of enzymatic reactions that shorten the fatty acid chain. This compound is the end product of three cycles of peroxisomal β-oxidation of pristanoyl-CoA.[4]
Mitochondrial Transport and Further Oxidation
For complete oxidation, this compound must be transported from the peroxisome to the mitochondrion. This transport is facilitated by the enzyme Carnitine O-octanoyltransferase (CROT) , a peroxisomal enzyme that catalyzes the conversion of this compound to its corresponding carnitine ester, 4,8-dimethylnonanoyl carnitine.[5] This carnitine shuttle system is essential for the mitochondrial import of branched-chain and medium-chain fatty acids.[6]
Once inside the mitochondrial matrix, 4,8-dimethylnonanoyl carnitine is converted back to this compound, which then enters the mitochondrial β-oxidation pathway for further degradation to acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle.
Experimental Protocols
Synthesis of Branched-Chain Acyl-CoA Esters
A general chemo-enzymatic approach can be employed for the synthesis of various acyl-CoA thioesters, including branched-chain derivatives.[7]
Methodology:
-
Activation of the Carboxylic Acid: The corresponding branched-chain carboxylic acid (4,8-dimethylnonanoic acid) can be activated. A common method is the formation of an N-hydroxysuccinimide (NHS) ester.
-
Thioesterification: The activated carboxylic acid is then reacted with Coenzyme A (in its free thiol form) in a suitable buffer system (e.g., sodium bicarbonate buffer, pH 8.0-8.5) to form the thioester bond.
-
Purification: The resulting acyl-CoA can be purified by reversed-phase high-performance liquid chromatography (HPLC).
Purification and Analysis by HPLC
Reversed-phase HPLC is the most common method for the purification and analysis of acyl-CoA species.
Methodology:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution is employed, commonly using a buffer such as potassium phosphate (B84403) at an acidic pH (e.g., pH 4.9) as mobile phase A and an organic solvent like acetonitrile (B52724) as mobile phase B.[8]
-
Detection: Detection is typically performed by monitoring the UV absorbance at 260 nm, which corresponds to the adenine (B156593) moiety of Coenzyme A.[8]
Analysis by Mass Spectrometry
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the identification and quantification of acyl-CoAs.
Methodology:
-
Ionization: Electrospray ionization (ESI) is commonly used.
-
Fragmentation: Acyl-CoAs exhibit characteristic fragmentation patterns. A common fragmentation involves the neutral loss of the 5'-ADP moiety (507 Da).[9] Another characteristic fragment ion corresponds to the adenosine (B11128) 3',5'-diphosphate at m/z 428.0365.[1] These specific fragments can be used for targeted analysis using techniques like multiple reaction monitoring (MRM).
Conclusion
This compound is a vital intermediate in the metabolism of branched-chain fatty acids. Understanding its chemical properties, biological role, and the methods for its study is crucial for research into metabolic disorders, such as those involving peroxisomal dysfunction, and for the development of therapeutic interventions. While specific experimental data for this compound is limited, the methodologies outlined in this guide for related acyl-CoAs provide a solid foundation for its further investigation.
References
- 1. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reactome | Beta-oxidation of pristanoyl-CoA [reactome.org]
- 5. Carnitine o-octanoyltransferase is a p53 target that promotes oxidative metabolism and cell survival following nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carnitine O-octanoyltransferase (CROT) deficiency in mice leads to an increase of omega-3 fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Biological Role of 4,8-Dimethylnonanoyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,8-Dimethylnonanoyl-CoA is a crucial, yet often overlooked, intermediate in the peroxisomal β-oxidation of pristanic acid, a branched-chain fatty acid derived from the dietary phytanic acid. Its proper metabolism is essential for maintaining lipid homeostasis and preventing the accumulation of toxic metabolic byproducts. This technical guide provides a comprehensive overview of the biological significance of this compound, detailing its metabolic pathway, the key enzymes involved, and its association with human health and disease. This document synthesizes the current understanding of this compound, presenting available data, experimental methodologies for its study, and visual representations of its metabolic journey, to serve as a valuable resource for researchers in lipid metabolism, inborn errors of metabolism, and drug development.
Introduction
Branched-chain fatty acids, such as phytanic acid and its metabolic derivative pristanic acid, are obtained through the consumption of dairy products, ruminant fats, and certain fish. Due to the presence of methyl branches, their catabolism requires specialized enzymatic pathways distinct from the classical β-oxidation of straight-chain fatty acids. This compound emerges as a key intermediate in this specialized metabolic route. Understanding the biological role of this compound is critical for elucidating the pathophysiology of several inherited metabolic disorders, collectively known as peroxisomal disorders, where the breakdown of these branched-chain fatty acids is impaired. This guide will delve into the metabolic fate of this compound, the enzymes that process it, and the analytical techniques used to investigate its metabolism.
Metabolic Pathway of this compound
This compound is the end product of three cycles of peroxisomal β-oxidation of pristanoyl-CoA. Pristanic acid itself is derived from the α-oxidation of phytanic acid. The metabolic journey of this compound involves its conversion to a carnitine ester, transport to the mitochondria, and subsequent mitochondrial β-oxidation.
Peroxisomal β-Oxidation of Pristanic Acid
Pristanic acid undergoes β-oxidation exclusively within the peroxisomes. This process involves a series of enzymatic reactions that shorten the acyl-chain, ultimately yielding this compound, along with molecules of acetyl-CoA and propionyl-CoA.
Mitochondrial Transport and Further Oxidation
For its complete oxidation, this compound must be transported from the peroxisome to the mitochondrion. This transport is facilitated by the enzyme carnitine O-octanoyltransferase (CROT), which converts this compound into 4,8-dimethylnonanoyl-carnitine. This carnitine ester can then be shuttled into the mitochondrial matrix. Once inside the mitochondria, the acyl group is transferred back to Coenzyme A, and this compound undergoes further rounds of β-oxidation, ultimately being broken down to smaller acyl-CoA units that can enter the citric acid cycle for energy production.
Quantitative Data
Table 1: Substrate Specificity of Carnitine O-Octanoyltransferase (CROT)
| Substrate | Relative Activity (%) | Reference |
|---|---|---|
| Octanoyl-CoA | 100 | Hypothetical data for illustrative purposes. |
| Hexanoyl-CoA | Data not available | |
| Butyryl-CoA | Data not available |
| This compound | Data not available | |
This table highlights the current gap in quantitative data for CROT's activity on this compound.
Experimental Protocols
The study of this compound metabolism relies on a combination of cell culture techniques, stable isotope labeling, and advanced analytical methods.
General Workflow for Studying Pristanic Acid Metabolism
Protocol: Analysis of Pristanic Acid β-Oxidation in Cultured Human Fibroblasts
This protocol is adapted from methodologies used in the diagnosis of peroxisomal disorders.[1][2][3]
1. Cell Culture:
-
Human skin fibroblasts from control subjects and patients with suspected peroxisomal disorders are cultured in standard cell culture medium supplemented with fetal bovine serum.
2. Substrate Incubation:
-
Near-confluent fibroblast monolayers are incubated with a medium containing a known concentration of pristanic acid (e.g., 50 µM). For quantitative studies, deuterated pristanic acid can be used as a tracer.
-
Incubation is carried out for a defined period (e.g., 24-72 hours) to allow for cellular uptake and metabolism.
3. Sample Preparation:
-
After incubation, the cell culture medium is collected.
-
The cells are washed with phosphate-buffered saline (PBS), harvested by trypsinization, and pelleted by centrifugation.
-
For acyl-CoA analysis, the cell pellet is subjected to an extraction procedure, typically involving a mixture of isopropanol, water, and acetic acid, followed by solid-phase extraction (SPE) for purification.
-
For acylcarnitine analysis, the medium or cell pellet can be extracted with methanol (B129727) containing internal standards.
4. LC-MS/MS Analysis:
-
The extracted and purified acyl-CoAs or acylcarnitines are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
A reverse-phase C18 column is commonly used for separation.
-
The mass spectrometer is operated in positive ion mode, and specific precursor-to-product ion transitions are monitored for the detection and quantification of this compound and 4,8-dimethylnonanoyl-carnitine.
5. Data Analysis:
-
The concentration of this compound and its carnitine derivative is determined by comparing the peak areas to those of known standards.
-
In patient samples, a reduced production of these metabolites compared to controls is indicative of a defect in the peroxisomal β-oxidation pathway.
Biological Role and Clinical Significance
Role in Energy Metabolism
As an intermediate in the breakdown of branched-chain fatty acids, this compound contributes to the cellular energy pool. Its complete oxidation in the mitochondria generates acetyl-CoA, which can enter the citric acid cycle to produce ATP.
Association with Peroxisomal Disorders
The primary clinical significance of this compound lies in its association with inborn errors of metabolism affecting peroxisomal function. In these disorders, such as Zellweger spectrum disorders and D-bifunctional protein deficiency, the β-oxidation of pristanic acid is impaired.[1] This leads to the accumulation of pristanic acid and its upstream precursor, phytanic acid, in tissues and body fluids. While the direct pathological effects of this compound accumulation are not well-defined, its measurement can serve as a diagnostic marker for these conditions. The analysis of its downstream product, 4,8-dimethylnonanoyl-carnitine, in patient fibroblasts can help pinpoint defects in the peroxisomal β-oxidation pathway.[2]
Signaling Pathways
Currently, there is no direct evidence in the scientific literature to suggest that this compound functions as a signaling molecule. Its primary role appears to be metabolic. However, the broader class of acyl-CoAs has been implicated in various signaling and regulatory processes, including the regulation of nuclear receptors and protein acylation. Future research may explore whether this compound possesses any such non-metabolic functions.
Conclusion and Future Directions
This compound is a pivotal intermediate in the catabolism of dietary branched-chain fatty acids. Its metabolism is a testament to the intricate compartmentalization and coordination of metabolic pathways between peroxisomes and mitochondria. While its role as a metabolic intermediate is established, several areas warrant further investigation. There is a pressing need for quantitative data on the kinetics of the enzymes that process this compound and its intracellular concentrations. Furthermore, exploring its potential, if any, as a signaling molecule could open new avenues of research. A deeper understanding of the specific pathological consequences of its accumulation in peroxisomal disorders may also contribute to the development of novel therapeutic strategies for these debilitating diseases. This technical guide provides a solid foundation for researchers to build upon as they continue to unravel the multifaceted biological role of this compound.
References
- 1. Pristanic acid beta-oxidation in peroxisomal disorders: studies in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the oxidation of phytanic acid and pristanic acid in human fibroblasts by acylcarnitine analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidation of pristanic acid in fibroblasts and its application to the diagnosis of peroxisomal beta-oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
4,8-Dimethylnonanoyl-CoA in Branched-Chain Fatty Acid Metabolism: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4,8-Dimethylnonanoyl-CoA is a key metabolic intermediate in the degradation pathway of branched-chain fatty acids, primarily arising from the catabolism of phytanic acid and pristanic acid. This guide provides a comprehensive technical overview of the role and metabolism of this compound, including its biochemical synthesis, transport, and subsequent mitochondrial beta-oxidation. Detailed experimental protocols for its quantification and synthesis are provided, alongside signaling pathway and workflow diagrams to facilitate a deeper understanding of its metabolic context. This document is intended for researchers, scientists, and drug development professionals working in the fields of fatty acid metabolism, inborn errors of metabolism, and neurodegenerative diseases.
Introduction
Branched-chain fatty acids (BCFAs) are significant components of the human diet, primarily derived from dairy products and the fat of ruminant animals. Unlike straight-chain fatty acids, the presence of methyl branches along their acyl chains necessitates specialized metabolic pathways for their degradation. This compound is a crucial intermediate in the breakdown of the multi-branched fatty acid phytanic acid and its derivative, pristanic acid.[1] The accumulation of these parent fatty acids is associated with several inherited metabolic disorders, most notably Refsum disease, which is characterized by severe neurological symptoms.[2] Understanding the metabolic fate of this compound is therefore critical for elucidating the pathophysiology of these diseases and for the development of potential therapeutic interventions.
This guide details the metabolic journey of this compound, from its formation in the peroxisome to its ultimate degradation in the mitochondrion.
Metabolic Pathway of this compound
The metabolism of this compound is intricately linked with the degradation of phytanic acid, a 3-methyl branched-chain fatty acid.
Peroxisomal Generation of this compound
Due to the presence of a methyl group at the β-carbon, phytanic acid cannot be directly metabolized by beta-oxidation. Instead, it undergoes alpha-oxidation in the peroxisomes to yield pristanic acid.[1] Pristanic acid, which has a methyl group at the α-carbon, can then enter the beta-oxidation pathway.
Pristanic acid undergoes three cycles of peroxisomal beta-oxidation.[1] Each cycle consists of four enzymatic reactions: dehydrogenation, hydration, dehydrogenation, and thiolytic cleavage. The end product of these three cycles is this compound, along with two molecules of propionyl-CoA and one molecule of acetyl-CoA.[1] The stereochemistry of the methyl branches is critical, and the enzyme α-methylacyl-CoA racemase (AMACR) plays a crucial role in converting the (2R)-methylacyl-CoA esters to the (2S)-epimers, which are the required substrates for the beta-oxidation enzymes.[3]
Transport of this compound to the Mitochondria
For its complete degradation, this compound must be transported from the peroxisome to the mitochondrion. This transport can occur via two primary mechanisms:
-
Carnitine Shuttle: this compound is converted to its carnitine ester, 4,8-dimethylnonanoylcarnitine, by the enzyme carnitine O-octanoyltransferase (CROT), which is located in the peroxisomal membrane.[1][4] The resulting acylcarnitine is then transported into the mitochondrial matrix.
-
Free Acid Transport: Alternatively, this compound can be hydrolyzed to the free fatty acid, 4,8-dimethylnonanoic acid, by an acyl-CoA thioesterase. The free fatty acid can then diffuse across the mitochondrial membranes and be re-activated to its CoA ester within the mitochondrial matrix.[1]
Mitochondrial Beta-Oxidation of this compound
Once inside the mitochondrion, this compound undergoes further degradation through the mitochondrial beta-oxidation pathway. Due to the presence of methyl branches, the enzymatic machinery required for its breakdown likely involves enzymes with specificity for branched-chain acyl-CoAs.
The proposed mitochondrial beta-oxidation of (4R,8)-dimethylnonanoyl-CoA involves the following steps:
-
First cycle of β-oxidation: This cycle likely proceeds through the standard four enzymatic reactions, yielding one molecule of propionyl-CoA and (2R,6)-dimethylheptanoyl-CoA.
-
Racemization: The resulting (2R,6)-dimethylheptanoyl-CoA is a substrate for α-methylacyl-CoA racemase (AMACR), which converts it to the (2S)-stereoisomer, a prerequisite for the subsequent beta-oxidation cycle.
-
Subsequent cycles of β-oxidation: The (2S)-dimethylheptanoyl-CoA then undergoes further rounds of beta-oxidation, ultimately yielding propionyl-CoA, isobutyryl-CoA, and acetyl-CoA.
The final products of the complete oxidation of one molecule of pristanoyl-CoA are three molecules of acetyl-CoA, three molecules of propionyl-CoA, and one molecule of isobutyryl-CoA.[1]
Quantitative Data
Currently, there is a lack of specific quantitative data in the published literature regarding the cellular and tissue concentrations of this compound under both physiological and pathological conditions. However, data on the accumulation of its precursors in Refsum disease provide a valuable context.
Table 1: Precursor Fatty Acid Levels in Refsum Disease
| Analyte | Normal Plasma Levels | Plasma Levels in Refsum Disease | Reference |
| Phytanic Acid | ≤ 0.2 mg/dL | 10 - 50 mg/dL | [2] |
| Pristanic Acid | Not typically elevated | Not typically elevated | [5] |
Note: The absence of elevated pristanic acid in classical Refsum disease is due to the block in phytanic acid alpha-oxidation, which occurs upstream of pristanic acid formation.
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol is adapted from established methods for acyl-CoA analysis and is designed for the sensitive and specific quantification of this compound in biological samples.[6][7]
Workflow:
Methodology:
-
Sample Preparation:
-
Homogenize frozen tissue or cell pellets in a cold extraction buffer (e.g., 10% trichloroacetic acid).
-
Add an internal standard (e.g., a stable isotope-labeled analog of this compound or a structurally similar odd-chain branched-chain acyl-CoA).
-
Centrifuge to pellet precipitated proteins.
-
Purify the acyl-CoAs from the supernatant using solid-phase extraction (SPE) with a C18 cartridge.
-
Elute the acyl-CoAs and dry the eluate under a stream of nitrogen.
-
Reconstitute the sample in an appropriate solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Aqueous buffer with an ion-pairing agent (e.g., 10 mM ammonium (B1175870) acetate).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase to elute this compound.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transition for this compound will need to be determined using a synthesized standard. A common transition for acyl-CoAs involves the neutral loss of the phosphopantetheine moiety.
-
-
-
Quantification:
-
Generate a standard curve using a synthesized and purified this compound standard of known concentrations.
-
Calculate the concentration of this compound in the biological samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Chemical Synthesis of this compound Standard
This protocol is a proposed method based on general procedures for the synthesis of acyl-CoA esters.[8][9]
Workflow:
References
- 1. Short/branched chain specific acyl-CoA dehydrogenase, mitochondrial | Abcam [abcam.com]
- 2. Refsum Disease: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 3. Genetic Evaluation of Physiological Functions of Thiolase Isozymes in the n-Alkane-Assimilating Yeast Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Enoyl coenzyme A hydratase activity in Escherichia coli. Evidence for short and long chain specific enzymes and study of their associations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of phytanoyl-CoA ligase as a distinct acyl-CoA ligase in peroxisomes from cultured human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A rapid method for the synthesis of methylmalonyl-coenzyme A and other CoA-esters - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of 4,8-Dimethylnonanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,8-Dimethylnonanoyl-CoA is a key metabolic intermediate in the peroxisomal β-oxidation of pristanic acid, a branched-chain fatty acid derived from the dietary phytanic acid. Its proper metabolism is crucial for normal lipid homeostasis, and disruptions in its processing are indicative of certain peroxisomal disorders. This technical guide provides an in-depth overview of the discovery, biological synthesis, and chemical synthesis of this compound. It includes detailed experimental protocols, quantitative data on related metabolites, and visual diagrams of the relevant metabolic pathways and experimental workflows to support researchers, scientists, and drug development professionals in their understanding and utilization of this important molecule.
Discovery and Biological Significance
The discovery of this compound is intrinsically linked to the elucidation of the metabolic pathway of phytanic and pristanic acids. Early research focused on identifying the intermediates in the breakdown of these branched-chain fatty acids, particularly in the context of peroxisomal disorders where these compounds accumulate.
A pivotal study by Verhoeven et al. in 1998 was instrumental in identifying the products of pristanic acid oxidation in cultured human fibroblasts.[1] Using tandem mass spectrometry for the analysis of acylcarnitine intermediates, they demonstrated that both phytanic acid and pristanic acid are initially oxidized in peroxisomes to this compound.[1] This intermediate is then converted to its corresponding acylcarnitine, 4,8-dimethylnonanoylcarnitine, for transport to the mitochondria for further oxidation.[1] This work provided the first direct evidence of this compound as a specific intermediate in this pathway.
Subsequent research by Ferdinandusse et al. in 1999 further solidified this understanding by cloning and expressing human carnitine octanoyltransferase (CROT).[2] Their work demonstrated that CROT efficiently catalyzes the conversion of this compound to its carnitine ester, confirming its role in the transport of this intermediate out of the peroxisome.[2]
The biological significance of this compound lies in its position as the end product of the peroxisomal β-oxidation of pristanic acid. The efficient conversion of this compound to its carnitine derivative and its subsequent transport and metabolism are essential for the complete degradation of dietary branched-chain fatty acids. The accumulation of its precursors, phytanic and pristanic acids, is a hallmark of several inherited metabolic disorders, including Zellweger syndrome and bifunctional protein deficiency, making the study of this pathway and its intermediates critical for diagnostics and therapeutic development.
Biological Synthesis: The Peroxisomal β-Oxidation of Pristanic Acid
This compound is not synthesized de novo but is a product of the catabolism of pristanic acid within the peroxisome. The pathway involves a series of enzymatic reactions that shorten the carbon chain of pristanoyl-CoA.
The overall biological synthesis can be summarized as follows:
-
Activation: Pristanic acid is first activated to pristanoyl-CoA.
-
β-Oxidation Cycles: Pristanoyl-CoA undergoes three cycles of peroxisomal β-oxidation. Each cycle consists of four enzymatic steps:
-
Oxidation: Catalyzed by an acyl-CoA oxidase.
-
Hydration: Catalyzed by a 2-enoyl-CoA hydratase.
-
Dehydrogenation: Catalyzed by a 3-hydroxyacyl-CoA dehydrogenase.
-
Thiolytic Cleavage: Catalyzed by a 3-ketoacyl-CoA thiolase.
-
-
Products of β-Oxidation: After three cycles, pristanoyl-CoA is broken down into one molecule of this compound, two molecules of propionyl-CoA, and one molecule of acetyl-CoA.
-
Carnitine-Mediated Transport: this compound is then converted to 4,8-dimethylnonanoylcarnitine by the enzyme carnitine octanoyltransferase (CROT). This allows for its transport out of the peroxisome to the mitochondria.
-
Mitochondrial Oxidation: In the mitochondria, 4,8-dimethylnonanoylcarnitine is converted back to this compound and undergoes further β-oxidation.
Signaling Pathway Diagram
Caption: Peroxisomal β-oxidation of pristanic acid to this compound.
Quantitative Data
Quantitative analysis of this compound itself is not commonly reported in routine clinical or research settings. However, the concentrations of its precursors, phytanic acid and pristanic acid, are well-documented, especially in the context of peroxisomal disorders. The following tables summarize representative concentrations of these precursor fatty acids in human plasma and fibroblasts.
Table 1: Plasma Concentrations of Pristanic and Phytanic Acid
| Analyte | Control (μmol/L) | Zellweger Syndrome (μmol/L) | Bifunctional Protein Deficiency (μmol/L) | Refsum Disease (μmol/L) |
| Pristanic Acid | 0.03 - 0.3 | 0.5 - 5 | 10 - 100 | < 0.3 |
| Phytanic Acid | 0.3 - 10 | 10 - 100 | 10 - 100 | > 200 |
| Pristanic/Phytanic Acid Ratio | 0.03 - 0.1 | ~0.05 - 0.1 | > 1 | < 0.01 |
Data compiled from literature, including ten Brink et al., 1992 and Verhoeven et al., 1998. Actual values can vary based on age, diet, and specific genetic mutations.
Table 2: Acylcarnitine Production in Cultured Fibroblasts
| Cell Line | Substrate | C11-Carnitine (4,8-dimethylnonanoyl) | C9-Carnitine (2,6-dimethylheptanoyl) |
| Control | Pristanic Acid | +++ | ++ |
| Control | Phytanic Acid | ++ | + |
| Peroxisomal Disorder | Pristanic Acid | - or significantly reduced | - or significantly reduced |
Qualitative representation based on the findings of Verhoeven et al., 1998, where '+++' indicates a strong signal and '-' indicates no or a very weak signal in tandem mass spectrometry analysis.
Experimental Protocols
Analysis of 4,8-Dimethylnonanoylcarnitine in Fibroblasts
This protocol is adapted from the methodology described by Verhoeven et al. (1998) for the identification of acylcarnitine intermediates.
Objective: To detect the production of 4,8-dimethylnonanoylcarnitine in cultured human fibroblasts incubated with pristanic acid.
Materials:
-
Cultured human skin fibroblasts
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal bovine serum (FBS)
-
Pristanic acid
-
L-carnitine
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Internal standard (e.g., deuterated octanoylcarnitine)
-
Tandem mass spectrometer (e.g., electrospray ionization)
Procedure:
-
Culture fibroblasts to near confluency in DMEM with 10% FBS.
-
Wash the cells twice with PBS.
-
Incubate the cells for 72 hours in serum-free DMEM containing 50 µmol/L pristanic acid and 400 µmol/L L-carnitine.
-
After incubation, harvest the cells and medium.
-
Centrifuge to pellet the cells.
-
To the supernatant, add an internal standard.
-
Extract the acylcarnitines from the medium using a solid-phase extraction column.
-
Elute the acylcarnitines with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for mass spectrometry analysis.
-
Analyze the sample by tandem mass spectrometry, monitoring for the specific precursor-to-product ion transition for 4,8-dimethylnonanoylcarnitine.
Experimental Workflow Diagram
References
4,8-Dimethylnonanoyl-CoA: A Key Intermediate in Peroxisomal Phytanic Acid Oxidation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Phytanic acid, a branched-chain fatty acid derived from the degradation of phytol (B49457) found in dairy products, ruminant fats, and certain fish, is a significant molecule in human metabolism.[1] Due to the presence of a methyl group on its β-carbon, phytanic acid cannot be directly metabolized through the conventional β-oxidation pathway. Instead, it undergoes an initial α-oxidation in the peroxisomes to yield pristanic acid.[2] This is then followed by several cycles of peroxisomal β-oxidation. A critical intermediate in this pathway is 4,8-dimethylnonanoyl-CoA, the formation of which is essential for the complete degradation of phytanic acid.[3][4] Deficiencies in the enzymes involved in this metabolic route lead to the accumulation of phytanic acid, resulting in the rare, autosomal recessive neurological disorder known as Refsum disease.[5] This technical guide provides a comprehensive overview of the role of this compound in phytanic acid oxidation, detailing the metabolic pathways, enzymes, and relevant experimental protocols.
The Metabolic Pathway of Phytanic Acid Oxidation
The catabolism of phytanic acid is a multi-step process that occurs primarily within the peroxisomes, with subsequent mitochondrial involvement.[3][6] It can be broadly divided into two main stages: α-oxidation of phytanic acid to pristanic acid, and the subsequent β-oxidation of pristanic acid.
α-Oxidation of Phytanic Acid
The initial phase of phytanic acid degradation involves the removal of a single carbon atom from the carboxyl end. This process is catalyzed by a series of enzymes located in the peroxisomes:
-
Activation to Phytanoyl-CoA: Phytanic acid is first activated to its coenzyme A (CoA) ester, phytanoyl-CoA, by a peroxisomal acyl-CoA synthetase.[7]
-
Hydroxylation: Phytanoyl-CoA is then hydroxylated at the α-carbon by phytanoyl-CoA hydroxylase (PHYH) , an Fe²⁺ and 2-oxoglutarate-dependent oxygenase, to form 2-hydroxyphytanoyl-CoA. This is the rate-limiting step in α-oxidation and the enzyme deficient in the classic form of Refsum disease.
-
Cleavage: 2-Hydroxyphytanoyl-CoA lyase (HACL1) , a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, cleaves 2-hydroxyphytanoyl-CoA into pristanal (B217276) and formyl-CoA.
-
Oxidation to Pristanic Acid: Pristanal is subsequently oxidized to pristanic acid by an aldehyde dehydrogenase.
β-Oxidation of Pristanic Acid
Pristanic acid, now lacking the β-methyl blockage, can undergo peroxisomal β-oxidation. This process involves a series of four enzymatic reactions that are repeated in cycles, with each cycle shortening the fatty acyl-CoA chain. Three cycles of β-oxidation of pristanoyl-CoA occur in the peroxisomes, leading to the formation of this compound.[4][8]
The enzymes involved in each cycle are:
-
Activation to Pristanoyl-CoA: Pristanic acid is activated to pristanoyl-CoA by a peroxisomal acyl-CoA synthetase.
-
Oxidation: Pristanoyl-CoA oxidase (an acyl-CoA oxidase) catalyzes the formation of a double bond between the α and β carbons, yielding trans-2-enoyl-pristanoyl-CoA and producing hydrogen peroxide (H₂O₂).[9]
-
Hydration: Enoyl-CoA hydratase (part of a multifunctional enzyme) adds a water molecule across the double bond to form 3-hydroxypristanoyl-CoA.
-
Dehydrogenation: 3-Hydroxyacyl-CoA dehydrogenase (also part of the multifunctional enzyme) oxidizes the hydroxyl group to a keto group, forming 3-ketopristanoyl-CoA.
-
Thiolytic Cleavage: 3-Ketoacyl-CoA thiolase cleaves 3-ketopristanoyl-CoA, releasing a molecule of propionyl-CoA (due to the methyl branch at the α-position) and a shortened acyl-CoA.
This cycle is repeated, releasing acetyl-CoA in the second cycle and another propionyl-CoA in the third cycle, ultimately yielding this compound.[4][8]
Fate of this compound
This compound, the end product of three cycles of peroxisomal β-oxidation of pristanic acid, is then transported to the mitochondria for further degradation.[3][4] This transport is facilitated by its conversion to 4,8-dimethylnonanoylcarnitine.[10] Within the mitochondria, it undergoes further β-oxidation cycles to ultimately yield smaller acyl-CoA molecules that can enter central metabolic pathways.
Quantitative Data
Quantitative analysis of the enzymes and metabolites in the phytanic acid oxidation pathway is crucial for understanding its regulation and the pathophysiology of related disorders.
Table 1: Enzyme Activities in Phytanic Acid Oxidation
| Enzyme | Substrate | Source | Specific Activity | Km | Vmax | Reference(s) |
| Phytanic Acid α-Oxidation | [1-¹⁴C]Phytanic Acid | Control Human Skin Fibroblasts (Peroxisomes) | 37.1 ± 2.65 pmol/h/mg protein | N/A | N/A | [11] |
| Phytanic Acid α-Oxidation | [1-¹⁴C]Phytanic Acid | Refsum Disease Fibroblasts (Peroxisomes) | Not detected | N/A | N/A | [11] |
| Phytanoyl-CoA Ligase | Phytanic Acid | Control Human Skin Fibroblasts (Peroxisomes) | 9.86 ± 0.09 nmol/h/mg protein | N/A | N/A | [11] |
| Phytanoyl-CoA Ligase | Phytanic Acid | Refsum Disease Fibroblasts (Peroxisomes) | 10.25 ± 0.31 nmol/h/mg protein | N/A | N/A | [11] |
| Pristanoyl-CoA Oxidase | 2-Methylpalmitoyl-CoA | Rat Liver Peroxisomes | Oxidized twice as rapidly as palmitoyl-CoA | Data not available | Data not available | [12] |
| Enoyl-CoA Hydratase | Various | Pig Heart | Most active with medium-chain substrates | Data not available | Data not available | [13] |
| 3-Hydroxyacyl-CoA Dehydrogenase | Short-chain methyl-branched acyl-CoAs | Human | High preference | Data not available | Data not available | [14] |
| 3-Ketoacyl-CoA Thiolase | 3-Ketoacyl-CoAs | Rat Liver Peroxisomes | Operates by a ping-pong mechanism | Data not available | Data not available | [15] |
N/A: Not Applicable. Data not available: Specific kinetic parameters for the branched-chain substrates in this pathway are not well-documented in the literature.
Table 2: Metabolite Concentrations in Health and Disease
| Metabolite | Condition | Tissue/Fluid | Concentration | Reference(s) |
| Phytanic Acid | Healthy Controls | Plasma | < 10 µM | [16] |
| Phytanic Acid | Refsum Disease | Plasma | > 200 µM | [5] |
| Pristanic Acid | Healthy Controls | Plasma | Micromolar concentrations | [16] |
| 2,3-Pristenic Acid | Healthy Controls | Plasma | 2 - 48 nM | [17] |
| 3-Hydroxypristanic Acid | Healthy Controls | Plasma | 0.02 - 0.81 nM | [17] |
| 3-Ketopristanic Acid | Healthy Controls | Plasma | 0.07 - 1.45 nM | [17] |
| 4,8-Dimethylnonanoylcarnitine | Normal Fibroblasts (incubated with phytanic or pristanic acid) | Cell Culture | Accumulated | [3] |
| This compound | Healthy/Diseased | Human Tissues | Quantitative data not available |
Experimental Protocols
The analysis of phytanic acid and its metabolites is essential for the diagnosis and study of Refsum disease and other peroxisomal disorders. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for these measurements.
Protocol 1: Measurement of Phytanic Acid α-Oxidation in Cultured Fibroblasts
This protocol describes the measurement of the α-oxidation rate of phytanic acid in cultured skin fibroblasts.
1. Cell Culture and Isotope Labeling:
-
Culture human skin fibroblasts to near confluency in appropriate media.
-
Incubate the cells with a known concentration of deuterated phytanic acid (e.g., [²H₃]-phytanic acid) for a defined period (e.g., 72 hours).
2. Sample Collection and Lipid Extraction:
-
Harvest both the cells and the culture medium.
-
Add an internal standard (e.g., a C17:0 fatty acid) to the combined sample.
-
Extract total lipids using a solvent mixture such as hexane:isopropanol.
3. Derivatization:
-
Convert the extracted fatty acids to their fatty acid methyl esters (FAMEs) using a derivatizing agent like boron trifluoride in methanol.
4. GC-MS Analysis:
-
Analyze the FAMEs by GC-MS.
-
Use a suitable capillary column for separation.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to quantify the deuterated phytanic acid and its α-oxidation product, pristanic acid.
5. Data Analysis:
-
Calculate the rate of phytanic acid α-oxidation based on the amount of labeled pristanic acid produced, normalized to the amount of cell protein and incubation time.
References
- 1. scielo.br [scielo.br]
- 2. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Refsum disease diagnostic marker phytanic acid alters the physical state of membrane proteins of liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peroxisomal plant 3-ketoacyl-CoA thiolase structure and activity are regulated by a sensitive redox switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Peroxisomal acyl-CoA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reactome | Beta-oxidation of pristanoyl-CoA [reactome.org]
- 9. Enoyl-CoA hydratase 2 - Wikipedia [en.wikipedia.org]
- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 11. 2,6-Dimethyloctanedioic acid--a metabolite of phytanic acid in Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] OF PEROXISOMAL MULTIFUNCTIONAL 2-ENOYL-COA HYDRATASE 2 / ( 3 R )-HYDROXYACYL-COA DEHYDROGENASE ( MFE TYPE 2 ) FROM MAMMALS | Semantic Scholar [semanticscholar.org]
- 14. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Properties of peroxisomal 3-ketoacyl-coA thiolase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pristanic acid - Wikipedia [en.wikipedia.org]
- 17. Fibroblast‐specific genome‐scale modelling predicts an imbalance in amino acid metabolism in Refsum disease - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 4,8-Dimethylnonanoyl-CoA in Peroxisomal Beta-Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the role of 4,8-Dimethylnonanoyl-CoA, a key intermediate in the peroxisomal beta-oxidation of branched-chain fatty acids. An understanding of this metabolic pathway is critical for researchers in the fields of metabolic disorders, neurodegenerative diseases, and drug development, particularly concerning conditions like Refsum disease and Zellweger syndrome. This document details the metabolic fate of this compound, presents quantitative data where available, outlines relevant experimental protocols, and provides visualizations of the associated biochemical pathways and workflows to facilitate a comprehensive understanding of its significance.
Introduction
Peroxisomal beta-oxidation is a critical metabolic pathway responsible for the degradation of a variety of molecules that cannot be processed by mitochondria, including very-long-chain fatty acids and branched-chain fatty acids. One such branched-chain fatty acid is phytanic acid, the accumulation of which leads to the debilitating neurological disorder, Refsum disease.[1][2] The breakdown of phytanic acid is a multi-step process that begins with alpha-oxidation in the peroxisome to yield pristanic acid.[3][4] Pristanic acid then undergoes three cycles of peroxisomal beta-oxidation.[5] The end product of these three cycles is this compound, a molecule that stands at a crucial metabolic crossroads, linking peroxisomal and mitochondrial fatty acid oxidation pathways.[6] This guide focuses on the central role of this compound in this intricate metabolic network.
The Metabolic Pathway of this compound
The generation and subsequent metabolism of this compound is a key segment of the overall degradation pathway of dietary phytanic acid.
Formation of this compound
Pristanic acid, derived from the alpha-oxidation of phytanic acid, is activated to pristanoyl-CoA and enters the peroxisomal beta-oxidation spiral. This pathway involves a series of enzymatic reactions catalyzed by acyl-CoA oxidase, a bifunctional protein (possessing enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities), and a peroxisomal thiolase.[7] After three successive cycles of beta-oxidation, 4,8,12-trimethyltridecanoyl-CoA is cleaved by a peroxisomal thiolase to yield propionyl-CoA and this compound.[7][8]
Mitochondrial Transfer via Carnitine Shuttle
Due to the inability of peroxisomes to completely oxidize fatty acids to carbon dioxide and water, the resulting shortened acyl-CoA, this compound, must be transported to the mitochondria for the final stages of degradation.[6] This transport is facilitated by the carnitine shuttle system. Inside the peroxisome, the enzyme carnitine octanoyltransferase (CROT) catalyzes the conversion of this compound to 4,8-dimethylnonanoylcarnitine.[9] This carnitine ester is then exported from the peroxisome and subsequently imported into the mitochondrial matrix.
Mitochondrial Beta-Oxidation
Once inside the mitochondrion, 4,8-dimethylnonanoylcarnitine is converted back to this compound by a mitochondrial carnitine acyltransferase. This regenerated acyl-CoA then enters the mitochondrial beta-oxidation pathway for complete degradation to acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production.[6]
Quantitative Data
While extensive quantitative data specifically for the enzymatic reactions involving this compound are limited in the literature, the following tables summarize available data on related enzymes and substrates, providing a valuable reference for researchers.
Table 1: Substrate Specificity of Peroxisomal Thiolases
| Enzyme | Substrate | Relative Activity (%) | Reference |
| Rat Liver Thiolase A | 3-Oxohexanoyl-CoA | 100 | [10] |
| 3-Oxodecanoyl-CoA | 120 | [10] | |
| 3-Oxopalmitoyl-CoA | 80 | [10] | |
| 3-Oxo-2-methylpalmitoyl-CoA | Inactive | [10] | |
| Rat Liver SCP-2/thiolase | 3-Oxodecanoyl-CoA | 100 | [10] |
| 3-Oxopalmitoyl-CoA | 115 | [10] | |
| 3-Oxo-2-methylpalmitoyl-CoA | Active | [10] |
Table 2: Substrate Specificity of Human Carnitine Acyltransferases
| Enzyme | Substrate | Relative Activity (%) | Reference |
| Carnitine Acetyltransferase (CrAT) | Acetyl-CoA (C2) | 100 | [11] |
| Butyryl-CoA (C4) | ~110 | [11] | |
| Octanoyl-CoA (C8) | ~80 | [11] | |
| Decanoyl-CoA (C10) | ~60 | [11] | |
| Carnitine Octanoyltransferase (CROT) | Acetyl-CoA (C2) | ~10 | [11] |
| Butyryl-CoA (C4) | ~60 | [11] | |
| Octanoyl-CoA (C8) | 100 | [11] | |
| Decanoyl-CoA (C10) | ~90 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its role in peroxisomal beta-oxidation.
Isolation of Functional Peroxisomes
Objective: To obtain a fraction enriched in functional peroxisomes from animal tissue or cultured cells for subsequent metabolic assays.
Protocol:
-
Homogenization: Homogenize fresh or frozen tissue (e.g., rat liver) in an ice-cold isolation buffer (e.g., 250 mM sucrose, 1 mM EDTA, and 10 mM Tris-HCl, pH 7.4).[2]
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 25,000 x g for 20 minutes) to obtain a crude organelle pellet containing mitochondria, lysosomes, and peroxisomes.[2]
-
-
Density Gradient Centrifugation:
-
Purity Assessment: Assess the purity of the isolated peroxisomes by measuring the activity of marker enzymes for peroxisomes (e.g., catalase), mitochondria (e.g., cytochrome c oxidase), and other potential contaminants.[2]
Quantification of this compound by LC-MS/MS
Objective: To quantitatively measure the levels of this compound in biological samples.
Protocol:
-
Extraction of Acyl-CoAs:
-
Homogenize the sample (e.g., isolated peroxisomes, tissue) in an ice-cold extraction solvent (e.g., methanol/water with an internal standard).
-
Centrifuge to pellet proteins and other insoluble material.[12]
-
-
Solid-Phase Extraction (SPE):
-
Use a C18 SPE cartridge to enrich for acyl-CoA species from the supernatant.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with an appropriate solvent.
-
-
LC-MS/MS Analysis:
-
Separate the acyl-CoA species using a C18 reversed-phase column with a gradient of mobile phases (e.g., ammonium (B1175870) acetate (B1210297) in water and acetonitrile).[12]
-
Detect and quantify this compound using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transition for this compound will need to be determined.
-
-
Quantification: Calculate the concentration of this compound by comparing its peak area to that of a known amount of an appropriate internal standard.
In Vitro Carnitine Octanoyltransferase (CROT) Activity Assay
Objective: To measure the activity of CROT in converting this compound to its carnitine ester.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0), a source of CROT (e.g., purified recombinant enzyme or peroxisomal lysate), L-carnitine, and a chromogenic agent that reacts with the free Coenzyme A (CoA-SH) produced (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid), DTNB).
-
Initiation of Reaction: Start the reaction by adding this compound to the reaction mixture.
-
Spectrophotometric Measurement: Monitor the increase in absorbance at 412 nm, which corresponds to the formation of the colored product from the reaction of DTNB with the released CoA-SH.
-
Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the colored product.
Signaling Pathways and Logical Relationships
The accumulation or altered flux of branched-chain acyl-CoAs, including this compound, can have significant impacts on cellular signaling pathways.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
Long-chain acyl-CoAs are known to be endogenous ligands for PPARα, a nuclear receptor that regulates the expression of genes involved in lipid metabolism.[13] While direct evidence for this compound as a PPARα ligand is not established, its precursor, pristanic acid, is a known PPARα agonist.[14] Alterations in the levels of this compound could therefore indirectly influence PPARα signaling by affecting the pool of its upstream activators.
AMP-Activated Protein Kinase (AMPK)
Recent studies have shown that long-chain fatty acyl-CoA esters can directly activate AMPK, a central regulator of cellular energy homeostasis.[15][16] Activation of AMPK can lead to the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC), thereby promoting fatty acid oxidation. It is plausible that this compound, as a medium-to-long-chain acyl-CoA, could also contribute to the activation of AMPK, thus influencing the overall cellular metabolic state.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.
Figure 1: Metabolic pathway of this compound formation and fate.
Figure 2: Workflow for the quantification of this compound.
Figure 3: Potential signaling roles of branched-chain fatty acid metabolites.
Conclusion
This compound is a pivotal metabolite in the degradation of branched-chain fatty acids, acting as the final product of peroxisomal beta-oxidation of pristanic acid before its transfer to the mitochondria for complete oxidation. A thorough understanding of its metabolism is essential for elucidating the pathophysiology of related metabolic disorders and for the development of novel therapeutic strategies. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and clinicians working to unravel the complexities of peroxisomal metabolism and its impact on human health. Further research is warranted to determine the precise kinetic parameters of the enzymes involved in the metabolism of this compound and to fully elucidate its potential role in cellular signaling.
References
- 1. Methodology for measuring oxidative capacity of isolated peroxisomes in the Seahorse assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Isolation of peroxisomes from tissues and cells by differential and density gradient centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reactome | Beta-oxidation of pristanoyl-CoA [reactome.org]
- 9. Reactome | this compound + carnitine => 4,8-dimethylnonanoylcarnitine + CoASH [reactome.org]
- 10. Substrate specificities of 3-oxoacyl-CoA thiolase A and sterol carrier protein 2/3-oxoacyl-CoA thiolase purified from normal rat liver peroxisomes. Sterol carrier protein 2/3-oxoacyl-CoA thiolase is involved in the metabolism of 2-methyl-branched fatty acids and bile acid intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pristanic acid - Wikipedia [en.wikipedia.org]
- 15. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1-isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
The Nexus of a Branched-Chain Acyl-CoA and Peroxisomal Dysfunction: A Technical Guide to 4,8-Dimethylnonanoyl-CoA and its Link to Refsum Disease
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide detailing the intricate relationship between 4,8-dimethylnonanoyl-CoA and the rare inherited neurological disorder, Refsum disease, has been released today. This whitepaper offers researchers, scientists, and drug development professionals a deep dive into the biochemical underpinnings of the disease, focusing on the pivotal role of this branched-chain acyl-CoA. The guide provides a wealth of quantitative data, detailed experimental protocols, and novel pathway visualizations to accelerate research and therapeutic development in this field.
Refsum disease is a debilitating autosomal recessive disorder characterized by the accumulation of phytanic acid, a branched-chain fatty acid, in blood and tissues.[1] This accumulation is primarily due to a deficiency in the peroxisomal enzyme phytanoyl-CoA hydroxylase (PHYH), which catalyzes the first step of phytanic acid alpha-oxidation.[2][3][4] The disease manifests with a range of severe symptoms including retinitis pigmentosa, peripheral neuropathy, cerebellar ataxia, and ichthyosis.[5][6]
This technical guide illuminates the metabolic journey of phytanic acid, with a specific focus on the formation and subsequent fate of this compound, a key downstream metabolite. While the accumulation of phytanic acid is the hallmark of Refsum disease, understanding the dynamics of its metabolic products is crucial for a complete picture of the pathophysiology and for the identification of novel therapeutic targets.
Data Presentation: A Quantitative Look at Refsum Disease Biomarkers
The diagnosis and monitoring of Refsum disease rely on the quantification of specific biomarkers. While direct quantification of this compound in patient samples is not a routine clinical measurement and published data on its specific concentrations in Refsum disease is scarce, the levels of its precursors, phytanic acid and pristanic acid, are well-established diagnostic indicators.
| Biomarker | Healthy Individuals (Plasma) | Refsum Disease Patients (Plasma) | Fold Increase (Approx.) | Reference |
| Phytanic Acid | 0 - 33 µmol/L | 992 - 6400 µmol/L | 30 - 194x | [7] |
| Pristanic Acid | Age-dependent, typically < 3 µmol/L for adults | Generally low to normal | - | [8] |
| C26:0/C22:0 Ratio | ≤ 0.023 | Normal | - | [8] |
| C24:0/C22:0 Ratio | ≤ 1.39 | Normal | - | [8] |
Table 1: Key Biomarker Concentrations in Refsum Disease. This table summarizes the typical plasma concentrations of phytanic acid, pristanic acid, and very-long-chain fatty acid ratios in healthy individuals compared to patients with classical Refsum disease.
The Metabolic Pathway: From Phytanic Acid to this compound
The catabolism of phytanic acid is a multi-step process that occurs primarily within the peroxisomes. Due to a methyl group on its beta-carbon, phytanic acid cannot be directly metabolized by beta-oxidation. Instead, it undergoes alpha-oxidation to pristanic acid, which can then enter the beta-oxidation pathway.
Alpha-Oxidation of Phytanic Acid
The initial step in phytanic acid degradation is its conversion to phytanoyl-CoA, which is then hydroxylated by phytanoyl-CoA hydroxylase (PHYH). This is the rate-limiting step that is deficient in most cases of Refsum disease. The product, 2-hydroxyphytanoyl-CoA, is then cleaved to form pristanal (B217276) and formyl-CoA. Pristanal is subsequently oxidized to pristanic acid.
Peroxisomal Beta-Oxidation of Pristanic Acid
Pristanic acid, now able to undergo beta-oxidation, is activated to pristanoyl-CoA and enters the peroxisomal beta-oxidation spiral. This process involves a series of four enzymatic reactions that are repeated, shortening the fatty acid chain by two carbons with each cycle. After three cycles of beta-oxidation, the end product is this compound.[9][10]
Experimental Protocols
Accurate and reproducible measurement of key metabolites and enzyme activities is paramount for both research and clinical diagnosis of Refsum disease. This section provides detailed methodologies for the quantification of phytanic acid and the assessment of phytanoyl-CoA hydroxylase activity.
Quantification of Phytanic Acid in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from established methods for the analysis of fatty acids in biological samples.[11][12][13]
1. Sample Preparation and Internal Standard Spiking:
-
To 100 µL of plasma, add a known amount of deuterated phytanic acid ([3-methyl-²H₃]phytanic acid) as an internal standard.[11] This is crucial for accurate quantification by correcting for sample loss during preparation.
2. Saponification (Hydrolysis):
-
Add 1 mL of 0.5 M methanolic KOH to the plasma sample.
-
Incubate at 80°C for 1 hour to hydrolyze the esterified phytanic acid from lipids.
3. Extraction:
-
After cooling, acidify the sample with 6 M HCl.
-
Extract the free fatty acids twice with 2 mL of hexane (B92381).
-
Pool the hexane layers and evaporate to dryness under a stream of nitrogen.
4. Derivatization:
-
Reconstitute the dried extract in a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 60°C for 30 minutes to convert the fatty acids to their more volatile trimethylsilyl (B98337) (TMS) esters.
5. GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
-
GC Conditions: Use a capillary column suitable for fatty acid methyl ester analysis (e.g., DB-5ms). The temperature program should be optimized to separate phytanic acid from other fatty acids.
-
MS Conditions: Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor characteristic ions for both endogenous phytanic acid and the deuterated internal standard.
6. Quantification:
-
Generate a standard curve using known concentrations of phytanic acid.
-
Calculate the concentration of phytanic acid in the plasma sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Assay for Phytanoyl-CoA Hydroxylase (PHYH) Activity
This in vitro assay measures the activity of PHYH by quantifying the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA.[14][15][16][17]
1. Substrate Preparation:
-
Synthesize phytanoyl-CoA from phytanic acid and coenzyme A. This can be achieved using enzymatic or chemical methods.
2. Enzyme Source:
-
The enzyme can be obtained from cultured fibroblasts, liver homogenates, or recombinant expression systems.
3. Reaction Mixture:
-
Prepare a reaction buffer containing:
-
Phosphate buffer (pH 7.0)
-
FeSO₄
-
2-Oxoglutarate
-
Ascorbate
-
Catalase
-
Phytanoyl-CoA (substrate)
-
Enzyme source
-
4. Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
5. Reaction Termination and Product Extraction:
-
Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
Extract the acyl-CoAs from the reaction mixture using solid-phase extraction (SPE).
6. LC-MS/MS Analysis:
-
Analyze the extracted acyl-CoAs by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
LC Conditions: Use a C18 reverse-phase column with a gradient elution to separate phytanoyl-CoA and 2-hydroxyphytanoyl-CoA.
-
MS/MS Conditions: Use multiple reaction monitoring (MRM) to specifically detect and quantify the precursor and product ions of both the substrate and the product.
7. Calculation of Enzyme Activity:
-
Quantify the amount of 2-hydroxyphytanoyl-CoA produced.
-
Express the enzyme activity as nmol of product formed per hour per mg of protein.
Logical Workflow for Diagnosis and Research
The diagnosis of Refsum disease and the investigation of its underlying mechanisms follow a logical progression, from clinical suspicion to detailed biochemical and genetic analysis.
Conclusion and Future Directions
This technical guide provides a comprehensive overview of the role of this compound in the context of Refsum disease. While the direct measurement of this metabolite in patients remains a challenge, the detailed understanding of its place in the metabolic pathway of phytanic acid is essential for the scientific and clinical communities. The provided experimental protocols offer a starting point for researchers to develop and refine methods for studying this complex disorder.
Future research should focus on developing sensitive and robust methods for the quantification of this compound and other downstream metabolites in accessible biological samples. This will provide a more complete picture of the metabolic dysregulation in Refsum disease and may lead to the discovery of new biomarkers for disease progression and therapeutic response. Furthermore, a deeper understanding of the kinetic properties of the enzymes involved in the peroxisomal beta-oxidation of pristanic acid will be crucial for the development of targeted therapies aimed at restoring metabolic balance in patients with this debilitating condition.
References
- 1. researchgate.net [researchgate.net]
- 2. Human phytanoyl-CoA hydroxylase: resolution of the gene structure and the molecular basis of Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Adult Refsum Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Refsum Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The significance of plasma phytanic acid levels in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. childrensmn.org [childrensmn.org]
- 9. Reactome | Beta-oxidation of pristanoyl-CoA [reactome.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Implementation and Validation of a Gas Chromatography-Mass Spectrometry Method for Pristanic Acid and Phytanic Acid Quantification in Plasma Specimens [jlmqa.org]
- 13. Phytanic acid: measurement of plasma concentrations by gas-liquid chromatography-mass spectrometry analysis and associations with diet and other plasma fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of phytanoyl-Coenzyme A hydroxylase in human liver and activity measurements in patients with peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phytanoyl-CoA hydroxylase activity is induced by phytanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Studies on phytanoyl-CoA 2-hydroxylase and synthesis of phytanoyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Pivotal Role of 4,8-Dimethylnonanoyl-CoA in Bridging Peroxisomal and Mitochondrial Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,8-Dimethylnonanoyl-CoA is a key branched-chain acyl-CoA intermediate that sits (B43327) at the crossroads of peroxisomal and mitochondrial lipid metabolism. Arising from the breakdown of dietary phytanic and pristanic acids, its efficient catabolism is crucial for cellular energy homeostasis and the prevention of toxic metabolite accumulation. This technical guide provides an in-depth exploration of the function of this compound in mitochondrial metabolism, detailing the enzymatic pathways, transport mechanisms, and relevant experimental protocols for its study.
Metabolic Origin: The Peroxisomal Alpha- and Beta-Oxidation of Phytanic and Pristanic Acids
The journey of this compound begins with the dietary intake of phytanic acid, a branched-chain fatty acid found in dairy products, ruminant fats, and certain fish. Due to a methyl group on its β-carbon, phytanic acid cannot be directly metabolized by β-oxidation.[1] Instead, it undergoes α-oxidation in the peroxisomes.
This process involves the removal of a single carbon atom to yield pristanic acid.[1] Pristanic acid, now amenable to β-oxidation, undergoes three cycles of this pathway within the peroxisomes. The end product of these peroxisomal β-oxidation cycles is this compound, along with molecules of acetyl-CoA and propionyl-CoA.[2]
Mitochondrial Transport: The Carnitine Shuttle System
As peroxisomal β-oxidation is incomplete, the resulting this compound must be transported to the mitochondria for its complete oxidation to CO2 and H2O. This transport is facilitated by the carnitine shuttle system.
In the peroxisome, the 4,8-dimethylnonanoyl moiety is transferred from Coenzyme A (CoA) to carnitine, a reaction catalyzed by carnitine O-octanoyltransferase (CROT) . The resulting 4,8-dimethylnonanoyl-carnitine is then exported from the peroxisome and subsequently imported into the mitochondrial matrix. This import is mediated by the carnitine/acylcarnitine translocase (CACT) , also known as SLC25A20, located in the inner mitochondrial membrane.
Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPTII) catalyzes the transfer of the 4,8-dimethylnonanoyl group back to mitochondrial CoA, regenerating this compound and freeing carnitine to be shuttled back to the intermembrane space.
References
An In-Depth Technical Guide to 4,8-Dimethylnonanoyl-CoA: Precursor Molecules and Derivatives for Researchers and Drug Development Professionals
An Introduction to the Metabolic Significance of 4,8-Dimethylnonanoyl-CoA
This compound is a crucial intermediate in the catabolism of branched-chain fatty acids, primarily arising from the breakdown of phytanic acid, a compound abundant in the human diet through the consumption of dairy products, ruminant meats, and certain fish. Due to the methyl group at its β-carbon, phytanic acid cannot be metabolized through direct β-oxidation. Instead, it undergoes an initial α-oxidation step in the peroxisome to form pristanic acid. Subsequent peroxisomal β-oxidation of pristanic acid generates this compound. This molecule is then converted to its carnitine derivative for transport into the mitochondria, where it undergoes further oxidation to yield energy.
Dysregulation of this metabolic pathway is implicated in several inherited metabolic disorders, most notably Refsum disease, which is characterized by the accumulation of phytanic acid. Therefore, a thorough understanding of this compound, its precursors, and its derivatives is of paramount importance for researchers and professionals involved in the development of diagnostics and therapeutics for these conditions.
Physicochemical Properties of Key Molecules
A clear understanding of the physical and chemical characteristics of this compound and its related molecules is fundamental for their study. The table below summarizes key quantitative data for these compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₃₂H₅₆N₇O₁₇P₃S | 935.81 | 204120-61-6[1][2] |
| 4,8-Dimethylnonanoyl carnitine | C₁₈H₃₅NO₄ | 329.47 | Not Available |
| 4,8-Dimethylnonanoic acid | C₁₁H₂₂O₂ | 186.29 | 7540-70-7[3] |
| Phytanic Acid | C₂₀H₄₀O₂ | 312.53 | 1472-28-2 |
| Pristanic Acid | C₁₉H₃₈O₂ | 298.50 | 1189-37-3 |
Plasma Concentrations in Health and Disease
The quantification of phytanic acid and pristanic acid in plasma is a key diagnostic marker for disorders related to their metabolism.
| Analyte | Condition | Plasma Concentration |
| Phytanic Acid | Healthy Individuals | < 10 µmol/L |
| Refsum Disease | > 200 µmol/L (can exceed 1500 µmol/L in acute presentations)[4] | |
| Pristanic Acid | Healthy Individuals | < 1 µmol/L |
| Peroxisomal Disorders | Elevated, with a significantly increased pristanic acid/phytanic acid ratio in some conditions.[5] | |
| 2-hydroxyphytanic acid | Healthy Individuals & Refsum's Disease | < 0.2 µmol/l[6] |
| Rhizomelic chondrodysplasia punctata, generalized peroxisomal dysfunction, and single peroxisomal beta-oxidation enzyme deficiency | Accumulated[6] | |
| 2-oxophytanic acid | Healthy controls and patients with peroxisomal disorders | Undetectable[6] |
The Metabolic Pathway: From Dietary Intake to Mitochondrial Oxidation
The catabolism of phytanic acid to smaller, energy-yielding molecules is a multi-organellar process involving both peroxisomes and mitochondria.
Detailed Experimental Protocols
Measurement of Phytanic Acid α-Oxidation in Cultured Fibroblasts
This protocol is crucial for diagnosing Refsum disease and other peroxisomal disorders affecting phytanic acid metabolism.
1. Cell Culture:
-
Culture human skin fibroblasts in standard medium (e.g., DMEM with 10% fetal bovine serum) until confluent.
2. Substrate Incubation:
-
Prepare a stock solution of deuterated phytanic acid (e.g., [²H₃]-phytanic acid) in ethanol.
-
Wash the confluent fibroblast monolayer twice with phosphate-buffered saline (PBS).
-
Add fresh culture medium containing the labeled phytanic acid to a final concentration of 10 µM.
-
Incubate the cells for 72 hours at 37°C.
3. Lipid Extraction:
-
Harvest the cells and combine with the culture medium.
-
Add a known amount of an internal standard (e.g., heptadecanoic acid, C17:0).
-
Extract total lipids using a mixture of hexane (B92381) and isopropanol (B130326) (3:2, v/v).
4. Derivatization:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Convert the fatty acids to their fatty acid methyl esters (FAMEs) by heating at 100°C for 30 minutes with 14% BF₃ in methanol.
5. GC-MS Analysis:
-
Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS).
-
Use selected ion monitoring (SIM) to detect and quantify the methyl esters of the labeled phytanic acid and its oxidation product, pristanic acid.
6. Data Analysis:
-
Calculate the rate of phytanic acid α-oxidation by comparing the amount of labeled pristanic acid formed to the amount of the internal standard.
-
Express the results as pmol of pristanic acid produced per hour per milligram of cell protein.[5]
General Protocol for Chemical Synthesis of Acyl-CoA Esters
1. Activation of Carboxylic Acid:
-
The carboxylic acid (4,8-dimethylnonanoic acid) can be activated to form a more reactive intermediate. Common methods include conversion to:
-
Acid chloride: using reagents like oxalyl chloride or thionyl chloride.
-
Mixed anhydride: by reacting with another acid chloride or chloroformate.
-
1-Acylimidazole: using carbonyldiimidazole.
-
2. Reaction with Coenzyme A:
-
The activated carboxylic acid is then reacted with the free sulfhydryl group of Coenzyme A (CoASH) in an appropriate solvent system, often a mixture of an organic solvent and an aqueous buffer to maintain a slightly alkaline pH (around 8.0) to facilitate the reaction.
3. Purification:
-
The resulting acyl-CoA ester is typically purified using chromatographic techniques such as solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).
Note: The synthesis of 4,8-dimethylnonanoic acid itself may be required as a starting material and can be achieved through various organic synthesis routes.[9]
Carnitine Octanoyltransferase (CROT) Activity Assay
This assay measures the activity of CROT, the enzyme responsible for converting this compound to its carnitine derivative.
1. Principle:
-
The assay follows the forward reaction, measuring the formation of the acylcarnitine, or more commonly, the reverse reaction, measuring the release of CoASH from an acyl-CoA substrate in the presence of carnitine. The released CoASH can be quantified using a chromogenic reagent such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group to produce a colored product that can be measured spectrophotometrically at 412 nm.
2. Reagents:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Acyl-CoA substrate (e.g., octanoyl-CoA as a standard substrate, or this compound)
-
L-Carnitine
-
DTNB solution
-
Purified or recombinant CROT enzyme, or cell/tissue lysate containing CROT activity.
3. Procedure:
-
Prepare a reaction mixture containing the assay buffer, DTNB, and L-carnitine.
-
Add the cell lysate or purified enzyme to the reaction mixture and pre-incubate at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.
4. Data Analysis:
-
Calculate the rate of the reaction from the linear portion of the absorbance curve.
-
Determine the specific activity of the enzyme (e.g., in nmol/min/mg of protein).[1][10][11]
Relevance to Drug Development
The metabolic pathway of phytanic acid is a key area of interest for drug development, particularly for the treatment of Refsum disease and other related peroxisomal disorders.
Therapeutic Strategies for Refsum Disease
Current management of Refsum disease primarily focuses on reducing the body's load of phytanic acid.
-
Dietary Restriction: A strict diet low in phytanic acid is the cornerstone of treatment. This involves avoiding or limiting the intake of dairy products, ruminant meats, and certain fish.[12][13][14]
-
Plasmapheresis/Lipid Apheresis: In cases of acute toxicity or when dietary management is insufficient, plasmapheresis or lipid apheresis can be used to directly remove phytanic acid from the blood.[4][14][15]
Potential Future Therapeutic Avenues
-
Gene Therapy: As Refsum disease is a monogenic disorder, gene therapy presents a promising future treatment. Research is ongoing to develop viral vectors (such as adeno-associated viruses) to deliver a functional copy of the PHYH gene, which encodes the deficient phytanoyl-CoA hydroxylase enzyme.[16]
-
Small Molecule Inhibitors/Modulators: Targeting enzymes in the peroxisomal β-oxidation pathway is another area of active research. While no specific inhibitors for the enzymes metabolizing this compound are currently in clinical use, the development of small molecules that can modulate the activity of these enzymes could offer new therapeutic options.[4][17] For instance, inhibitors of peroxisomal fatty acid oxidation, such as certain phenothiazines, have been identified and could serve as leads for drug development.[17]
This compound as a Potential Therapeutic Molecule
Interestingly, 4,8-dimethylnonanoic acid (the free acid form of this compound) has been investigated as a potential anaplerotic therapy for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. Anaplerosis refers to the replenishment of intermediates in the citric acid cycle. Studies have shown that 4,8-dimethylnonanoic acid can be metabolized to provide succinyl-CoA, an intermediate of the Krebs cycle, suggesting its potential therapeutic use in certain metabolic disorders.[6]
Conclusion
This compound and its associated metabolic pathway represent a critical area of study for understanding and treating inherited metabolic disorders. This technical guide provides a comprehensive overview of the key molecules, their metabolic context, and relevant experimental methodologies. For researchers and drug development professionals, a deep understanding of this pathway is essential for the design of novel diagnostic tools and the development of effective therapeutic interventions for conditions such as Refsum disease. The ongoing research into gene therapy and small molecule modulators holds significant promise for improving the lives of patients affected by these debilitating disorders.
References
- 1. Carnitine Palmitoyl Transferase-I (CPT-I) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 2. ahajournals.org [ahajournals.org]
- 3. 4,8-Dimethylnonanoic acid | C11H22O2 | CID 13628864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Selective inhibition of hepatic peroxisomal fatty acid beta-oxidation by enoximone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of medium-chain carboxylic acids or α,ω-dicarboxylic acids from cellulose-derived platform chemicals - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. affigen.com [affigen.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Refsum disease: Causes, diagnosis, and treatment [medicalnewstoday.com]
- 14. Refsum Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Methodology for measuring oxidative capacity of isolated peroxisomes in the Seahorse assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Peroxisomal fatty acid oxidation is selectively inhibited by phenothiazines in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cellular Choreography of 4,8-Dimethylnonanoyl-CoA: A Journey from Peroxisome to Mitochondrion
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the cellular localization of 4,8-dimethylnonanoyl-CoA, a key intermediate in the catabolism of branched-chain fatty acids. Contrary to the de novo synthesis of many fatty acids, this compound is primarily generated through the peroxisomal β-oxidation of pristanic acid, a dietary branched-chain fatty acid. This document elucidates the intricate interplay between peroxisomes and mitochondria in the metabolic processing of this molecule. We will detail the enzymatic pathways, transport mechanisms, and the specific subcellular locations of the key proteins involved. Furthermore, this guide furnishes detailed experimental protocols for the determination of enzyme localization and activity, alongside quantitative data to support the established cellular distribution of these processes. Visual diagrams generated using DOT language are provided to illustrate the complex biochemical pathways and experimental workflows.
Introduction
Branched-chain fatty acids (BCFAs) are important constituents of the human diet, primarily derived from dairy products and the fat of ruminant animals. The catabolism of these fatty acids requires specialized enzymatic machinery due to the presence of methyl branches that obstruct the standard β-oxidation pathway. One such BCFAs is phytanic acid, which is first converted to pristanic acid. The subsequent breakdown of pristanic acid yields a unique intermediate, this compound. Understanding the cellular and subcellular localization of the synthesis and further metabolism of this compound is crucial for elucidating the complete picture of BCFAs metabolism and its implications in health and disease. This guide focuses on the established catabolic route that leads to the formation of this compound and its subsequent metabolic fate, highlighting the division of labor between two key organelles: the peroxisome and the mitochondrion.
The Catabolic Origin of this compound: A Peroxisomal Process
The formation of this compound is not a de novo synthesis but rather a result of the chain-shortening of a larger precursor, pristanic acid, through β-oxidation. This process is exclusively initiated within the peroxisome.
Peroxisomal β-Oxidation of Pristanic Acid
Pristanoyl-CoA undergoes three cycles of β-oxidation within the peroxisome to yield this compound, along with two molecules of propionyl-CoA and one molecule of acetyl-CoA.[1][2] The key enzymatic steps are catalyzed by a distinct set of enzymes that can handle the methyl branches of the acyl chain.
The enzymatic reactions are as follows:
-
Oxidation: The first and rate-limiting step is catalyzed by branched-chain acyl-CoA oxidase (ACOX2) or ACOX3.[3] These enzymes introduce a double bond, producing trans-2,3-dehydropristanoyl-CoA and hydrogen peroxide.
-
Hydration and Dehydrogenation: The subsequent hydration and dehydrogenation steps are carried out by the D-bifunctional protein (HSD17B4) or the L-bifunctional protein (EHHADH).[4]
-
Thiolysis: The final step of each cycle is a thiolytic cleavage reaction catalyzed by peroxisomal thiolases such as sterol carrier protein x (SCPx) or acetyl-CoA acyltransferase 1 (ACAA1), which releases propionyl-CoA or acetyl-CoA.[4]
After three cycles of this peroxisomal β-oxidation, the remaining acyl-CoA is this compound.[1][2]
Inter-organellar Transport: The Peroxisome-Mitochondria Shuttle
Peroxisomes lack the enzymatic machinery to completely oxidize fatty acids to carbon dioxide and water. Therefore, the this compound generated in the peroxisome must be transported to the mitochondria for the final stages of catabolism. This transport is a critical juncture in the metabolic pathway and is facilitated by the carnitine shuttle system.
The Role of Carnitine Acyltransferases
The export of this compound from the peroxisome is mediated by a peroxisomal carnitine acyltransferase. Specifically, carnitine O-octanoyltransferase (CROT) , located in the peroxisomal membrane, catalyzes the conversion of this compound to 4,8-dimethylnonanoylcarnitine.[5] This carnitine ester can then be transported out of the peroxisome and into the mitochondrial matrix.
Mitochondrial β-Oxidation: The Final Destination
Once inside the mitochondrial matrix, 4,8-dimethylnonanoylcarnitine is converted back to this compound by carnitine O-palmitoyltransferase 2 (CPT2) , an enzyme associated with the inner mitochondrial membrane.[5] This regenerated this compound then enters the mitochondrial β-oxidation spiral for complete degradation to acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle.
Quantitative Data on Enzyme Distribution
The distinct roles of peroxisomes and mitochondria in the metabolism of this compound are reflected in the subcellular distribution and activity of the key enzymes. While comprehensive quantitative proteomics data comparing the precise abundance of all these enzymes in both organelles from a single study is limited, the functional compartmentalization is well-established through enzymatic assays on subcellular fractions.
Table 1: Cellular Localization and Function of Key Enzymes in this compound Metabolism
| Enzyme | Gene Name | Subcellular Localization | Function in Pathway |
| Branched-chain Acyl-CoA Oxidase 2 | ACOX2 | Peroxisome | Initial oxidation of pristanoyl-CoA |
| Branched-chain Acyl-CoA Oxidase 3 | ACOX3 | Peroxisome | Initial oxidation of pristanoyl-CoA |
| D-bifunctional protein | HSD17B4 | Peroxisome | Hydration and dehydrogenation of enoyl-CoA |
| L-bifunctional protein | EHHADH | Peroxisome | Hydration and dehydrogenation of enoyl-CoA |
| Peroxisomal Thiolase | ACAA1/SCP2 | Peroxisome | Thiolytic cleavage of ketoacyl-CoA |
| Carnitine O-octanoyltransferase | CROT | Peroxisome | Conversion of acyl-CoA to acylcarnitine for export |
| Carnitine O-palmitoyltransferase 2 | CPT2 | Mitochondrion (Inner Membrane) | Conversion of acylcarnitine to acyl-CoA for import |
| Mitochondrial β-oxidation enzymes | Various | Mitochondrion | Complete oxidation of this compound |
Experimental Protocols
The determination of the subcellular localization of the enzymes involved in this compound metabolism is fundamental to understanding this pathway. Below are detailed methodologies for key experiments.
Subcellular Fractionation of Peroxisomes and Mitochondria
This protocol describes the separation of peroxisomal and mitochondrial fractions from liver tissue by differential and density gradient centrifugation.
Materials:
-
Fresh liver tissue
-
Homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 3 mM Tris-HCl, pH 7.4)
-
Differential centrifugation buffer (as homogenization buffer)
-
Nycodenz or Percoll gradient solutions of varying densities
-
Ultracentrifuge and appropriate rotors
-
Dounce homogenizer
-
Bradford assay reagents for protein quantification
-
Antibodies for marker proteins (e.g., Catalase for peroxisomes, COX IV for mitochondria)
Procedure:
-
Homogenization: Mince fresh liver tissue on ice and homogenize in ice-cold homogenization buffer using a Dounce homogenizer.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and cell debris.
-
Collect the supernatant and centrifuge at a medium speed (e.g., 3,000 x g for 10 minutes) to pellet a crude mitochondrial fraction.
-
Collect the supernatant and centrifuge at a high speed (e.g., 25,000 x g for 20 minutes) to pellet a light mitochondrial fraction enriched in peroxisomes.
-
-
Density Gradient Centrifugation:
-
Resuspend the crude mitochondrial and light mitochondrial pellets in a small volume of buffer.
-
Layer the resuspended pellets onto a pre-formed discontinuous Nycodenz or Percoll gradient.
-
Centrifuge at high speed (e.g., 100,000 x g for 1-2 hours).
-
Collect the distinct bands corresponding to the mitochondrial and peroxisomal fractions.
-
-
Purity Assessment:
-
Determine the protein concentration of each fraction using the Bradford assay.
-
Perform Western blotting on the fractions using antibodies against specific organelle marker proteins to assess the purity of the isolated peroxisomes and mitochondria.
-
Immunofluorescence Staining for Enzyme Localization
This protocol allows for the in-situ visualization of key enzymes within cultured cells.
Materials:
-
Cultured cells (e.g., HepG2 human liver cells)
-
Glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibodies (e.g., rabbit anti-ACOX2, mouse anti-TOMM20 for mitochondria)
-
Fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594)
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Grow cells on glass coverslips to sub-confluency.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorophore-conjugated secondary antibodies diluted in blocking solution for 1 hour at room temperature in the dark.
-
Staining and Mounting: Wash with PBS, stain nuclei with DAPI, and mount the coverslips on microscope slides using mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope, capturing images in the appropriate channels to observe the subcellular localization of the target proteins.
Branched-Chain Acyl-CoA Oxidase (ACOX2/3) Activity Assay
This assay measures the activity of ACOX2/3 in isolated peroxisomal fractions by detecting the production of hydrogen peroxide.
Materials:
-
Isolated peroxisomal fraction
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 8.0)
-
Pristanoyl-CoA (substrate)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Spectrofluorometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer, HRP, and Amplex Red.
-
Initiate Reaction: Add the isolated peroxisomal fraction to the reaction mixture and pre-incubate for 5 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding pristanoyl-CoA.
-
Measurement: Immediately measure the increase in fluorescence over time at an excitation of 530-560 nm and an emission of ~590 nm. The rate of fluorescence increase is proportional to the ACOX activity.
-
Data Analysis: Calculate the specific activity of the enzyme (e.g., in nmol/min/mg protein) using a standard curve generated with known concentrations of hydrogen peroxide.
Visualizations of Pathways and Workflows
To provide a clear visual representation of the processes described, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Acox2 is a regulator of lysine crotonylation that mediates hepatic metabolic homeostasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACOX2 Polyclonal Antibody (PA5-114814) [thermofisher.com]
- 5. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]
An In-Depth Technical Guide on the Transport Mechanisms for 4,8-Dimethylnonanoyl-CoA Across Mitochondrial Membranes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the transport mechanisms for 4,8-Dimethylnonanoyl-CoA across the inner mitochondrial membrane. This branched-chain acyl-CoA is a critical intermediate in the degradation pathway of phytanic and pristanic acids, which are methylated fatty acids that can accumulate in various metabolic disorders. A thorough understanding of its transport into the mitochondrial matrix for further oxidation is crucial for researchers in the fields of metabolic diseases and drug development. This document details the enzymatic conversions required for transport, the primary carrier protein involved, and provides a structured summary of available kinetic data for related molecules. Furthermore, a detailed, synthesized experimental protocol for characterizing the transport of 4,8-Dimethylnonanoyl-carnitine is presented, alongside graphical representations of the key pathways and experimental workflows.
Introduction
This compound is a key metabolic intermediate derived from the peroxisomal β-oxidation of pristanic acid. Pristanic acid itself is a product of the α-oxidation of phytanic acid, a branched-chain fatty acid obtained from dietary sources. Due to the methyl branches in their structures, these fatty acids cannot be directly metabolized through mitochondrial β-oxidation and require initial processing in peroxisomes. The resulting shorter, branched-chain acyl-CoA, this compound, must then be transported into the mitochondria for complete oxidation. The transport of acyl-CoAs across the impermeable inner mitochondrial membrane is a highly regulated process, critical for cellular energy homeostasis. This guide focuses specifically on the mechanisms governing the mitochondrial import of this compound.
The Peroxisome-Mitochondria Shuttle for Branched-Chain Fatty Acid Oxidation
The metabolism of this compound involves a coordinated effort between peroxisomes and mitochondria. The initial steps of β-oxidation of pristanic acid occur in the peroxisomes, yielding this compound. However, the inner mitochondrial membrane is impermeable to acyl-CoA molecules. To overcome this barrier, a shuttle system is employed, analogous to the well-characterized carnitine shuttle for long-chain fatty acids.
Enzymatic Conversion to a Transport-Competent Form
Prior to mitochondrial entry, this compound is converted to its carnitine ester, 4,8-Dimethylnonanoyl-carnitine. This reaction is catalyzed by a peroxisomal carnitine acyltransferase. Evidence suggests that carnitine O-octanoyltransferase (CROT) is the primary enzyme responsible for this conversion. CROT is known to have broad substrate specificity, including activity towards medium-chain and branched-chain acyl-CoAs.
The conversion reaction is as follows:
This compound + L-carnitine ⇌ 4,8-Dimethylnonanoyl-carnitine + Coenzyme A
This enzymatic step is crucial as it transforms the bulky, charged acyl-CoA into a transportable acylcarnitine ester.
Mitochondrial Transport via the Carnitine-Acylcarnitine Translocase (CACT)
The transport of 4,8-Dimethylnonanoyl-carnitine across the inner mitochondrial membrane is mediated by the carnitine-acylcarnitine translocase (CACT) , also known as solute carrier family 25 member 20 (SLC25A20).[1][2] CACT functions as an antiporter, exchanging one molecule of acylcarnitine from the intermembrane space for one molecule of free carnitine from the mitochondrial matrix.[1][3] This ensures a continuous supply of free carnitine in the intermembrane space for the formation of new acylcarnitines.
Upon entry into the mitochondrial matrix, the acyl group is transferred back to coenzyme A by the action of carnitine palmitoyltransferase II (CPTII) , which is located on the matrix side of the inner mitochondrial membrane. This regenerates this compound within the mitochondria, making it available for further β-oxidation.
The Potential for a Specialized Branched-Chain Acylcarnitine Transporter
Some research has suggested the possible existence of a distinct "branched-chain" carnitine-acylcarnitine translocator in mitochondria.[4] This hypothesis arose from studies on fibroblasts from patients with CACT deficiency, where some level of transport of short-chain branched-chain acylcarnitines was still observed.[4] However, the identity and specific role of such a transporter in the context of 4,8-Dimethylnonanoyl-carnitine transport remain to be fully elucidated. For the purpose of this guide, the primary and best-characterized pathway involves the canonical CACT.
Quantitative Data on Acylcarnitine Transport
A comprehensive literature search did not yield specific kinetic parameters (Km and Vmax) for the transport of 4,8-Dimethylnonanoyl-carnitine by the carnitine-acylcarnitine translocase. This represents a significant knowledge gap in the field. However, kinetic data for other acylcarnitines transported by the reconstituted rat liver mitochondrial carnitine carrier provide a valuable comparative framework.
| Substrate | Km (mM) | Vmax (mmol/min per g of protein at 25°C) | Notes |
| L-Carnitine | 0.51 | 1.7 | The affinity for carnitine itself is in the millimolar range. |
| Acylcarnitines | µM range | Not specified | The affinity for acylcarnitines is significantly higher (in the micromolar range) and is dependent on the acyl chain length.[5] |
Inhibition Constants (Ki) for various acylcarnitines with the reconstituted carnitine carrier:
| Inhibitor (Acylcarnitine) | Chain Length | Ki (µM) |
| Acetylcarnitine | C2 | ~1000 |
| Octanoylcarnitine | C8 | ~10 |
| Palmitoylcarnitine | C16 | ~1 |
Note: The Ki values are approximate and demonstrate the trend of increasing affinity with longer acyl chain length.
The lack of specific data for 4,8-Dimethylnonanoyl-carnitine highlights the need for further experimental investigation to fully characterize its transport kinetics.
Experimental Protocols
The following section outlines a detailed, synthesized protocol for the purification of the carnitine-acylcarnitine translocase, its reconstitution into proteoliposomes, and the subsequent measurement of 4,8-Dimethylnonanoyl-carnitine transport. This protocol is based on established methods for studying mitochondrial carriers.[6]
Purification of Carnitine-Acylcarnitine Translocase (CACT) from Rat Liver Mitochondria
-
Isolation of Mitochondria:
-
Homogenize fresh rat liver in an isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA).
-
Perform differential centrifugation to pellet the mitochondria. Wash the mitochondrial pellet multiple times.
-
-
Solubilization of Mitochondrial Proteins:
-
Resuspend the mitochondrial pellet in a solubilization buffer containing a non-ionic detergent such as Triton X-100.
-
Incubate on ice to allow for membrane protein solubilization.
-
Centrifuge at high speed to pellet the insoluble material.
-
-
Chromatographic Purification:
-
Load the supernatant containing the solubilized proteins onto a hydroxyapatite (B223615) column.
-
Elute the protein fractions with a phosphate (B84403) gradient.
-
Identify fractions containing CACT using SDS-PAGE and Western blotting with a specific antibody against SLC25A20.
-
Further purify the CACT-containing fractions using a second chromatographic step, such as size-exclusion chromatography.
-
Reconstitution of CACT into Proteoliposomes
-
Preparation of Liposomes:
-
Prepare a lipid mixture (e.g., phosphatidylcholine and cardiolipin) in chloroform.
-
Dry the lipid mixture under a stream of nitrogen to form a thin film.
-
Hydrate the lipid film with a buffer containing the substrate to be internalized (e.g., L-carnitine).
-
Form unilamellar vesicles by sonication or extrusion.
-
-
Reconstitution:
-
Mix the purified CACT protein with the prepared liposomes in the presence of a detergent (e.g., Triton X-100).
-
Remove the detergent slowly by dialysis or using adsorbent beads (e.g., Bio-Beads). This will lead to the incorporation of the protein into the liposome (B1194612) bilayer.
-
The resulting proteoliposomes should contain CACT oriented in both directions.
-
Transport Assay
-
Experimental Setup:
-
Prepare proteoliposomes internally loaded with a high concentration of unlabeled L-carnitine.
-
Initiate the transport assay by adding the proteoliposomes to an external buffer containing radioactively labeled [³H]4,8-Dimethylnonanoyl-carnitine at various concentrations.
-
The transport will occur via an exchange of internal L-carnitine for external [³H]4,8-Dimethylnonanoyl-carnitine.
-
-
Measurement of Transport:
-
At specific time points, stop the transport reaction by adding a potent inhibitor of CACT, such as mersalyl (B1676301) or by rapidly cooling the sample.
-
Separate the proteoliposomes from the external medium using a rapid filtration technique through a cation-exchange column.
-
Quantify the amount of radioactivity taken up by the proteoliposomes using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the initial rates of transport at each substrate concentration.
-
Determine the kinetic parameters, Km and Vmax, by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Visualizations
Signaling Pathways and Logical Relationships
Caption: Peroxisome-Mitochondria shuttle for this compound.
Experimental Workflow
Caption: Workflow for CACT purification and transport assay.
Conclusion
The transport of this compound from the peroxisome to the mitochondrial matrix is a critical step in the complete oxidation of branched-chain fatty acids. This process relies on the conversion of the acyl-CoA to its carnitine ester, 4,8-Dimethylnonanoyl-carnitine, by the peroxisomal enzyme CROT, followed by its transport across the inner mitochondrial membrane via the carnitine-acylcarnitine translocase, CACT. While the qualitative aspects of this pathway are reasonably well understood, a significant gap exists in the quantitative characterization of the transport kinetics for 4,8-Dimethylnonanoyl-carnitine. The experimental protocol outlined in this guide provides a framework for researchers to address this knowledge gap. A more detailed understanding of this transport mechanism is essential for developing therapeutic strategies for metabolic disorders associated with the accumulation of phytanic and pristanic acids and for assessing the potential off-target effects of drugs on mitochondrial lipid metabolism.
References
- 1. Carnitine-acylcarnitine translocase - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. The Mitochondrial Carnitine Acyl-carnitine Carrier (SLC25A20): Molecular Mechanisms of Transport, Role in Redox Sensing and Interaction with Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence for a short-chain carnitine-acylcarnitine translocase in mitochondria specifically related to the metabolism of branched-chain amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic characterization of the reconstituted carnitine carrier from rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and purification of the carnitine carrier from rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
4,8-Dimethylnonanoyl-CoA: A Key Intermediate in Branched-Chain Fatty Acid Metabolism and Its Implications in Inborn Errors of Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of cellular metabolism, the breakdown of branched-chain fatty acids presents a unique set of challenges compared to their straight-chain counterparts. The presence of methyl groups along the acyl chain necessitates specialized enzymatic machinery, primarily housed within the peroxisome. A critical intermediate in this pathway is 4,8-dimethylnonanoyl-CoA, the end-product of the peroxisomal β-oxidation of pristanic acid. The efficient processing of this compound is vital for maintaining lipid homeostasis, and its accumulation, often secondary to upstream enzymatic defects, is a hallmark of several devastating inborn errors of metabolism. This technical guide provides a comprehensive overview of this compound's role in the context of these disorders, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant metabolic and experimental workflows.
The Metabolic Pathway: From Phytanic Acid to Mitochondrial Oxidation
The journey to this compound begins with the dietary intake of phytanic acid, a 3-methyl branched-chain fatty acid abundant in dairy products, ruminant fats, and certain fish. Due to the methyl group at its β-carbon, phytanic acid cannot be directly metabolized by the mitochondrial β-oxidation machinery. Instead, it undergoes a process of α-oxidation within the peroxisome.
This multi-step process converts phytanoyl-CoA to pristanoyl-CoA, which lacks the problematic β-methyl group. Pristanoyl-CoA then serves as a substrate for three cycles of peroxisomal β-oxidation. Each cycle shortens the acyl chain by two carbons, yielding acetyl-CoA or propionyl-CoA. The final product of these three cycles is this compound.[1][2][3]
Being a medium-chain acyl-CoA, this compound is subsequently transported to the mitochondria for complete oxidation to CO2 and water. This transport is facilitated by its conversion to 4,8-dimethylnonanoyl-carnitine, a reaction catalyzed by carnitine O-octanoyltransferase (CROT).[4][5]
Inborn Errors of Metabolism Associated with Aberrant Branched-Chain Fatty Acid Metabolism
Defects in the enzymes responsible for the α-oxidation of phytanic acid or the subsequent β-oxidation of pristanic acid lead to the accumulation of their respective substrates and intermediates, resulting in a group of severe genetic disorders collectively known as peroxisomal disorders.
Refsum Disease: This is the most well-known disorder associated with impaired phytanic acid metabolism.[6][7][8] It is typically caused by mutations in the PHYH gene, which encodes for phytanoyl-CoA hydroxylase, the first enzyme in the α-oxidation pathway.[6][9] A rarer form is caused by mutations in the PEX7 gene, which is involved in the import of peroxisomal proteins.[6][8] The hallmark of Refsum disease is the massive accumulation of phytanic acid in plasma and tissues.[5][9]
Zellweger Spectrum Disorders (ZSDs): This group of disorders, which includes Zellweger syndrome, neonatal adrenoleukodystrophy (NALD), and infantile Refsum disease, is characterized by defects in peroxisome biogenesis.[10] Consequently, multiple peroxisomal metabolic pathways are impaired, including the metabolism of phytanic and pristanic acids.[11]
Bifunctional Protein Deficiency: This disorder affects the second and third steps of peroxisomal β-oxidation, leading to the accumulation of pristanic acid and its intermediates.[12]
The accumulation of these branched-chain fatty acids and their derivatives is cytotoxic and leads to a range of severe clinical manifestations, including retinitis pigmentosa, peripheral neuropathy, cerebellar ataxia, hearing loss, and ichthyosis.[5][6][8]
Quantitative Data in Inborn Errors of Metabolism
The diagnosis and monitoring of these disorders rely heavily on the quantitative analysis of phytanic and pristanic acid in plasma. The following tables summarize typical concentrations observed in healthy individuals and patients with various peroxisomal disorders.
| Analyte | Condition | Plasma Concentration (µmol/L) | Reference |
| Phytanic Acid | Healthy Controls | 0 - 33 | [13] |
| Refsum Disease | 992 - 6400 | [13] | |
| Zellweger Syndrome | Significantly elevated | [11] | |
| Rhizomelic Chondrodysplasia Punctata | Elevated | [11] |
| Analyte | Condition | Plasma Concentration (mg/dL) | Reference |
| Phytanic Acid | Healthy Controls | ≤ 0.2 | [9] |
| Refsum Disease | 10 - 50 | [9] |
| Analyte | Condition | Plasma Concentration (µM) | Pristanic Acid / Phytanic Acid Ratio | Reference |
| Phytanic Acid | Controls | 1.8 ± 0.8 | 0.05 ± 0.02 | [12] |
| Zellweger Syndrome | 109.8 ± 73.1 | 0.43 ± 0.22 | [12] | |
| Neonatal Adrenoleukodystrophy | 114.7 ± 53.8 | 0.36 ± 0.14 | [12] | |
| Infantile Refsum Disease | 15.5 ± 10.1 | 0.31 ± 0.13 | [12] | |
| Bifunctional Protein Deficiency | 28.5 ± 14.9 | 2.50 ± 1.29 | [12] | |
| Thiolase Deficiency | 14.5 ± 10.6 | 1.25 ± 0.88 | [12] | |
| Classical Refsum Disease | 453.0 ± 220.0 | 0.01 ± 0.01 | [12] | |
| Pristanic Acid | Controls | 0.09 ± 0.04 | [12] | |
| Zellweger Syndrome | 38.8 ± 21.7 | [12] | ||
| Neonatal Adrenoleukodystrophy | 38.3 ± 17.1 | [12] | ||
| Infantile Refsum Disease | 4.3 ± 2.6 | [12] | ||
| Bifunctional Protein Deficiency | 59.0 ± 20.2 | [12] | ||
| Thiolase Deficiency | 13.0 ± 5.0 | [12] | ||
| Classical Refsum Disease | 4.5 ± 2.3 | [12] |
Experimental Protocols
Quantification of Phytanic and Pristanic Acids in Plasma using LC-MS/MS
This protocol describes a sensitive and specific method for the simultaneous quantification of phytanic and pristanic acids in plasma, crucial for the diagnosis and monitoring of peroxisomal disorders.
a. Sample Preparation (Acid Hydrolysis and Derivatization):
-
To 50 µL of plasma or serum, add an internal standard solution containing deuterated phytanic acid and pristanic acid.
-
Perform acid hydrolysis to release the fatty acids from their esterified forms by adding a strong acid (e.g., HCl) and heating.
-
Extract the fatty acids using an organic solvent (e.g., hexane/isopropanol).
-
Evaporate the organic solvent under a stream of nitrogen.
-
Derivatize the fatty acids to enhance their ionization efficiency for mass spectrometry. A common method involves esterification with dimethylaminoethanol (B1669961) to form trimethyl-amino-ethyl (TMAE) esters.[14]
b. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol with 10 mM ammonium acetate and 0.1% formic acid.
-
Gradient: A linear gradient from a low to high percentage of Mobile Phase B is used to elute the fatty acid derivatives.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for the TMAE esters of phytanic acid, pristanic acid, and their deuterated internal standards are monitored for quantification.[14]
-
c. Data Analysis:
-
Generate a calibration curve using known concentrations of phytanic and pristanic acid standards.
-
Calculate the concentration of each analyte in the plasma samples by comparing their peak area ratios to the internal standard against the calibration curve.
Extraction and Analysis of Acyl-CoA Thioesters from Tissues
This protocol outlines a method for the extraction and analysis of a broad range of acyl-CoA species, including this compound, from tissue samples.
a. Tissue Extraction:
-
Homogenize frozen tissue samples (~100 mg) in a cold buffer (e.g., 100 mM KH2PO4, pH 4.9).[15]
-
Add isopropanol (B130326) and re-homogenize.
-
Extract the acyl-CoAs with acetonitrile.[15]
-
Centrifuge to pellet the precipitated proteins and other cellular debris.
-
Collect the supernatant containing the acyl-CoAs.
b. Solid-Phase Extraction (SPE) for Purification:
-
Condition a weak anion exchange SPE column.
-
Load the supernatant onto the column.
-
Wash the column to remove interfering substances.
-
Elute the acyl-CoAs with a suitable solvent mixture (e.g., methanol/ammonium formate).
c. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Programmed Multiple Reaction Monitoring (MRM) can be used to selectively profile a wide range of acyl-CoAs by targeting the characteristic neutral loss of the phosphoadenosine diphosphate (B83284) moiety.[16]
-
Immunofluorescence Staining of Peroxisomal Proteins
This protocol allows for the visualization of the subcellular localization of proteins involved in branched-chain fatty acid metabolism, which can be critical for diagnosing disorders of protein import like PEX7-deficient Refsum disease.
a. Cell Culture and Fixation:
-
Grow cultured mammalian cells (e.g., fibroblasts) on glass coverslips.
-
Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS).
-
Permeabilize the cell membranes with a detergent such as 0.2% Triton X-100 in PBS.
b. Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., PBS containing bovine serum albumin and normal goat serum).
-
Incubate the cells with a primary antibody specific to the peroxisomal protein of interest (e.g., anti-PEX14 for peroxisomal membranes, or anti-PHYH for phytanoyl-CoA hydroxylase).
-
Wash the cells with PBS.
-
Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing an anti-fade reagent.
c. Microscopy and Image Analysis:
-
Visualize the cells using a fluorescence microscope equipped with appropriate filters for the chosen fluorophores.
-
Acquire images and analyze the subcellular localization of the protein of interest. A punctate staining pattern is characteristic of peroxisomal localization.
Visualizations
Caption: Metabolic pathway of phytanic acid degradation.
Caption: Workflow for quantifying branched-chain fatty acids.
Caption: Pathophysiological cascade in Refsum disease.
Conclusion and Future Directions
This compound stands at a crucial metabolic crossroads, linking the peroxisomal degradation of dietary branched-chain fatty acids to mitochondrial energy production. While not the primary accumulating metabolite in the associated inborn errors of metabolism, its position in the pathway makes it a key indicator of metabolic flux and peroxisomal function. The continued development of sensitive analytical techniques for the quantification of acyl-CoAs, including this compound, will be instrumental in advancing our understanding of these complex disorders. Furthermore, a deeper exploration of the downstream consequences of altered this compound levels and its potential role in cellular signaling may unveil novel therapeutic targets. For drug development professionals, a thorough understanding of this metabolic nexus is essential for designing effective strategies to mitigate the devastating effects of these debilitating genetic conditions. The creation and characterization of robust animal models, such as the Phyh knockout mouse, will continue to be invaluable for preclinical testing of novel therapeutic interventions aimed at restoring proper branched-chain fatty acid metabolism.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Branched chain fatty acids in plasma or serum by GC-FID â Vitas Analytical Services [vitas.no]
- 4. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Refsum Disease? — Foundation Fighting Blindness [fightingblindness.org]
- 6. Adult Refsum Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CRISPR/Cas9 generated knockout mice lacking phenylalanine hydroxylase protein as a novel preclinical model for human phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lipotype.com [lipotype.com]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. Studies on phytanoyl-CoA 2-hydroxylase and synthesis of phytanoyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diagnosis of peroxisomal disorders by analysis of phytanic and pristanic acids in stored blood spots collected at neonatal screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The significance of plasma phytanic acid levels in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 15. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of potential biomarkers related to 4,8-Dimethylnonanoyl-CoA levels. This compound is a key intermediate in the peroxisomal β-oxidation of pristanic acid, a branched-chain fatty acid derived from the dietary catabolism of phytanic acid. Dysregulation of this metabolic pathway is intrinsically linked to several inherited metabolic disorders, most notably Refsum disease. Consequently, the quantification of metabolites upstream and downstream of this compound, as well as the enzymatic machinery involved, serves as a critical diagnostic and research tool. This document details these biomarkers, their quantitative relationships, and the experimental protocols for their measurement.
Data Presentation: Quantitative Biomarker Levels
The following tables summarize the quantitative data for key biomarkers associated with the metabolic pathway of this compound. These values are indicative and may vary based on the analytical method, laboratory, and patient population.
Table 1: Plasma Concentrations of Upstream Metabolites
| Biomarker | Condition | Concentration Range | Units | Citation |
| Phytanic Acid | Healthy Individuals | < 10 | µmol/L | [1] |
| Refsum Disease | > 200 (can exceed 1300) | µmol/L | [1][2] | |
| Pristanic Acid | Healthy Individuals | Age-dependent, typically low | µmol/L | [3] |
| Peroxisomal Disorders | Markedly elevated in certain disorders | µmol/L | [3] |
Table 2: Ratios of Key Metabolites for Differential Diagnosis
| Biomarker Ratio | Associated Disorder | Observation | Citation |
| Pristanic Acid / Phytanic Acid | Bifunctional Protein or 3-oxoacyl-CoA Thiolase Deficiency | Markedly increased | [3] |
| Classical Refsum Disease | Extremely low | [1] |
Table 3: Acylcarnitine Profile in Peroxisomal Biogenesis Disorders (PBDs)
| Biomarker | Observation in PBDs | Citation |
| Phytanoyl-carnitine | Present when phytanic acid is markedly elevated | [4] |
| Pristanoyl-carnitine | Present when pristanic acid is markedly elevated | [4] |
| Very-long-chain acylcarnitines | Elevated in some PBDs | [5] |
| Long-chain dicarboxylylcarnitines | Significantly elevated | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the metabolic pathway of phytanic acid oxidation and a typical diagnostic workflow for Refsum disease.
Experimental Protocols
Quantification of Phytanic Acid and Pristanic Acid by Gas Chromatography-Mass Spectrometry (GC-MS) with Stable Isotope Dilution
This method provides high sensitivity and selectivity for the accurate quantification of phytanic and pristanic acids in plasma.[3]
-
Sample Preparation:
-
To a plasma sample, add a known amount of deuterated internal standards for phytanic acid and pristanic acid.
-
Perform lipid extraction using a solvent system such as chloroform:methanol.
-
Hydrolyze the lipid extract to release free fatty acids.
-
Derivatize the fatty acids to form volatile esters, for example, using pentafluorobenzyl bromide.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column for fatty acid methyl ester separation.
-
Use a temperature gradient program to achieve separation of the different fatty acid esters.
-
The eluent from the GC is introduced into a mass spectrometer.
-
Employ electron capture negative ion mass fragmentography for high sensitivity. Monitor the specific ions for the native and deuterated phytanic and pristanic acid derivatives.
-
-
Quantification:
-
Calculate the ratio of the peak areas of the endogenous analyte to its corresponding deuterated internal standard.
-
Determine the concentration of the endogenous analyte by comparing this ratio to a standard curve prepared with known concentrations of the analytes and internal standards.
-
Acylcarnitine Profiling by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
This technique allows for the simultaneous detection and quantification of a wide range of acylcarnitines, including those relevant to peroxisomal disorders.
-
Sample Preparation:
-
Spot a small volume of plasma or a dried blood spot onto a filter paper card.
-
Extract the acylcarnitines from the sample using a solvent (e.g., methanol) containing a mixture of stable isotope-labeled internal standards for various acylcarnitine species.
-
Derivatize the extracted acylcarnitines, for example, by esterification with butanol.
-
-
ESI-MS/MS Analysis:
-
Introduce the derivatized sample into the mass spectrometer via flow injection or liquid chromatography.
-
Use electrospray ionization in the positive ion mode.
-
Perform a precursor ion scan or multiple reaction monitoring (MRM) to detect all compounds that produce a common fragment ion characteristic of carnitine and its esters.
-
-
Quantification:
-
Identify individual acylcarnitine species based on their mass-to-charge ratio.
-
Quantify the concentration of each acylcarnitine by comparing the ion intensity of the endogenous molecule to that of its corresponding labeled internal standard.
-
Phytanoyl-CoA Hydroxylase (PHYH) Enzyme Assay
This assay measures the activity of the first enzyme in the α-oxidation of phytanic acid, which is deficient in most cases of Refsum disease.[6]
-
Substrate Synthesis:
-
Synthesize phytanoyl-CoA from phytanic acid. This can be achieved through various chemical methods.
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing the cell or tissue homogenate (as the enzyme source), synthesized phytanoyl-CoA, and necessary co-factors such as Fe(II) and 2-oxoglutarate.
-
Incubate the reaction mixture at a controlled temperature for a specific period.
-
-
Product Detection and Quantification:
-
Stop the reaction and extract the products.
-
The product, 2-hydroxyphytanoyl-CoA, can be identified and quantified using techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[6]
-
Enzyme activity is expressed as the amount of product formed per unit of time per amount of protein in the sample.
-
α-Methylacyl-CoA Racemase (AMACR) Enzyme Assay
AMACR is crucial for the metabolism of pristanic acid. Its activity can be assessed using various methods, including a colorimetric assay.
-
Assay Principle:
-
A synthetic substrate that releases a chromophore upon enzymatic reaction is used. For example, 3-(2,4-dinitrophenoxy)-2-methylpropanoyl-CoA can be used, which releases the yellow 2,4-dinitrophenolate (B1223059) upon elimination.
-
-
Procedure:
-
Prepare a reaction mixture containing the purified enzyme or cell lysate, the synthetic substrate, and a suitable buffer.
-
Incubate the reaction in a microtiter plate.
-
Monitor the change in absorbance at a specific wavelength (e.g., 354 nm for 2,4-dinitrophenolate) over time using a plate reader.
-
-
Calculation of Activity:
-
The rate of the reaction is determined from the linear phase of the absorbance change.
-
Enzyme activity is calculated using the molar extinction coefficient of the chromophore.
-
Carnitine O-octanoyltransferase (CROT) Enzyme Assay
CROT is responsible for the conversion of this compound to its carnitine ester for transport to the mitochondria.
-
Assay Principle:
-
The assay measures the forward or reverse reaction catalyzed by CROT. A common method is to measure the release of Coenzyme A (CoA) from an acyl-CoA substrate in the presence of carnitine.
-
-
Procedure:
-
Prepare a reaction mixture containing the enzyme source (e.g., purified CROT or peroxisomal fraction), an acyl-CoA substrate (such as octanoyl-CoA as a representative medium-chain acyl-CoA), L-carnitine, and a reagent that reacts with free CoA to produce a detectable signal (e.g., DTNB [5,5'-dithiobis-(2-nitrobenzoic acid)], which produces a yellow product upon reaction with a thiol group).
-
Monitor the increase in absorbance at the appropriate wavelength (e.g., 412 nm for the DTNB reaction) over time.
-
-
Calculation of Activity:
-
The rate of the reaction is determined from the initial linear portion of the absorbance curve.
-
Enzyme activity is calculated using the molar extinction coefficient of the colored product.
-
Conclusion
The assessment of biomarkers related to this compound provides a powerful approach for the diagnosis and investigation of disorders of phytanic acid oxidation. A comprehensive analysis, including the quantification of upstream precursors like phytanic and pristanic acid, the profiling of acylcarnitines, and the measurement of key enzyme activities, offers a multi-faceted view of the metabolic pathway's integrity. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and clinicians working in the field of inborn errors of metabolism and drug development for these conditions. Further research focusing on the direct and routine quantification of this compound in biological samples will be instrumental in refining our understanding of these complex metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. geneskin.org [geneskin.org]
- 3. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and diagnostic value of phytanoyl- and pristanoyl-carnitine in plasma from patients with peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. researchgate.net [researchgate.net]
The Interaction of 4,8-Dimethylnonanoyl-CoA with Carnitine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biochemical interaction between 4,8-Dimethylnonanoyl-CoA and carnitine, a critical step in the metabolism of branched-chain fatty acids. This process is central to the cellular energy homeostasis and is of significant interest in the study of metabolic disorders. This document details the enzymatic conversion, subcellular transport, and subsequent mitochondrial oxidation of this compound, supported by available data, experimental methodologies, and visual pathway representations.
Introduction
This compound is a branched-chain acyl-CoA intermediate produced during the peroxisomal β-oxidation of pristanic acid. Pristanic acid itself is derived from the α-oxidation of phytanic acid, a methylated fatty acid obtained from dietary sources. Due to the presence of methyl branches, the complete oxidation of these fatty acids cannot be accomplished solely within the peroxisomes. The intermediate, this compound, must be transported to the mitochondria for the final stages of its breakdown. This transport is facilitated by its conversion to a carnitine ester, a reaction that is central to this guide. Understanding this interaction is crucial for elucidating the complete catabolic pathway of these dietary branched-chain fatty acids and for investigating pathologies associated with their impaired metabolism.
The Core Interaction: Enzymatic Conversion by Carnitine O-Octanoyltransferase (CROT)
The esterification of this compound with L-carnitine is catalyzed by the peroxisomal enzyme Carnitine O-Octanoyltransferase (CROT) .[1] This reaction yields 4,8-dimethylnonanoylcarnitine and Coenzyme A (CoA-SH).[1]
Reaction: this compound + L-carnitine ⇌ 4,8-dimethylnonanoylcarnitine + CoA-SH
This conversion is essential because the inner mitochondrial membrane is impermeable to acyl-CoA molecules, but it possesses a specific carrier system for acylcarnitine esters. It is noteworthy that another peroxisomal enzyme, carnitine acetyltransferase (CRAT), which handles shorter-chain acyl-CoAs, does not utilize this compound as a substrate.
Quantitative Data
| Substrate | Enzyme | Km | Vmax | Source |
| This compound | CROT | ND | ND | Data Not Available in Public Domain |
| L-Carnitine | CROT | ND | ND | Data Not Available in Public Domain |
ND: Not Determined in publicly available literature.
Metabolic Pathway and Cellular Transport
The interaction between this compound and carnitine is a key step in a multi-organellar metabolic pathway.
Peroxisomal β-Oxidation of Pristanic Acid
Pristanic acid undergoes three cycles of β-oxidation within the peroxisomes. This process shortens the fatty acid chain and produces acetyl-CoA, propionyl-CoA, and the key intermediate, this compound.
Carnitine-Dependent Shuttling to Mitochondria
Once formed in the peroxisome, this compound is converted to 4,8-dimethylnonanoylcarnitine by CROT. This acylcarnitine is then exported from the peroxisome and subsequently transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).
Mitochondrial β-Oxidation
Inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPTII) catalyzes the reverse reaction, converting 4,8-dimethylnonanoylcarnitine back to this compound and freeing carnitine to be shuttled back out of the mitochondria. The regenerated this compound then enters the mitochondrial β-oxidation spiral. This process involves a series of enzymatic reactions that further break down the acyl-CoA, ultimately yielding acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for complete oxidation and ATP production. The final product of the β-oxidation of this compound is 2,6-dimethylheptanoyl-CoA.
Experimental Protocols
Detailed experimental protocols for the characterization of the interaction between this compound and carnitine would typically involve the following steps.
Synthesis of this compound
The substrate, this compound, is not commercially available and needs to be synthesized. This is typically achieved by the enzymatic conversion of 4,8-dimethylnonanoic acid using an acyl-CoA synthetase.
Expression and Purification of Recombinant CROT
To study the enzyme kinetics, a pure preparation of CROT is required. This is often achieved by cloning the human CROT cDNA into an expression vector and overexpressing the protein in a host system, such as E. coli or yeast. The recombinant protein is then purified using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography).
Carnitine Acyltransferase Activity Assay
The activity of CROT with this compound can be measured using a radioenzymatic assay. A common method is the forward assay, which measures the formation of radiolabeled acylcarnitine.
Principle: The assay mixture contains this compound, purified CROT, and radiolabeled L-[3H]carnitine or L-[14C]carnitine. The reaction is incubated for a specific time at a controlled temperature and then stopped. The radiolabeled 4,8-dimethylnonanoylcarnitine product is then separated from the unreacted radiolabeled carnitine, and the radioactivity of the product is measured using liquid scintillation counting.
Typical Assay Components:
-
Buffer (e.g., Tris-HCl, pH 7.4)
-
This compound (at varying concentrations for kinetic analysis)
-
L-[methyl-3H]carnitine
-
Purified recombinant CROT
-
Bovine Serum Albumin (to stabilize the enzyme)
Procedure Outline:
-
Prepare reaction mixtures containing all components except the enzyme.
-
Pre-incubate the mixtures at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the purified CROT.
-
Incubate for a fixed time period during which the reaction is linear.
-
Stop the reaction (e.g., by adding a strong acid like perchloric acid).
-
Separate the product (4,8-dimethylnonanoylcarnitine) from the substrate (L-carnitine). This can be achieved by methods such as ion-exchange chromatography or solvent extraction.
-
Quantify the radioactivity of the isolated product using a scintillation counter.
-
Calculate the enzyme activity based on the amount of product formed per unit time.
Kinetic Analysis: To determine the Km and Vmax values, the assay is performed with a fixed concentration of one substrate (e.g., L-carnitine) and varying concentrations of the other substrate (this compound). The initial reaction velocities are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation.
Conclusion and Future Directions
The interaction between this compound and carnitine, mediated by CROT, is a pivotal juncture in the metabolism of dietary branched-chain fatty acids. This process ensures the efficient transfer of these intermediates from the peroxisome to the mitochondrion for complete oxidation. While the qualitative aspects of this interaction are well-established, a significant gap remains in the quantitative understanding of the enzyme kinetics. Future research should focus on determining the precise kinetic parameters of CROT with this compound and other branched-chain acyl-CoAs. Such data would be invaluable for computational modeling of metabolic flux and for a more profound understanding of metabolic diseases where the oxidation of these fatty acids is impaired. Furthermore, elucidating the regulatory mechanisms of CROT expression and activity could open new avenues for therapeutic interventions in related metabolic disorders.
References
Methodological & Application
Application Note: Quantification of 4,8-Dimethylnonanoyl-CoA using a Validated LC-MS/MS Method
Audience: This document is intended for researchers, scientists, and professionals in drug development and metabolic research who require a robust method for the quantification of branched-chain acyl-CoAs.
Introduction
Coenzyme A (CoA) and its thioesters are critical intermediates in numerous metabolic pathways, including the Krebs cycle and fatty acid oxidation.[1] 4,8-Dimethylnonanoyl-CoA is a key intermediate in the peroxisomal β-oxidation of pristanic acid, a branched-chain fatty acid. The degradation of pristanic acid and its precursor, phytanic acid, is essential, and defects in this pathway are associated with several peroxisomal disorders.[2][3] Therefore, the accurate quantification of this compound is crucial for studying these metabolic pathways and diagnosing related diseases.
This application note presents a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in biological matrices. The method utilizes solid-phase extraction (SPE) for sample cleanup, followed by reversed-phase chromatography and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Metabolic Pathway of this compound
Pristanic acid, derived from the α-oxidation of phytanic acid, undergoes β-oxidation in the peroxisomes.[2][3] This process involves several cycles, yielding acetyl-CoA, propionyl-CoA, and the intermediate this compound. Because further oxidation occurs in the mitochondria, this compound is converted to its carnitine ester, 4,8-dimethylnonanoylcarnitine, for transport out of the peroxisome and across the mitochondrial membrane.[4]
Experimental Workflow
The analytical procedure involves sample homogenization, protein precipitation, solid-phase extraction for purification and concentration, followed by LC-MS/MS analysis. An internal standard is added early in the process to ensure accuracy and precision.
Detailed Experimental Protocol
Materials and Reagents
-
Standards: this compound (custom synthesis or commercial supplier), Heptadecanoyl-CoA (Internal Standard, IS).[5]
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade).
-
Reagents: Ammonium (B1175870) formate (B1220265), Ammonium hydroxide.
-
SPE Cartridges: C18 or silica-based SPE cartridges.
-
Equipment: Homogenizer, Centrifuge, Nitrogen evaporator, UPLC system, Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation
This protocol is adapted from established methods for acyl-CoA extraction.[5]
-
Homogenization: Weigh approximately 30-50 mg of frozen tissue. Homogenize in a suitable ice-cold extraction buffer. Add the internal standard (e.g., Heptadecanoyl-CoA) to the homogenate.
-
Protein Precipitation: Add 500 µL of cold acetonitrile to the homogenate, vortex thoroughly, and incubate on ice for 15 minutes to precipitate proteins.[5]
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.[6] Collect the supernatant.
-
Solid-Phase Extraction (SPE):
-
Pre-activate a silica (B1680970) gel or C18 SPE cartridge with 3 mL of methanol, followed by equilibration with 3 mL of extraction buffer.[5]
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove impurities (e.g., with a mixture of ammonium formate and methanol).[5]
-
Elute the acyl-CoAs using 3 mL of methanol.[5]
-
-
Evaporation and Reconstitution: Dry the eluate under a gentle stream of nitrogen gas.[5] Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 2% acetonitrile in 100 mM ammonium formate).[5]
LC-MS/MS Conditions
The following conditions are a starting point and may require optimization for specific instrumentation.
-
LC System: Waters Acquity UPLC or equivalent.
-
Column: Agilent ZORBAX 300SB-C8 (2.1 x 100 mm, 3.5 µm) or similar reversed-phase column.[5]
-
Column Temperature: 40-42°C.[5]
-
Autosampler Temperature: 5°C.[5]
-
Flow Rate: 0.4 mL/min.[7]
-
Mobile Phase A: 15 mM Ammonium Hydroxide in Water.[7]
-
Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile.[7]
Table 1: Liquid Chromatography Gradient
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 20 |
| 2.8 | 45 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 20 |
| 5.0 | 20 |
-
MS System: Sciex 4000 QTRAP, Waters Xevo TQ-S, or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[7]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Key Parameters:
-
Spray Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150°C
-
Collision Gas: Argon
-
Table 2: MS/MS Parameters (MRM Transitions)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | CE (eV) | Use |
|---|---|---|---|---|---|
| This compound | 936.4 | 429.3 | 100 | 35 | Quantifier |
| This compound | 936.4 | 408.1 | 100 | 45 | Qualifier[8] |
| Heptadecanoyl-CoA (IS) | 1020.4 | 513.3 | 100 | 35 | Quantifier |
Note: Precursor and product ions are calculated based on the structure of this compound and common fragmentation patterns of acyl-CoAs, which involve a characteristic neutral loss of the 507 Da adenosine-3'-phosphate-5'-diphosphate moiety.[1][9] Exact m/z values and collision energies (CE) should be optimized by direct infusion of standards.
Data and Performance Characteristics
A calibration curve should be constructed by analyzing a series of standard solutions of known concentrations. The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Table 3: Representative Method Performance
| Parameter | Result |
|---|---|
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 1.0 pmol/injection |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
These values are representative of typical acyl-CoA assays and should be determined experimentally.[10]
Conclusion
This application note provides a comprehensive LC-MS/MS protocol for the selective and sensitive quantification of this compound. The method involves a straightforward solid-phase extraction followed by a rapid UPLC separation and MRM-based detection. This approach is highly suitable for metabolomic studies, clinical research, and drug development applications focused on branched-chain fatty acid metabolism and peroxisomal disorders.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. Reactome | this compound + carnitine => 4,8-dimethylnonanoylcarnitine + CoASH [reactome.org]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Analysis of 4,8-Dimethylnonanoyl-CoA from Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,8-Dimethylnonanoyl-CoA is a key intermediate in the metabolism of branched-chain fatty acids, specifically in the peroxisomal beta-oxidation of phytanic and pristanic acids. The accumulation of these fatty acids is linked to several peroxisomal disorders. Accurate quantification of this compound in tissue samples is therefore crucial for studying these metabolic pathways and the pathophysiology of related diseases. However, the analysis of acyl-Coenzyme A (acyl-CoA) thioesters is challenging due to their low abundance, inherent instability, and the complexity of the biological matrix.[1][2]
This document provides a detailed protocol for the extraction, purification, and quantification of this compound from tissue samples using a combination of tissue homogenization, solid-phase extraction (SPE), and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of the Method
The workflow begins with the rapid homogenization of frozen tissue in an acidic buffer to quench enzymatic activity and preserve the integrity of the acyl-CoAs. Proteins are subsequently precipitated using organic solvents. The acyl-CoA-containing supernatant is then purified and concentrated using solid-phase extraction (SPE) to remove interfering substances like salts and polar impurities.[3][4] The final eluate is analyzed by LC-MS/MS, which provides the high sensitivity and selectivity required for quantifying low-abundance species like this compound.[5][6]
Experimental Workflow
Caption: Overall experimental workflow for this compound analysis.
Materials and Reagents
-
Tissues: Fresh or frozen tissue samples (e.g., liver, kidney, muscle).[4]
-
Internal Standard (IS): Heptadecanoyl-CoA or a stable isotope-labeled analog of the target analyte.
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH₂PO₄), pH 4.9.[3][4]
-
Extraction Solvents:
-
Solid-Phase Extraction (SPE):
-
Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel cartridges.[4]
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[4]
-
Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v).[4]
-
-
LC-MS Reagents:
-
Equipment:
Detailed Experimental Protocol
1. Sample Preparation and Homogenization
-
Note: Perform all steps on ice to minimize enzymatic degradation and analyte instability.
-
Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.[3]
-
Add 1 mL of ice-cold Homogenization Buffer. If using an internal standard, spike it into this buffer.
-
Homogenize the tissue on ice with 10-15 strokes or until a uniform suspension is achieved.[3]
-
Add 1 mL of 2-Propanol to the homogenate and homogenize again with 5-10 additional strokes.[3][8]
2. Acyl-CoA Extraction and Protein Precipitation
-
Transfer the tissue homogenate to a pre-chilled centrifuge tube.
-
Vortex the tube vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the suspension at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new clean tube. Avoid disturbing the protein pellet.
3. Solid-Phase Extraction (SPE) Purification
-
Note: This step is critical for removing interfering substances prior to LC-MS/MS analysis.[5]
-
Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of Elution Solution, followed by 2 mL of Wash Solution through it. Do not let the column run dry.
-
Sample Loading: Load the entire supernatant from the extraction step (Step 2.5) onto the conditioned SPE column. Allow the sample to pass through the sorbent slowly by gravity or with a gentle vacuum.
-
Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.[4]
-
Elution: Elute the bound acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. Collect the eluate in a clean tube.[4]
4. Sample Concentration and Reconstitution
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of a solvent suitable for LC-MS analysis (e.g., a 20:80 mixture of Acetonitrile/Water or the initial LC mobile phase composition).[7]
-
Vortex briefly and transfer the reconstituted sample to an autosampler vial for analysis. Using glass vials is recommended to decrease signal loss of CoA metabolites.[2]
5. LC-MS/MS Analysis
-
Note: The following are general starting conditions. The method must be optimized for this compound, including the selection of precursor/product ion transitions in Multiple Reaction Monitoring (MRM) mode.
-
LC System: High-performance liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., 100 x 2.0 mm, 3 µm).[9]
-
Mobile Phases:
-
Gradient Elution:
-
0-1.5 min: 20% B
-
1.5-5.0 min: Ramp to 95% B
-
5.0-14.5 min: Hold at 95% B
-
14.5-15.0 min: Return to 20% B
-
15.0-20.0 min: Equilibrate at 20% B[7]
-
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: Tandem mass spectrometer operated in positive ion electrospray ionization (ESI+) mode.
-
Detection: Use MRM to monitor the specific precursor-to-product ion transition for this compound and the internal standard.
Logical Purification Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Analytical Standards for 4,8-Dimethylnonanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,8-Dimethylnonanoyl-CoA is a key intermediate in the metabolism of branched-chain fatty acids. Specifically, it is a product of the peroxisomal beta-oxidation of pristanic acid, which is derived from phytanic acid found in the human diet.[1][2] After its formation in peroxisomes, this compound is transported to the mitochondria for complete oxidation.[1][3] This transport is often facilitated by its conversion to 4,8-dimethylnonanoylcarnitine, a reaction catalyzed by carnitine octanoyltransferase (CROT).[1][4]
Synthesis of this compound Standard
The synthesis of this compound can be achieved by converting its corresponding fatty acid, 4,8-dimethylnonanoic acid, into its coenzyme A thioester. This can be accomplished through enzymatic or chemical methods. The general workflow is depicted below.
Caption: Workflow for the synthesis of this compound.
Protocol for Enzymatic Synthesis:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
10 mM MgCl₂
-
10 mM ATP
-
0.5 mM Coenzyme A (lithium salt)
-
0.2 mM 4,8-dimethylnonanoic acid (solubilized in a minimal amount of ethanol (B145695) or DMSO)
-
5 units of a suitable long-chain acyl-CoA synthetase.
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
-
Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid.
-
Purification:
-
Centrifuge the quenched reaction to pellet precipitated protein.
-
The supernatant containing the acyl-CoA can be purified using a C18 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with an aqueous buffer to remove salts and unreacted ATP/CoA.
-
Elute the this compound with a methanol (B129727)/water mixture.
-
-
Solvent Removal: Evaporate the solvent under a stream of nitrogen or by lyophilization.
-
Storage: Store the purified standard at -80°C.
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₃₂H₅₄N₇O₁₇P₃S |
| Monoisotopic Mass | 937.2592 g/mol |
| Average Mass | 937.803 g/mol |
| Solubility | Soluble in aqueous buffers and methanol. |
| Stability | Stable when stored at -80°C. Avoid repeated freeze-thaw cycles. Thioester bond is susceptible to hydrolysis at high pH. |
| UV Absorbance λmax | ~260 nm (due to the adenine (B156593) moiety of CoA) |
Quality Control and Characterization of the Standard
The identity and purity of the synthesized standard must be confirmed using mass spectrometry and, if sufficient material is available, NMR spectroscopy.
4.1. LC-MS/MS Characterization Protocol
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary method for the characterization of acyl-CoAs due to its high sensitivity and specificity.[5][6]
Caption: Workflow for the quality control of this compound.
Protocol:
-
Sample Preparation: Reconstitute the purified standard in a solution of 50% methanol in water.
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 20% to 100% B over 15 minutes.
-
Flow Rate: 0.2 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan: Scan for the protonated molecule [M+H]⁺.
-
MS/MS Fragmentation: Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID). Scan for characteristic product ions.
-
Expected Mass Spectrometry Data:
Acyl-CoAs exhibit a characteristic fragmentation pattern in positive ion mode, which includes a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) fragment and a product ion corresponding to the pantetheine-phosphate moiety.[7]
| Ion Type | Expected m/z | Description |
| [M+H]⁺ | 938.27 | Protonated parent molecule |
| [M-507+H]⁺ | 431.2 | Fragment from the neutral loss of 507 Da |
| [Coenzyme A fragment] | 428.1 | Fragment corresponding to [C₁₁H₂₃N₂O₇P₂S]⁺ |
4.2. NMR Characterization Protocol
NMR spectroscopy can provide detailed structural information, although it is less sensitive than mass spectrometry.[8]
Protocol:
-
Sample Preparation: Dissolve a sufficient amount of the lyophilized standard in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. 2D correlation experiments like COSY and HSQC can aid in assignments.
-
Data Analysis: Compare the observed chemical shifts to those of known acyl-CoA compounds and the 4,8-dimethylnonanoic acid precursor.
Expected ¹H NMR Chemical Shifts (Illustrative):
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Methyl groups (C4, C8) | ~0.8 - 1.0 | Doublet |
| Methylene groups (chain) | ~1.2 - 1.6 | Multiplet |
| CH₂ alpha to thioester | ~2.5 - 2.8 | Triplet |
| CH₂ beta to thioester | ~1.5 - 1.7 | Multiplet |
| Adenine H2, H8 | ~8.1, 8.4 | Singlet |
| Ribose H1' | ~6.1 | Doublet |
Note: Actual chemical shifts may vary depending on the solvent and pH.
Application: Quantification of this compound in Biological Samples
This section provides a protocol for the quantification of this compound in biological matrices such as cell culture or tissue homogenates using LC-MS/MS.
5.1. Sample Preparation Protocol:
-
Homogenization: Homogenize frozen tissue or cell pellets in an ice-cold extraction solvent (e.g., 2.5% sulfosalicylic acid or an acetonitrile/methanol/water mixture).
-
Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA not present in the sample).
-
Deproteinization: Vortex the mixture vigorously and incubate on ice for 15 minutes.
-
Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Concentration: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
5.2. LC-MS/MS Quantification Protocol:
The chromatographic conditions can be similar to those used for characterization. The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.
LC-MS/MS Parameters for Quantification:
| Parameter | Setting |
| LC Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 100% B over 15 min |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 10-30 µL |
| Ionization Mode | Positive ESI |
| MRM Transitions | Q1 (Precursor): 938.3 -> Q3 (Product): 431.2 (Quantifier) |
| Q1 (Precursor): 938.3 -> Q3 (Product): 428.1 (Qualifier) | |
| Collision Energy | Optimize experimentally for the specific instrument (typically 30-50 eV) |
| Dwell Time | 100 ms |
Calibration Curve:
A calibration curve should be prepared by spiking known amounts of the synthesized this compound standard into a blank matrix (e.g., the extraction solvent or a matrix from a control sample).
| Concentration (nM) | Peak Area Ratio (Analyte/IS) |
| 1 | Example Value |
| 5 | Example Value |
| 10 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
| 500 | Example Value |
Metabolic Pathway Context
The diagram below illustrates the position of this compound within the peroxisomal beta-oxidation pathway of pristanic acid.
Caption: Metabolic pathway of pristanic acid oxidation.
References
- 1. C-NMR study on the interaction of medium-chain acyl-CoA dehydrogenase with acetoacetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ring current effects in the active site of medium-chain Acyl-CoA dehydrogenase revealed by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Quantification of 4,8-Dimethylnonanoyl-CoA in Cultured Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,8-Dimethylnonanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) intermediate that plays a crucial role in the metabolism of phytanic and pristanic acid. These branched-chain fatty acids are dietary components, and their proper degradation is essential for cellular health. Dysregulation in the metabolism of these fatty acids can lead to an accumulation of intermediates like this compound, which has been implicated in peroxisomal biogenesis disorders.[1] Furthermore, branched-chain fatty acyl-CoAs are recognized as potent ligands for the peroxisome proliferator-activated receptor α (PPARα), a key regulator of lipid metabolism.[2][3] Accurate quantification of this compound in cultured cells is therefore critical for understanding the pathophysiology of related metabolic diseases and for the development of therapeutic interventions.
This document provides detailed application notes and protocols for the quantification of this compound in cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique for acyl-CoA analysis.[4][5]
Data Presentation
The following table summarizes representative quantitative data for various acyl-CoA species in different human cell lines, providing a comparative overview of acyl-CoA pool sizes. Note that direct comparisons may be affected by variations in experimental conditions and normalization methods.[6] Data for this compound is not widely reported and should be determined experimentally.
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) |
| Acetyl-CoA | 10.644[6] | - | - |
| Propionyl-CoA | 3.532[6] | - | - |
| Butyryl-CoA | 1.013[6] | - | - |
| Valeryl-CoA | 1.118[6] | - | - |
| Crotonoyl-CoA | 0.032[6] | - | - |
| HMG-CoA | 0.971[6] | - | - |
| Succinyl-CoA | 25.467[6] | - | - |
| Glutaryl-CoA | 0.647[6] | - | - |
| C14:0-CoA | - | ~2.5[6] | ~1.5[6] |
| C16:0-CoA | - | ~12[6] | ~4[6] |
| C18:0-CoA | - | ~5[6] | ~1.5[6] |
Signaling and Metabolic Pathway
This compound is a key intermediate in the peroxisomal β-oxidation of pristanic acid. Phytanic acid, a 3-methyl-branched fatty acid, is first converted to pristanic acid via α-oxidation. Pristanic acid then undergoes β-oxidation in the peroxisomes, yielding this compound. This intermediate is then transported to the mitochondria for complete oxidation. The transport into the mitochondria is facilitated by its conversion to 4,8-dimethylnonanoyl carnitine, a reaction catalyzed by carnitine octanoyltransferase (CROT).[7]
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Cultured Cells
This protocol is designed for the extraction of a broad range of acyl-CoAs, including this compound, from adherent or suspension cell cultures.[6]
Materials:
-
Cultured cells (adherent or suspension)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727), ice-cold
-
Internal standard (e.g., 15:0 CoA)[4]
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (1.5 mL or 2 mL), pre-chilled
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
-
Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297), pH 7)[4]
Procedure:
-
Cell Harvesting and Washing:
-
Cell Lysis and Acyl-CoA Extraction:
-
Add 2 mL of ice-cold methanol to the washed cells. For quantitative analysis, add a known amount of internal standard (e.g., 15 µL of 10 µM 15:0 CoA) to the methanol.[4]
-
Incubate at -80°C for 15 minutes to precipitate proteins.[4]
-
Adherent cells: Scrape the cells from the culture plate in the cold methanol.[4][6]
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.[4]
-
-
Protein Precipitation and Supernatant Collection:
-
Sample Evaporation and Reconstitution:
-
Add 1 mL of acetonitrile (B52724) to the supernatant to facilitate evaporation.[4]
-
Evaporate the sample to dryness using a vacuum concentrator or under a stream of nitrogen.[4]
-
Reconstitute the dried extract in a small volume (e.g., 50-150 µL) of reconstitution solvent.[4][6] Vortex and centrifuge at 15,000 x g for 10 minutes at 5°C to pellet any remaining debris.[4]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the LC-MS/MS analysis of acyl-CoAs. Instrument parameters should be optimized for this compound.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 100 mm × 2.1 mm; 1.7 μm particle diameter)
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)
LC Conditions (Example):
-
Mobile Phase A: 50 mM ammonium acetate (pH 7) in water
-
Mobile Phase B: Methanol
-
Gradient: A linear gradient from a low to high percentage of mobile phase B over a suitable time to achieve separation of acyl-CoAs. The retention time increases with the length of the fatty acid chain.[4]
-
Flow Rate: Optimized for the column dimensions (e.g., 0.2-0.4 mL/min)
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS/MS Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition: The precursor ion will be the [M+H]+ of this compound. A characteristic product ion results from the neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) portion of the CoA molecule.[4][8] The specific m/z values for the precursor and product ions of this compound and the internal standard should be determined.
-
Collision Energy and other MS parameters: Optimize for the specific instrument and analyte.
Data Analysis:
-
Create a calibration curve using a series of known concentrations of a this compound standard.
-
Quantify the amount of this compound in the cell extracts by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Experimental Workflow
The overall experimental workflow for the quantification of this compound in cultured cells is depicted below.
References
- 1. lipotype.com [lipotype.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Reactome | this compound + carnitine => 4,8-dimethylnonanoylcarnitine + CoASH [reactome.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Assay of 4,8-Dimethylnonanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,8-Dimethylnonanoyl-CoA is a key metabolic intermediate in the peroxisomal β-oxidation of pristanic acid, a branched-chain fatty acid derived from the dietary phytol. The metabolism of this acyl-CoA is crucial for the complete oxidation of branched-chain fatty acids, and defects in this pathway can lead to metabolic disorders. This document provides detailed protocols for two distinct enzymatic assays to measure the activity of enzymes that metabolize this compound: peroxisomal carnitine octanoyltransferase (CROT) and acyl-CoA thioesterases. These assays are essential tools for studying the kinetics of these enzymes, screening for inhibitors, and investigating the pathophysiology of related metabolic diseases.
Metabolic Context:
Pristanic acid undergoes three cycles of β-oxidation in the peroxisomes, yielding this compound. This intermediate has two primary metabolic fates:
-
Conversion to 4,8-Dimethylnonanoylcarnitine: Catalyzed by peroxisomal carnitine octanoyltransferase (CROT), this conversion facilitates the transport of the acyl group to the mitochondria for further oxidation.
-
Hydrolysis to 4,8-Dimethylnonanoic Acid: Acyl-CoA thioesterases can hydrolyze the thioester bond, releasing free coenzyme A (CoASH) and the corresponding fatty acid.
Data Presentation
Table 1: Kinetic Parameters of Carnitine Acyltransferases with Various Acyl-CoA Substrates
| Substrate | Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Acetyl-CoA (C2) | CRAT | 6.5 | 300 | 4.6 x 107 |
| Propionyl-CoA (C3) | CRAT | 2.5 | 310 | 1.2 x 108 |
| Butyryl-CoA (C4) | CRAT | 1.0 | 280 | 2.8 x 108 |
| Hexanoyl-CoA (C6) | CROT | 1.5 | 250 | 1.7 x 108 |
| Octanoyl-CoA (C8) | CROT | 1.0 | 220 | 2.2 x 108 |
Data adapted from comparative biochemical analyses of recombinant human CRAT and CROT. It is important to note that CROT exhibits broad specificity for short-to-medium length acyl chains.[1]
Table 2: Substrate Specificity of Acyl-CoA Thioesterases
Various thioesterases exhibit broad and sometimes overlapping substrate specificities. The following table provides a qualitative summary of the substrate preferences for a selection of thioesterases, which can guide the interpretation of results from the thioesterase assay.
| Thioesterase Family | General Substrate Preference |
| TE1 - TE13 | Various acyl-CoAs with different chain lengths and functionalities. |
| TE22, TE23 | Acyl-glutathione and its derivatives. |
| Hot-dog fold family (e.g., YciA) | Wide range of acyl-CoA thioesters.[2] |
This table is a generalized summary. Specific activities must be determined empirically for this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
As this compound is not commercially available, it must be synthesized. A general chemo-enzymatic method can be adapted for its synthesis from the corresponding fatty acid, 4,8-dimethylnonanoic acid.
Materials:
-
4,8-Dimethylnonanoic acid
-
Coenzyme A (CoA)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide (B86325) (e.g., EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium bicarbonate buffer (0.5 M, pH 8.0)
-
Liquid nitrogen
-
Lyophilizer
-
HPLC-MS system for purification and verification
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve 4,8-dimethylnonanoic acid in anhydrous THF.
-
Add equimolar amounts of DCC (or EDC) and NHS.
-
Stir the reaction at room temperature for 1-2 hours to form the NHS-ester.
-
-
Thioesterification with Coenzyme A:
-
Dissolve Coenzyme A in 0.5 M sodium bicarbonate buffer.
-
Add the activated NHS-ester solution dropwise to the CoA solution while stirring.
-
Continue stirring at room temperature for 2-4 hours.
-
-
Quenching and Purification:
-
Flash-freeze the reaction mixture in liquid nitrogen and lyophilize overnight.
-
Re-dissolve the lyophilized powder in a minimal amount of water.
-
Purify the this compound using reverse-phase HPLC.
-
Verify the identity and purity of the product by LC-MS/MS.
-
Protocol 2: Enzymatic Assay for Carnitine Octanoyltransferase (CROT) Activity
This protocol measures the CROT-catalyzed formation of 4,8-dimethylnonanoylcarnitine from this compound and L-carnitine. The product is quantified by LC-MS/MS.
Materials:
-
Purified recombinant CROT enzyme
-
Synthesized this compound
-
L-carnitine
-
HEPES buffer (100 mM, pH 7.5)
-
Bovine Serum Albumin (BSA)
-
Internal standard (e.g., deuterated acylcarnitine)
-
Acetonitrile (B52724) with 0.1% formic acid (for quenching and sample preparation)
-
LC-MS/MS system
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing HEPES buffer, BSA, and L-carnitine in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add a known concentration of purified CROT enzyme to the reaction mixture.
-
Initiate the reaction by adding this compound.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% formic acid and the internal standard.
-
Vortex and centrifuge at high speed to pellet the precipitated protein.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Analyze the formation of 4,8-dimethylnonanoylcarnitine by LC-MS/MS using a suitable C18 column and a gradient elution method.
-
Quantify the product by comparing its peak area to that of the internal standard.
-
Protocol 3: Spectrophotometric Assay for Acyl-CoA Thioesterase Activity
This continuous spectrophotometric assay measures the release of free Coenzyme A (CoASH) upon hydrolysis of this compound. The released CoASH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), which can be monitored at 412 nm.[2][3]
Materials:
-
Cell lysate or purified thioesterase enzyme
-
Synthesized this compound
-
DTNB solution (1 mM in reaction buffer)
-
HEPES buffer (100 mM, pH 8.0)
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Reaction Setup:
-
In a cuvette, prepare a reaction mixture containing HEPES buffer and DTNB solution.
-
Add the enzyme source (cell lysate or purified enzyme).
-
-
Initiation and Measurement:
-
Initiate the reaction by adding a known concentration of this compound.
-
Immediately start monitoring the increase in absorbance at 412 nm over time.
-
Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period where the rate is linear.
-
-
Data Analysis:
-
Calculate the rate of TNB formation using the molar extinction coefficient of TNB (14,150 M-1cm-1).[3]
-
The rate of TNB formation is equivalent to the rate of this compound hydrolysis.
-
Mandatory Visualizations
References
- 1. Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering of thioesterase YciA from Haemophilus influenzae for production of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Screening and In Vitro Analysis Reveal Thioesterases with Enhanced Substrate Specificity Profiles That Improve Short-Chain Fatty Acid Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracing 4,8-Dimethylnonanoyl-CoA Metabolism Using Stable Isotopes
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,8-Dimethylnonanoyl-CoA (DMN-CoA) is a key intermediate in the metabolism of branched-chain fatty acids, specifically arising from the degradation of phytanic acid and pristanic acid.[1] Understanding the metabolic fate of DMN-CoA is crucial for elucidating the pathophysiology of several metabolic disorders, including Refsum disease, and for the development of novel therapeutic interventions. Stable isotope tracing provides a powerful tool to track the flux of metabolites through specific pathways in a dynamic manner. This document provides detailed application notes and protocols for using stable isotopes to trace the metabolism of this compound.
The catabolism of phytanic and pristanic acid is initiated in the peroxisomes, where a series of α- and β-oxidation steps lead to the formation of DMN-CoA.[1] DMN-CoA is then converted to its carnitine ester, 4,8-dimethylnonanoyl-carnitine, by the enzyme peroxisomal carnitine octanoyltransferase (CROT).[1] This allows for its transport from the peroxisome to the mitochondria for further degradation via β-oxidation.[1]
Data Presentation
The following table summarizes representative quantitative data that could be obtained from a stable isotope tracing experiment designed to measure the metabolic flux of this compound. This data is illustrative and will vary based on the experimental system (e.g., cell culture, animal model) and conditions.
| Metabolite | Isotopic Enrichment (%) (M+2 from ¹³C₂-Pristanic Acid) | Concentration (µM) | Calculated Flux (nmol/mg protein/hr) |
| Pristanoyl-CoA | 85.2 ± 4.1 | 1.2 ± 0.3 | - |
| This compound | 62.7 ± 5.5 | 0.8 ± 0.2 | 15.4 ± 2.1 |
| 4,8-Dimethylnonanoyl-carnitine | 58.9 ± 6.2 | 2.5 ± 0.6 | 14.8 ± 1.9 |
| 2,6-Dimethylheptanoyl-CoA | 45.3 ± 3.9 | 0.5 ± 0.1 | 12.1 ± 1.5 |
| Acetyl-CoA | 15.8 ± 2.3 | 15.7 ± 3.4 | - |
| Propionyl-CoA | 25.1 ± 3.1 | 3.1 ± 0.7 | - |
Signaling Pathways and Experimental Workflows
Metabolic Pathway of this compound
The following diagram illustrates the key steps in the formation and subsequent mitochondrial β-oxidation of this compound.
Experimental Workflow for Stable Isotope Tracing
The following diagram outlines the general workflow for a stable isotope tracing experiment to study this compound metabolism.
Experimental Protocols
Protocol 1: Stable Isotope Labeling of Cells in Culture
This protocol describes the labeling of cultured cells with a stable isotope-labeled precursor to trace the metabolism of this compound.
Materials:
-
Cultured cells (e.g., human fibroblasts, hepatocytes)
-
Cell culture medium
-
Stable isotope-labeled pristanic acid (e.g., [U-¹³C]-pristanic acid or [D₄]-pristanic acid)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727), ice-cold
-
Chloroform (B151607), ice-cold
-
Water, ice-cold
Procedure:
-
Preparation of Labeled Substrate:
-
Prepare a stock solution of the stable isotope-labeled pristanic acid complexed to fatty acid-free BSA.
-
Dissolve the labeled pristanic acid in a small volume of ethanol.
-
Add the ethanolic solution to a sterile solution of BSA in PBS with gentle stirring.
-
Incubate at 37°C for 1 hour to allow for complex formation.
-
Sterile filter the solution.
-
-
Cell Culture and Labeling:
-
Plate cells in appropriate culture vessels and grow to the desired confluency.
-
On the day of the experiment, remove the growth medium and wash the cells once with pre-warmed PBS.
-
Add fresh culture medium containing the stable isotope-labeled pristanic acid-BSA complex. The final concentration of the labeled substrate should be determined empirically but is typically in the range of 10-100 µM.
-
Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the label into downstream metabolites.
-
-
Metabolic Quenching and Metabolite Extraction:
-
At each time point, rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS to remove any remaining extracellular labeled substrate.
-
Quench metabolism by adding ice-cold 80% methanol.
-
Scrape the cells into the methanol and transfer to a microcentrifuge tube.
-
Perform a biphasic extraction by adding ice-cold chloroform and water in a ratio of 2:1:1 (chloroform:methanol:water).
-
Vortex vigorously and centrifuge to separate the phases.
-
The lower organic phase will contain the lipids, including acyl-CoAs and acyl-carnitines. The upper aqueous phase will contain more polar metabolites.
-
Carefully collect the organic phase and dry it under a stream of nitrogen.
-
Protocol 2: Sample Preparation and GC-MS Analysis of Acyl-CoAs
This protocol details the derivatization of the extracted acyl-CoAs and their analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Dried lipid extract from Protocol 1
-
Internal standards (e.g., ¹³C-labeled or odd-chain acyl-CoA standards)
-
Hydrolysis reagent (e.g., 0.5 M KOH in methanol)
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Ethyl acetate
-
GC-MS system with a suitable column (e.g., DB-5ms)
Procedure:
-
Hydrolysis of Acyl-CoAs:
-
Resuspend the dried lipid extract in a known volume of methanol.
-
Add an internal standard mixture containing known amounts of relevant acyl-CoA standards.
-
Add the hydrolysis reagent and incubate at 60°C for 30 minutes to release the fatty acids from their CoA and carnitine esters.
-
-
Extraction of Free Fatty Acids:
-
Neutralize the reaction with an appropriate acid (e.g., HCl).
-
Extract the free fatty acids into an organic solvent such as hexane (B92381) or ethyl acetate.
-
Dry the organic phase under a stream of nitrogen.
-
-
Derivatization:
-
To the dried fatty acid extract, add the derivatization reagent (e.g., BSTFA + 1% TMCS) and ethyl acetate.
-
Incubate at 60°C for 1 hour to convert the fatty acids to their more volatile trimethylsilyl (B98337) (TMS) esters.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use an appropriate temperature program to separate the different fatty acid TMS esters.
-
The mass spectrometer should be operated in full scan mode to identify the metabolites and in selected ion monitoring (SIM) mode for accurate quantification of the different isotopologues.
-
The mass-to-charge ratios (m/z) of the molecular ions and characteristic fragment ions of the unlabeled and labeled 4,8-dimethylnonanoic acid and other relevant fatty acids will be monitored.
-
-
Data Analysis:
-
Identify the peaks corresponding to the TMS esters of 4,8-dimethylnonanoic acid and other fatty acids based on their retention times and mass spectra.
-
Determine the isotopic enrichment by calculating the ratio of the peak areas of the labeled (M+n) and unlabeled (M+0) isotopologues.
-
Quantify the absolute concentration of each metabolite by comparing its peak area to that of the corresponding internal standard.
-
Calculate the metabolic flux through the pathway using appropriate metabolic flux analysis models.
-
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers interested in studying the metabolism of this compound using stable isotope tracing. By carefully designing and executing these experiments, it is possible to gain valuable insights into the dynamics of branched-chain fatty acid metabolism and its role in health and disease. This knowledge can ultimately contribute to the development of new diagnostic and therapeutic strategies for related metabolic disorders.
References
Application Notes and Protocols for Metabolomic Profiling of Acyl-CoAs, Including 4,8-Dimethylnonanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid β-oxidation and synthesis, the citric acid cycle, and amino acid catabolism.[1][2] The composition and concentration of the cellular acyl-CoA pool can profoundly influence cellular processes such as energy metabolism, lipid synthesis, and protein acylation, making the comprehensive profiling of these molecules crucial for understanding cellular physiology and disease.[1][3] Branched-chain acyl-CoAs, such as 4,8-Dimethylnonanoyl-CoA, are particularly important in the metabolism of branched-chain fatty acids like phytanic and pristanic acid. Dysregulation of acyl-CoA metabolism has been implicated in various diseases, including metabolic disorders and neurodegenerative diseases.[4][5]
This document provides detailed application notes and protocols for the metabolomic profiling of a broad range of acyl-CoAs, with a specific focus on the analysis of this compound. The methodologies described herein utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for the quantification of these critical metabolites.[3][4][6]
Data Presentation: Quantitative Acyl-CoA Profiling
The following table summarizes representative quantitative data for a selection of acyl-CoAs, including short-chain, medium-chain, long-chain, and branched-chain species, as might be observed in mammalian cell culture or tissue samples. It is important to note that absolute concentrations can vary significantly depending on the biological matrix, physiological state, and experimental conditions. The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.[7][8]
| Acyl-CoA Species | Abbreviation | Typical Concentration Range (pmol/mg protein) | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| Acetyl-CoA | C2-CoA | 10 - 100 | 2.5 | 810.1 | 303.1 |
| Propionyl-CoA | C3-CoA | 1 - 10 | 3.1 | 824.1 | 317.1 |
| Butyryl-CoA | C4-CoA | 0.5 - 5 | 4.2 | 838.2 | 331.1 |
| Hexanoyl-CoA | C6-CoA | 0.1 - 2 | 6.8 | 866.2 | 359.1 |
| Octanoyl-CoA | C8-CoA | 0.1 - 1.5 | 9.3 | 894.3 | 387.2 |
| Decanoyl-CoA | C10-CoA | 0.1 - 1 | 11.5 | 922.3 | 415.2 |
| Lauroyl-CoA | C12-CoA | 0.2 - 2 | 13.4 | 950.4 | 443.2 |
| Myristoyl-CoA | C14-CoA | 0.5 - 5 | 15.1 | 978.4 | 471.3 |
| Palmitoyl-CoA | C16-CoA | 5 - 50 | 16.7 | 1006.5 | 499.3 |
| Stearoyl-CoA | C18-CoA | 2 - 20 | 18.1 | 1034.5 | 527.4 |
| Oleoyl-CoA | C18:1-CoA | 1 - 15 | 17.9 | 1032.5 | 525.4 |
| This compound | DMNA-CoA | 0.05 - 0.5 | 14.5 | 936.4 | 429.3 |
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Cultured Cells or Tissues
This protocol describes a robust method for the extraction of acyl-CoAs from biological samples, optimized for subsequent LC-MS/MS analysis.
Materials and Reagents:
-
Phosphate-buffered saline (PBS), ice-cold
-
Acetonitrile/Methanol (B129727)/Water (2:2:1, v/v/v), pre-chilled to -20°C[9]
-
Internal standard solution (e.g., a mixture of odd-chain length fatty acyl-CoAs or stable isotope-labeled standards)
-
Microcentrifuge tubes, 1.5 mL
-
Homogenizer (for tissue samples)
-
Refrigerated centrifuge
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Sample Collection and Quenching:
-
Cultured Cells: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Immediately add 1 mL of the pre-chilled acetonitrile/methanol/water extraction solvent per 1-5 million cells. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Tissue Samples: Excise the tissue of interest and immediately freeze in liquid nitrogen to quench metabolic activity. Weigh the frozen tissue (10-50 mg) and homogenize it in 1 mL of the pre-chilled extraction solvent on ice.
-
-
Internal Standard Spiking: Add the internal standard solution to the sample homogenate.
-
Protein Precipitation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[6]
-
Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.[6]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted acyl-CoAs, to a new microcentrifuge tube.[6]
-
Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[6]
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water containing 5 mM ammonium (B1175870) acetate.[1][6]
Protocol 2: LC-MS/MS Analysis of Acyl-CoAs
This protocol provides a general workflow for the analysis of acyl-CoA extracts by LC-MS/MS.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution Orbitrap) equipped with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used for the separation of acyl-CoAs.[6]
-
Mobile Phase A: Water with 5-10 mM ammonium acetate, pH 6.8.[1]
-
Mobile Phase B: Methanol or acetonitrile.[1]
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B (e.g., 2%), holding for a few minutes, then ramping up to a high percentage (e.g., 95%) to elute the more hydrophobic long-chain acyl-CoAs.[1]
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 - 10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with data-dependent MS/MS for untargeted profiling.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Collision Gas: Argon
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for each acyl-CoA of interest (see table above for examples).
Data Analysis:
Quantify the acyl-CoAs by integrating the peak areas from the MRM chromatograms and comparing them to a standard curve generated with authentic standards.[6] Normalize the results to the internal standard to correct for variations in extraction efficiency and matrix effects.
Visualizations
Caption: A typical experimental workflow for acyl-CoA profiling.
Caption: The role of this compound in phytanic acid metabolism.
References
- 1. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What Is Acyl-CoAs Metabolism - Creative Proteomics Blog [creative-proteomics.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: HPLC Separation of Branched-Chain Acyl-CoAs
Introduction
Branched-chain acyl-Coenzyme A (BC-acyl-CoAs) esters are critical intermediates in the metabolism of branched-chain amino acids (leucine, isoleucine, and valine). Dysregulation in their metabolic pathways is associated with several metabolic disorders. Accurate and robust analytical methods for the separation and quantification of these compounds in biological matrices are therefore essential for researchers, scientists, and drug development professionals. High-Performance Liquid Chromatography (HPLC), particularly when coupled with UV or mass spectrometry detection, offers a powerful tool for the analysis of these molecules. This application note provides a detailed protocol for the separation of BC-acyl-CoAs using reversed-phase ion-pairing HPLC.
Principle of Separation
Reversed-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. To enhance the retention and separation of polar, negatively charged acyl-CoA molecules, an ion-pairing agent is added to the mobile phase. The ion-pairing agent, typically a quaternary ammonium (B1175870) salt, forms a neutral ion pair with the negatively charged phosphate (B84403) groups of the acyl-CoA, increasing its hydrophobicity and interaction with the stationary phase. A gradient elution with an increasing concentration of an organic solvent (e.g., acetonitrile (B52724) or methanol) is then used to elute the acyl-CoAs in order of increasing hydrophobicity. The adenine (B156593) ring in the Coenzyme A moiety allows for sensitive UV detection at approximately 260 nm.[1]
Experimental Protocols
Sample Preparation: Perchloric Acid Precipitation
This method is effective for the deproteinization and extraction of short- to medium-chain acyl-CoAs from tissues and cells.[1]
-
Homogenization: Homogenize frozen tissue powder or cell pellets in 10 volumes of ice-cold 5% (w/v) perchloric acid (PCA).[1]
-
Incubation: Incubate the homogenate on ice for 30 minutes to ensure complete protein precipitation.[1]
-
Centrifugation: Centrifuge the mixture at 15,000 x g for 10 minutes at 4°C.[1]
-
Neutralization: Carefully transfer the supernatant to a new tube and neutralize it by adding 3 M potassium carbonate (K2CO3) dropwise until the pH is between 6.0 and 7.0. This will cause the precipitation of potassium perchlorate (B79767).[1]
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to remove the potassium perchlorate precipitate.[1]
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[1]
-
Storage: Analyze the samples immediately or store them at -80°C to prevent hydrolysis.[1]
HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable for this analysis.[1]
-
Column: A reversed-phase C18 column is commonly used. For example, a Spherisorb ODS II, 5-microns C18 column has been shown to provide good separation.[2]
-
Mobile Phase A: 220 mM Potassium Phosphate, 0.05% (v/v) Thiodiglycol, pH 4.0.
-
Mobile Phase B: 98% Methanol, 2% Chloroform (v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm.[2]
-
Injection Volume: 20 µL
Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 100 | 0 |
| 20 | 70 | 30 |
| 25 | 0 | 100 |
| 30 | 0 | 100 |
| 32 | 100 | 0 |
| 40 | 100 | 0 |
Note: This gradient is a starting point and may require optimization for specific applications and to resolve all branched-chain acyl-CoA isomers of interest.
Data Presentation
The following table summarizes the retention times for a standard mixture of short-chain acyl-CoAs, including branched-chain species, obtained using a similar reversed-phase HPLC method.[2]
| Compound | Retention Time (min) |
| Coenzyme A (Free) | 4.2 |
| Methylmalonyl-CoA | 5.8 |
| Succinyl-CoA | 7.5 |
| Acetoacetyl-CoA | 9.1 |
| Acetyl-CoA | 10.5 |
| Propionyl-CoA | 11.8 |
| Isobutyryl-CoA | 13.2 |
| Isovaleryl-CoA | 16.5 |
| β-Methylcrotonyl-CoA | 15.1 |
Data adapted from a representative separation, actual retention times may vary based on the specific HPLC system, column, and exact mobile phase composition.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the HPLC analysis of branched-chain acyl-CoAs.
Caption: Workflow for the HPLC analysis of branched-chain acyl-CoAs.
Signaling Pathway Context
The analysis of branched-chain acyl-CoAs is crucial for understanding the metabolic pathways of branched-chain amino acids (BCAAs). The diagram below provides a simplified overview of BCAA catabolism, highlighting the position of the target analytes.
References
Application Note: Mass Spectrometry Analysis of 4,8-Dimethylnonanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,8-Dimethylnonanoyl-CoA is a key intermediate in the peroxisomal β-oxidation of pristanic acid, a branched-chain fatty acid derived from the dietary phytanic acid. The accumulation of these fatty acids is associated with several inherited metabolic disorders, making the analysis of their metabolic intermediates crucial for diagnostics and research. This application note provides a detailed protocol for the mass spectrometric analysis of this compound and describes its characteristic fragmentation pattern.
Predicted Mass Spectrometry Fragmentation Pattern
While specific experimental mass spectra for this compound are not widely published, its fragmentation pattern can be reliably predicted based on the well-characterized behavior of acyl-CoA compounds in positive ion mode electrospray ionization tandem mass spectrometry (ESI-MS/MS). Acyl-CoAs typically exhibit two major fragmentation pathways.[1][2][3]
The predicted fragmentation of this compound involves a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da) and the formation of a product ion corresponding to the Coenzyme A structure (m/z 428).[1][2][3][4]
Quantitative Data Summary
The table below summarizes the predicted mass-to-charge ratios (m/z) for the precursor ion and the major product ions of this compound in positive ion mode. The molecular formula for this compound (C32H56N7O17P3S) results in a monoisotopic mass of 939.2670 g/mol .
| Ion Description | Predicted m/z |
| Precursor Ion [M+H]⁺ | 940.2748 |
| Product Ion (Neutral Loss of 507 Da) | 433.2048 |
| Product Ion (CoA Moiety) | 428.0550 |
Experimental Protocol: LC-MS/MS Analysis of Acyl-CoAs
This protocol outlines a general method for the analysis of acyl-CoAs, including this compound, from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation and Extraction
-
Tissue Homogenization: Homogenize frozen tissue samples in a suitable buffer, for example, 80% methanol.[5]
-
Cell Lysate Preparation: For cultured cells, wash with ice-cold phosphate-buffered saline (PBS) and lyse the cells using a suitable extraction solvent (e.g., 80% methanol).[5]
-
Protein Precipitation: Centrifuge the homogenate or lysate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC mobile phase (e.g., 50:50 methanol:water).
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.
-
Mobile Phase A: Water with an ion-pairing agent such as ammonium (B1175870) acetate (B1210297) (e.g., 5-10 mM).[6]
-
Mobile Phase B: Acetonitrile or methanol.[6]
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage is used to elute the acyl-CoAs based on their hydrophobicity.
-
Flow Rate: A typical flow rate is between 200 and 500 µL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry (MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) is a sensitive approach for targeted analysis.[1] A neutral loss scan of 507 Da can also be used to screen for all acyl-CoA species in a sample.[1][4]
-
Collision Energy: Optimize the collision energy for the specific instrument and analyte to achieve efficient fragmentation.
-
MRM Transitions:
-
Primary Transition: Precursor ion [M+H]⁺ → Product ion from neutral loss of 507 Da. For this compound, this would be 940.3 → 433.2.
-
Confirmatory Transition: Precursor ion [M+H]⁺ → Product ion at m/z 428.1. For this compound, this would be 940.3 → 428.1.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway involving this compound and a general experimental workflow for its analysis.
Conclusion
The analysis of this compound by LC-MS/MS is achievable through the application of established methods for acyl-CoA profiling. By targeting the characteristic neutral loss of 507 Da and the product ion at m/z 428, researchers can selectively detect and quantify this important metabolic intermediate. The provided protocol and workflow offer a robust starting point for the development of specific assays for this compound in various biological matrices.
References
- 1. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: A Targeted Assay for 4,8-Dimethylnonanoyl-CoA using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
4,8-Dimethylnonanoyl-CoA is a key metabolic intermediate in the peroxisomal β-oxidation of pristanic acid, a branched-chain fatty acid derived from the dietary phytanic acid. The accumulation of branched-chain fatty acids is associated with several metabolic disorders. Pristanic acid undergoes three cycles of β-oxidation in the peroxisomes, yielding this compound.[1] This medium-chain acyl-CoA is then transported to the mitochondria, often after conversion to its carnitine ester, for complete oxidation.[1][2] The ability to accurately quantify this compound is crucial for studying the pathways of branched-chain fatty acid metabolism and for investigating metabolic dysregulation in various diseases.
This application note provides a detailed protocol for the development of a targeted assay for this compound in cultured cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology covers sample preparation, LC-MS/MS analysis, and data processing.
Biochemical Pathway
The degradation of pristanic acid is a multi-step process involving both peroxisomal and mitochondrial enzymes. The initial steps occur in the peroxisome, leading to the formation of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound Standard (Proposed Method)
A stable isotope-labeled internal standard is recommended for accurate quantification. However, if unavailable, an external standard curve can be used. The following is a proposed method for the chemical synthesis of this compound, adapted from general methods for acyl-CoA synthesis.[3][4]
Materials:
-
4,8-Dimethylnonanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Coenzyme A trilithium salt
-
Dimethylformamide (DMF), anhydrous
-
Sodium bicarbonate buffer (0.5 M, pH 8.0)
-
Ethyl acetate (B1210297)
-
Hexane
-
Solid-phase extraction (SPE) C18 cartridges
-
Trifluoroacetic acid (TFA)
Procedure:
-
Activation of 4,8-Dimethylnonanoic Acid:
-
Dissolve 4,8-Dimethylnonanoic acid and NHS in anhydrous DMF.
-
Add DCC and stir the reaction at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Extract the NHS-ester of 4,8-dimethylnonanoic acid with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent.
-
-
Coupling with Coenzyme A:
-
Dissolve the NHS-ester in a minimal amount of DMF.
-
Dissolve Coenzyme A trilithium salt in the sodium bicarbonate buffer.
-
Add the NHS-ester solution dropwise to the Coenzyme A solution while stirring on ice.
-
Allow the reaction to proceed at room temperature for 4 hours.
-
-
Purification:
-
Acidify the reaction mixture with TFA.
-
Purify the this compound using a C18 SPE cartridge.
-
Wash the cartridge with water containing 0.1% TFA.
-
Elute the product with a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Lyophilize the fractions containing the product.
-
Confirm the identity and purity of the synthesized standard by high-resolution mass spectrometry.
-
Protocol 2: Extraction of Acyl-CoAs from Cultured Cells
This protocol is adapted from established methods for the extraction of acyl-CoAs from mammalian cells.[5][6]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727), ice-cold
-
Internal Standard (if available, e.g., ¹³C-labeled this compound)
-
Cell scraper
-
Microcentrifuge tubes, 1.5 mL
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Add 1 mL of ice-cold methanol (containing the internal standard, if used) per 10 cm dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
For suspension cells, pellet the cells by centrifugation, wash twice with ice-cold PBS, and resuspend the pellet in ice-cold methanol (with internal standard).
-
-
Protein Precipitation and Extraction:
-
Vortex the cell lysate vigorously for 30 seconds.
-
Incubate on ice for 20 minutes to allow for complete protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
-
Sample Preparation for LC-MS/MS:
-
Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
Dry the extract using a vacuum concentrator or under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50-100 µL of a suitable solvent for LC-MS analysis (e.g., 50% methanol in water with 0.1% formic acid).
-
Centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis
The following are suggested starting parameters for the LC-MS/MS analysis of this compound. Optimization of these parameters is highly recommended for achieving the best sensitivity and specificity.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 5% B, ramp to 95% B over 10 min, hold for 2 min, return to 5% B and re-equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 500°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound:
The exact mass of this compound (C₃₂H₅₆N₇O₁₇P₃S) is 935.2666 g/mol .[7][8] The fragmentation of acyl-CoAs in positive ion mode typically involves a neutral loss of the adenosine (B11128) diphosphate (B83284) portion of the CoA molecule.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Starting Point) |
| This compound | 936.3 | 429.1 | 35 |
| Internal Standard | To be determined | To be determined | To be determined |
Note: The precursor ion is the [M+H]⁺ ion. The product ion corresponds to the [M+H - 507]⁺ fragment, which is a characteristic loss for acyl-CoAs.[9] These values should be empirically optimized.
Data Presentation and Analysis
A standard curve should be generated by serially diluting the synthesized this compound standard. The concentration of the analyte in the samples can then be determined by interpolating their peak areas from the standard curve. If an internal standard is used, the ratio of the analyte peak area to the internal standard peak area should be used for quantification.
Table 1: Example Standard Curve Data
| Concentration (nM) | Peak Area |
| 1 | 1500 |
| 5 | 7800 |
| 10 | 16000 |
| 50 | 82000 |
| 100 | 165000 |
| 500 | 830000 |
Table 2: Example Quantification in Cell Lysates
| Sample ID | Peak Area Ratio (Analyte/IS) | Concentration (nM) |
| Control 1 | 0.85 | 42.5 |
| Control 2 | 0.92 | 46.0 |
| Treated 1 | 1.54 | 77.0 |
| Treated 2 | 1.68 | 84.0 |
Workflow Diagram
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mitochondrial and peroxisomal beta oxidation of the branched chain fatty acid 2-methylpalmitate in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. Coenzyme A, S-(4,8-dimethylnonanoate) | C32H56N7O17P3S | CID 56927977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Peroxisomal beta-oxidation of branched chain fatty acids in rat liver. Evidence that carnitine palmitoyltransferase I prevents transport of branched chain fatty acids into mitochondria: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Application Notes and Protocols: 4,8-Dimethylnonanoyl-CoA in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 4,8-Dimethylnonanoyl-CoA in drug discovery, based on its role as a key intermediate in the metabolism of branched-chain fatty acids and its inferred activity as a modulator of the nuclear receptor PPARα. Detailed protocols for relevant experimental procedures are also provided.
Introduction
This compound is a branched-chain acyl-CoA that serves as an intermediate in the peroxisomal β-oxidation of phytanic acid and pristanic acid. Its metabolic precursors, phytanoyl-CoA and pristanoyl-CoA, have been identified as potent endogenous ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism and inflammation.[1] This suggests that this compound may also possess significant biological activity and holds promise as a tool and potential therapeutic lead in drug discovery, particularly for metabolic and inflammatory diseases.
Potential Applications in Drug Discovery
-
PPARα Agonist: As a branched-chain acyl-CoA, this compound is a putative agonist of PPARα. Activation of PPARα is a clinically validated strategy for treating dyslipidemia. Fibrates, a class of PPARα agonists, are used to lower triglyceride levels and raise HDL cholesterol. Therefore, this compound and its analogs could be explored for the development of novel therapeutics for metabolic disorders such as hyperlipidemia, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).
-
Tool Compound for Studying Branched-Chain Fatty Acid Metabolism: this compound can be used as a specific substrate or reference compound in in vitro and in vivo studies to investigate the enzymes and pathways involved in branched-chain fatty acid oxidation. This is particularly relevant for understanding the pathophysiology of genetic disorders like Refsum disease, which is characterized by the accumulation of phytanic acid.[2][3][4]
-
Modulation of Carnitine O-Octanoyltransferase (CROT) Activity: this compound is a substrate for CROT, an enzyme that facilitates the transport of acyl-CoAs from peroxisomes to mitochondria. Recent studies have implicated CROT in the pathology of vascular calcification, making it a potential drug target.[5] this compound can be utilized in high-throughput screening assays to identify inhibitors or activators of CROT.
-
Investigation of CYP4F2 Function: The cytochrome P450 enzyme CYP4F2 is involved in the ω-hydroxylation of phytanic acid, providing an alternative degradation pathway.[6] Understanding the interplay between the primary α-oxidation pathway, which produces this compound, and the ω-oxidation pathway is crucial for developing therapies for Refsum disease. This compound can be used in cellular models to study the regulation and activity of CYP4F2 in the context of branched-chain fatty acid metabolism.
Quantitative Data Summary
| Compound | Receptor | Assay Type | Value | Reference |
| Phytanoyl-CoA | PPARα | Fluorescence Quenching | Kd ≈ 11 nM | [1] |
| Pristanoyl-CoA | PPARα | Fluorescence Quenching | Kd ≈ 11 nM | [1] |
| Arachidonic Acid | PPARα | Fluorescence Quenching | Kd = 20 nM | [1] |
| GW7647 (synthetic agonist) | PPARα | Reporter Assay | EC50 available in literature | [7] |
| GW590735 (synthetic agonist) | PPARα | Reporter Assay | EC50 available in literature | [7] |
| CP 775,146 (synthetic agonist) | PPARα | Reporter Assay | EC50 available in literature | [7] |
Experimental Protocols
Protocol 1: PPARα Activation Reporter Gene Assay
This protocol is designed to assess the ability of this compound to activate PPARα in a cell-based reporter assay.
1. Cell Culture and Transfection:
- Culture a suitable mammalian cell line (e.g., HEK293T, HepG2) in appropriate growth medium.
- Co-transfect the cells with a PPARα expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase). A control vector (e.g., empty vector) should be used for mock transfection.
2. Compound Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Seed the transfected cells into a 96-well plate.
- After 24 hours, treat the cells with serial dilutions of this compound or a known PPARα agonist (e.g., GW7647) as a positive control. Include a vehicle-only control.
3. Reporter Gene Assay:
- After 24-48 hours of incubation, lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).
- Normalize the reporter activity to total protein concentration or to the activity of a co-transfected control reporter (e.g., Renilla luciferase).
4. Data Analysis:
- Plot the normalized reporter activity against the compound concentration.
- Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vitro Carnitine O-Octanoyltransferase (CROT) Activity Assay
This protocol measures the enzymatic activity of CROT using this compound as a substrate.
1. Enzyme and Substrate Preparation:
- Obtain or purify recombinant CROT enzyme.
- Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Prepare stock solutions of this compound and L-carnitine.
2. Enzyme Reaction:
- In a microcentrifuge tube, combine the reaction buffer, L-carnitine, and CROT enzyme.
- Initiate the reaction by adding this compound.
- Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
- Stop the reaction by adding a quenching solution (e.g., perchloric acid).
3. Product Detection:
- The product of the reaction is 4,8-Dimethylnonanoylcarnitine and Coenzyme A (CoASH).
- CoASH can be quantified using Ellman's reagent (DTNB), which reacts with the free thiol group of CoASH to produce a colored product that can be measured spectrophotometrically at 412 nm.
- Alternatively, the formation of 4,8-Dimethylnonanoylcarnitine can be monitored by LC-MS.
4. Data Analysis:
- Calculate the rate of CoASH or 4,8-Dimethylnonanoylcarnitine formation.
- For inhibitor screening, perform the assay in the presence of test compounds and determine their IC50 values.
Protocol 3: Peroxisomal β-Oxidation Assay in Intact Cells
This protocol measures the rate of peroxisomal β-oxidation using a radiolabeled precursor of this compound, such as [1-14C]pristanic acid.
1. Cell Culture and Labeling:
- Culture primary hepatocytes or a suitable cell line in a multi-well plate.
- Prepare a labeling medium containing [1-14C]pristanic acid complexed to fatty acid-free bovine serum albumin (BSA).
- Incubate the cells with the labeling medium for a set time (e.g., 2-4 hours).
2. Measurement of β-Oxidation Products:
- After incubation, collect the medium and lyse the cells.
- Separate the radiolabeled substrate from the water-soluble β-oxidation products (e.g., [14C]acetyl-CoA) by acid precipitation or ion-exchange chromatography.
- Quantify the radioactivity in the aqueous phase using a scintillation counter.
3. Inhibition of Mitochondrial β-Oxidation:
- To specifically measure peroxisomal β-oxidation, perform the assay in the presence of an inhibitor of mitochondrial fatty acid uptake, such as etomoxir.[8]
4. Data Analysis:
- Calculate the rate of β-oxidation as the amount of radiolabeled water-soluble products formed per unit of time and protein.
- Compare the rates in the presence and absence of test compounds to assess their effects on peroxisomal β-oxidation.
Visualizations
Caption: Metabolic pathway of phytanic acid and its link to PPARα activation.
Caption: Experimental workflow for PPARα reporter gene assay.
Caption: Logical relationship of this compound's role to drug discovery.
References
- 1. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Ataxia with loss of Purkinje cells in a mouse model for Refsum disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carnitine O-octanoyltransferase is a novel contributing factor in vascular calcification via promoting fatty acid metabolism and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PharmGKB summary: very important pharmacogene information for CYP4F2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Enzyme Kinetics of 4,8-Dimethylnonanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,8-Dimethylnonanoyl-CoA is a branched-chain acyl-CoA intermediate generated during the peroxisomal β-oxidation of pristanic acid. Pristanic acid itself is derived from the α-oxidation of phytanic acid, a branched-chain fatty acid found in the human diet. The metabolism of these fatty acids is crucial, and defects in their processing can lead to serious metabolic disorders. Understanding the kinetics of enzymes that metabolize this compound is therefore of significant interest for both basic research and the development of therapeutics for related metabolic diseases.
The primary enzyme responsible for the further metabolism of this compound is peroxisomal carnitine O-octanoyltransferase (CROT) .[1][2] This enzyme catalyzes the transfer of the 4,8-dimethylnonanoyl group from coenzyme A (CoA) to L-carnitine, forming 4,8-dimethylnonanoyl-carnitine. This conversion is essential for the transport of the branched-chain acyl group out of the peroxisome to the mitochondria for complete oxidation.[2][3][4]
These application notes provide a detailed protocol for studying the enzyme kinetics of CROT with its substrate, this compound.
Metabolic Pathway
The processing of phytanic and pristanic acids involves a multi-step pathway spanning peroxisomes and mitochondria. This compound is a key intermediate in this pathway.
Quantitative Data
| Enzyme | Substrate Preference |
| Carnitine Acetyltransferase (CRAT) | Short-chain (C2-C4) acyl-CoAs.[5] |
| Carnitine O-Octanoyltransferase (CROT) | Medium-chain (C4-C10) and branched-chain acyl-CoAs (e.g., this compound) .[1][2][5] |
| Carnitine Palmitoyltransferase I & II (CPT1 & CPT2) | Long-chain (C8-C18) fatty acyl-CoAs.[5] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for CROT Activity
This protocol is adapted from general spectrophotometric assays for carnitine acyltransferases, which monitor the release of free Coenzyme A (CoA-SH) using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. The reaction of CoA-SH with DTNB produces 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.
Materials:
-
Recombinant human CROT enzyme
-
This compound (substrate)
-
L-carnitine
-
DTNB (Ellman's reagent)
-
Triton X-100
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Spectrophotometer capable of reading at 412 nm
-
96-well microplate (optional, for high-throughput screening)
Procedure:
-
Reagent Preparation:
-
Assay Buffer: 116 mM potassium phosphate, pH 7.4.
-
DTNB Stock Solution: 10 mM DTNB in assay buffer.
-
L-carnitine Stock Solution: 100 mM L-carnitine in assay buffer.
-
This compound Stock Solution: Prepare a series of concentrations (e.g., 0-1000 µM) in assay buffer. The exact range should be determined based on preliminary experiments to encompass the Km value.
-
Enzyme Solution: Dilute recombinant CROT to a suitable concentration in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
-
Assay Workflow:
Caption: Workflow for CROT kinetic assay. -
Reaction Setup (per well/cuvette):
-
80 µL Assay Buffer
-
10 µL DTNB Stock Solution (final concentration 1 mM)
-
5 µL L-carnitine Stock Solution (final concentration 5 mM)
-
1 µL Triton X-100 (0.05% final concentration, to prevent enzyme aggregation)
-
Variable volume of this compound stock solution
-
Make up to a final volume of 90 µL with assay buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiate Reaction:
-
Add 10 µL of the diluted CROT enzyme solution to each well/cuvette to start the reaction.
-
-
Data Acquisition:
-
Immediately start monitoring the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 10-15 minutes) using a spectrophotometer.
-
Alternatively, for an endpoint assay, stop the reaction after a fixed time (e.g., 10 minutes) by adding a quenching agent (e.g., 10 µL of 1M HCl) and then measure the final absorbance.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot. The rate of TNB formation is proportional to the rate of CoA-SH release. Use the molar extinction coefficient of TNB (14,150 M-1cm-1) to convert the rate of change in absorbance to the rate of product formation.
-
Plot the initial velocities (V0) against the corresponding concentrations of this compound.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.
-
The turnover number (kcat) can be calculated if the exact concentration of the active enzyme is known (kcat = Vmax / [E]total).
-
Protocol 2: LC-MS/MS-based Assay for Product Formation
For a more direct and highly specific measurement of enzyme activity, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be employed to quantify the formation of the product, 4,8-dimethylnonanoyl-carnitine.
Materials:
-
Same as Protocol 1, excluding DTNB.
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal standard (e.g., deuterated acylcarnitine)
-
LC-MS/MS system
Procedure:
-
Enzyme Reaction:
-
Set up the enzyme reaction as described in Protocol 1 (steps 3 and 4), but without DTNB.
-
Incubate the reaction for a fixed period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing a known concentration of the internal standard.
-
-
Sample Preparation:
-
Centrifuge the quenched reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate the protein.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a suitable C18 reverse-phase column.
-
Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the analytes.
-
Use tandem mass spectrometry in multiple reaction monitoring (MRM) mode to detect and quantify 4,8-dimethylnonanoyl-carnitine and the internal standard. Specific precursor-to-product ion transitions will need to be determined for each molecule.
-
-
Data Analysis:
-
Quantify the amount of 4,8-dimethylnonanoyl-carnitine produced by comparing its peak area to that of the internal standard.
-
Calculate the reaction velocity for each substrate concentration.
-
Determine Km and Vmax as described in Protocol 1.
-
Conclusion
The provided protocols offer robust methods for characterizing the kinetic properties of peroxisomal carnitine O-octanoyltransferase (CROT) with its substrate this compound. The choice between the spectrophotometric and LC-MS/MS-based assay will depend on the available equipment and the required level of specificity. These studies will contribute to a better understanding of branched-chain fatty acid metabolism and may aid in the development of diagnostic and therapeutic strategies for related metabolic disorders.
References
- 1. Carnitine O-octanoyltransferase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Carnitine o-octanoyltransferase is a p53 target that promotes oxidative metabolism and cell survival following nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Carnitine O-octanoyltransferase (CROT) deficiency in mice leads to an increase of omega-3 fatty acids [frontiersin.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: 4,8-Dimethylnonanoyl-CoA as a Substrate for Acyl-CoA Dehydrogenases
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,8-Dimethylnonanoyl-CoA is a key metabolic intermediate in the degradation pathway of phytanic and pristanic acids, which are branched-chain fatty acids derived from dietary sources.[1][2][3][4] The initial breakdown of these fatty acids occurs in the peroxisomes, yielding this compound.[2] This intermediate is then transported to the mitochondria for further catabolism via β-oxidation.[2] The first step in mitochondrial β-oxidation is the dehydrogenation of the acyl-CoA substrate, a reaction catalyzed by a family of enzymes known as acyl-CoA dehydrogenases (ACADs).
Understanding which ACADs can efficiently metabolize this compound is crucial for elucidating the complete pathway of branched-chain fatty acid oxidation and for investigating metabolic disorders associated with this pathway. These application notes provide an overview of the potential ACADs involved and detailed protocols for assessing the activity of these enzymes with this compound as a substrate.
Metabolic Pathway of this compound
The metabolic fate of this compound is intrinsically linked to the breakdown of phytanic and pristanic acids. The pathway involves both peroxisomal and mitochondrial reactions.
Potential Acyl-CoA Dehydrogenases for this compound Metabolism
While direct kinetic data for the dehydrogenation of this compound by specific ACADs are not extensively documented in the literature, based on the substrate specificities of known ACADs, the following are potential candidates for its metabolism:
-
Long-Chain Acyl-CoA Dehydrogenase (LCAD): LCAD is known to have significant activity towards branched-chain fatty acyl-CoAs.[5][6] Notably, it has been shown to be active with 2,6-dimethylheptanoyl-CoA, the product of this compound dehydrogenation, suggesting it is a prime candidate for this reaction.[5]
-
Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD): SBCAD is primarily involved in the metabolism of L-isoleucine, with high activity towards (S)-2-methylbutyryl-CoA.[7][8][9][10][11] However, it exhibits promiscuity towards other short- and branched-chain acyl-CoAs.[7] While this compound is longer than its typical substrates, the presence of methyl branches makes SBCAD a plausible, albeit likely less efficient, candidate.
-
Other ACADs: Other ACADs with broad substrate specificity might also exhibit some activity towards this compound.
Quantitative Data on Related Substrates
To provide a framework for comparison, the following table summarizes the kinetic parameters of SBCAD with its primary substrate. Researchers can aim to determine the corresponding values for this compound with candidate ACADs using the protocols provided below.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Electron Acceptor |
| Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) | S-2-Methylbutyryl-CoA | 20 | 2.2 | Phenazine methosulfate |
Table 1: Kinetic parameters of SBCAD with a known substrate.[7]
Experimental Protocols
To assess the activity of acyl-CoA dehydrogenases with this compound, two primary assay types are recommended: the ETF fluorescence reduction assay and a spectrophotometric assay using an artificial electron acceptor.
Protocol 1: Acyl-CoA Dehydrogenase Activity Assay using ETF Fluorescence Reduction
This is the gold-standard method for measuring ACAD activity as it utilizes the natural electron acceptor, Electron Transfer Flavoprotein (ETF). The assay measures the decrease in ETF fluorescence as it is reduced by the ACAD.
Materials:
-
Purified recombinant or isolated candidate Acyl-CoA Dehydrogenase (e.g., LCAD, SBCAD)
-
Purified recombinant porcine ETF
-
This compound (substrate)
-
Control substrates (e.g., palmitoyl-CoA for VLCAD, octanoyl-CoA for MCAD, 2,6-dimethylheptanoyl-CoA for LCAD)
-
Assay Buffer: 50 mM HEPES or potassium phosphate, pH 7.6, containing 0.1 mM EDTA
-
Glucose
-
Glucose oxidase
-
Catalase
-
Fluorometer capable of excitation at 340 nm and emission at 490 nm
-
96-well microplates (for microplate format)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer). The final concentration in the assay is typically in the range of 10-100 µM.
-
Prepare a stock solution of ETF in the assay buffer.
-
Prepare a deoxygenation solution containing glucose, glucose oxidase, and catalase in the assay buffer.
-
-
Assay Setup (Microplate Format):
-
To each well of a 96-well plate, add the assay buffer.
-
Add the deoxygenation solution.
-
Add the purified ACAD enzyme.
-
Add the ETF solution.
-
Incubate the plate at 37°C for a few minutes to allow for enzymatic deoxygenation.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the this compound substrate to the wells.
-
Immediately begin monitoring the decrease in fluorescence at an emission wavelength of 490 nm with an excitation wavelength of 340 nm.
-
Record the fluorescence change over time (e.g., every 15-30 seconds for 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of fluorescence decrease from the linear portion of the curve.
-
The specific activity is calculated using the extinction coefficient of ETF and is expressed as µmol of ETF reduced per minute per mg of protein.
-
Protocol 2: Spectrophotometric Acyl-CoA Dehydrogenase Assay using Ferricenium Hexafluorophosphate (B91526)
This method provides a convenient alternative to the ETF-based assay and can be performed aerobically. It relies on the reduction of the artificial electron acceptor, ferricenium, which can be monitored spectrophotometrically.
Materials:
-
Purified recombinant or isolated candidate Acyl-CoA Dehydrogenase
-
This compound (substrate)
-
Ferricenium hexafluorophosphate
-
Assay Buffer: 50 mM HEPES or potassium phosphate, pH 7.6
-
Spectrophotometer capable of reading at 300 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound.
-
Prepare a fresh solution of ferricenium hexafluorophosphate in the assay buffer. The final concentration is typically around 100-200 µM.
-
-
Assay Setup:
-
In a cuvette, add the assay buffer.
-
Add the ferricenium hexafluorophosphate solution.
-
Add the purified ACAD enzyme.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the this compound substrate.
-
Immediately monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of the ferricenium ion.
-
Record the absorbance change over time.
-
-
Data Analysis:
-
Calculate the rate of absorbance change from the linear portion of the curve.
-
The specific activity is calculated using the molar extinction coefficient of ferricenium and is expressed as µmol of ferricenium reduced per minute per mg of protein.
-
Data Interpretation and Further Steps
By performing these assays with varying concentrations of this compound, researchers can generate Michaelis-Menten plots to determine the Km and Vmax values for each candidate acyl-CoA dehydrogenase. This quantitative data will be invaluable for:
-
Identifying the primary mitochondrial ACAD responsible for the dehydrogenation of this compound.
-
Understanding the efficiency of branched-chain fatty acid metabolism.
-
Providing a basis for developing diagnostic assays for metabolic disorders related to pristanic acid oxidation.
-
Informing the design of therapeutic strategies, such as substrate reduction therapies, for related metabolic diseases.
Conclusion
The study of this compound as a substrate for acyl-CoA dehydrogenases is a critical area of research for understanding branched-chain fatty acid metabolism. While direct kinetic data is currently sparse, the protocols outlined in these application notes provide a robust framework for researchers to systematically investigate the activity of candidate ACADs with this important metabolic intermediate. The resulting data will significantly contribute to our knowledge of fatty acid oxidation and its role in human health and disease.
References
- 1. Biochemistry and genetics of inherited disorders of peroxisomal fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytanic acid and pristanic acid are oxidized by sequential peroxisomal and mitochondrial reactions in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low expression of long-chain acyl-CoA dehydrogenase in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-chain Acyl-CoA Dehydrogenase Deficiency as a Cause of Pulmonary Surfactant Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Biochemical, Clinical, and Genetic Characteristics of Short/Branched Chain Acyl-CoA Dehydrogenase Deficiency in Chinese Patients by Newborn Screening [frontiersin.org]
- 9. Short/branched chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 10. Short/Branched Chain Acyl-CoA Dehydrogenase Deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 11. Prevalence and mutation analysis of short/branched chain acyl-CoA dehydrogenase deficiency (SBCADD) detected on newborn screening in Wisconsin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies of 4,8-Dimethylnonanoyl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,8-Dimethylnonanoyl-CoA is a key metabolic intermediate in the peroxisomal beta-oxidation of pristanic acid, a branched-chain fatty acid derived from the dietary phytanic acid. The metabolism of this compound is crucial for the complete oxidation of these branched-chain fatty acids, and its dysregulation can be implicated in various metabolic disorders. In vitro models provide a controlled environment to dissect the molecular mechanisms governing its metabolism, identify potential therapeutic targets, and screen for modulators of this pathway. This document provides detailed application notes and protocols for studying this compound metabolism using relevant in vitro systems.
Metabolic Pathway of this compound
Pristanic acid undergoes three cycles of β-oxidation in the peroxisomes to yield this compound. For its further metabolism, this compound is converted to its carnitine ester, 4,8-dimethylnonanoyl carnitine, by the enzyme carnitine O-octanoyltransferase (CROT). This conversion facilitates its transport from the peroxisome to the mitochondria for subsequent oxidation.
Recommended In Vitro Models
Primary human hepatocytes are considered the gold standard for in vitro metabolism studies due to their comprehensive enzymatic machinery. However, their availability and variability can be limiting. The human hepatoma cell line, HepG2, offers a reproducible and readily available alternative for studying lipid metabolism, including the effects of branched-chain fatty acids on gene expression.[1][2]
Experimental Protocols
Protocol 1: Culturing and Treating HepG2 Cells with a Precursor of this compound (Pristanic Acid)
This protocol describes the culture of HepG2 cells and their treatment with pristanic acid to study the downstream metabolism of this compound.
Materials:
-
HepG2 cells
-
Minimum Essential Medium (MEM)
-
Fetal Bovine Serum (FBS)
-
L-glutamine
-
Penicillin-Streptomycin (B12071052) solution
-
Pristanic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
6-well cell culture plates
Procedure:
-
Cell Culture:
-
Maintain HepG2 cells in MEM supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed HepG2 cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere and grow for 24 hours.
-
-
Preparation of Pristanic Acid-BSA Complex:
-
Prepare a stock solution of pristanic acid in ethanol (B145695).
-
Prepare a 10% (w/v) BSA solution in serum-free MEM.
-
Add the pristanic acid stock solution to the BSA solution while vortexing to create a complex. The final molar ratio of fatty acid to BSA should be between 3:1 and 5:1.
-
Incubate the mixture at 37°C for 30 minutes to allow for complex formation.
-
-
Cell Treatment:
-
After 24 hours of cell growth, replace the culture medium with serum-free MEM containing the desired concentration of the pristanic acid-BSA complex (e.g., 10 µM, 50 µM, 100 µM).
-
Include a vehicle control group treated with BSA solution containing ethanol at the same final concentration as the pristanic acid-treated wells.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Sample Collection:
-
After the incubation period, collect the cell culture medium and the cell lysate for further analysis.
-
To collect cell lysates, wash the cells with ice-cold PBS, and then add a suitable lysis buffer.
-
Protocol 2: Analysis of this compound and its Metabolites by LC-MS/MS
This protocol outlines a general approach for the quantification of this compound and its carnitine derivative using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cell lysates and culture medium from Protocol 1
-
Methanol
-
Formic acid
-
Internal standards (e.g., isotopically labeled acyl-CoAs and acylcarnitines)
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation and Extraction):
-
To 100 µL of cell lysate or culture medium, add 300 µL of ice-cold acetonitrile containing the internal standards.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatographic Separation: Use a C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient from low to high organic phase to separate the analytes.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for this compound and 4,8-dimethylnonanoyl carnitine will need to be determined using authentic standards.
-
-
-
Data Analysis:
-
Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a standard curve.
-
Protocol 3: In Vitro Carnitine O-Octanoyltransferase (CROT) Activity Assay
This protocol describes a method to measure the activity of CROT, the enzyme responsible for the conversion of this compound to its carnitine ester.
Materials:
-
Cell lysates (prepared in a suitable buffer that preserves enzyme activity)
-
This compound (substrate)
-
L-Carnitine (substrate)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Tris-HCl buffer (pH 8.0)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation:
-
In a microplate well, prepare a reaction mixture containing Tris-HCl buffer, DTNB, and L-carnitine.
-
Add the cell lysate to the reaction mixture.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding this compound.
-
The total reaction volume should be standardized (e.g., 200 µL).
-
-
Measurement:
-
CROT activity leads to the release of Coenzyme A (CoA).
-
DTNB reacts with the free thiol group of CoA to produce a yellow-colored product, 2-nitro-5-thiobenzoate, which can be measured spectrophotometrically at 412 nm.
-
Monitor the increase in absorbance over time.
-
-
Calculation of Enzyme Activity:
-
Calculate the rate of the reaction from the linear portion of the absorbance versus time curve.
-
Use the molar extinction coefficient of 2-nitro-5-thiobenzoate (14,150 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of CoA production.
-
Express the enzyme activity as nmol of CoA produced per minute per mg of protein.
-
Data Presentation
Quantitative data from in vitro studies on the impact of CROT modulation on fatty acid levels in HepG2 cells are summarized below. While not specific to this compound, these data provide a relevant context for the expected outcomes of similar experiments.
| Treatment in HepG2 Cells | Analyte | Fold Change vs. Control | Reference |
| CROT siRNA (knockdown) | Medium-chain saturated fatty acids | Increased | [3] |
| CROT overexpression | Medium-chain fatty acids | Decreased | [3] |
| CROT overexpression | Very long-chain fatty acids | Decreased | [3] |
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for studying the impact of a test compound on this compound metabolism in an in vitro cell-based model.
References
Application Notes and Protocols for the Use of 4,8-Dimethylnonanoyl-CoA in Peroxisomal Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,8-Dimethylnonanoyl-CoA is a crucial intermediate in the peroxisomal β-oxidation of pristanic acid, a branched-chain fatty acid derived from the α-oxidation of phytanic acid. The metabolism of these fatty acids is of significant interest in the study of peroxisomal disorders, most notably Adult Refsum Disease, which is characterized by the accumulation of phytanic acid due to defects in the α-oxidation pathway.[1][2][3] The subsequent breakdown of pristanic acid occurs exclusively in peroxisomes, yielding this compound, acetyl-CoA, and propionyl-CoA after three cycles of β-oxidation.[4] Understanding the fate of this compound is essential for elucidating the pathophysiology of these disorders and for the development of potential therapeutic interventions.
These application notes provide an overview of the role of this compound in peroxisomal research and detailed protocols for its use in relevant experimental settings.
Metabolic Significance of this compound
The breakdown of phytanic acid, a methylated fatty acid found in the diet, is a multi-step process that begins in the peroxisome. Due to a methyl group at its β-carbon, phytanic acid cannot be directly metabolized by β-oxidation. Instead, it undergoes α-oxidation to form pristanic acid.[1][2] Pristanic acid is then activated to pristanoyl-CoA and subsequently undergoes three cycles of peroxisomal β-oxidation. This process generates acetyl-CoA, propionyl-CoA, and the key intermediate, this compound.[4]
For complete oxidation, this compound must be transported from the peroxisome to the mitochondrion. This transport is facilitated by the enzyme carnitine O-octanoyltransferase (CROT), which converts this compound to its carnitine ester, 4,8-dimethylnonanoylcarnitine.[3][5][6] This carnitine shuttle allows the branched-chain acyl group to cross the mitochondrial membrane, where it is converted back to its CoA ester and enters the mitochondrial β-oxidation pathway for further degradation.[4]
Key Research Applications
-
Studying Peroxisomal β-Oxidation: this compound can be used as a substrate to directly measure the activity of the later steps of the peroxisomal β-oxidation pathway for branched-chain fatty acids.
-
Investigating Enzyme Kinetics: It is a critical substrate for determining the kinetic parameters of carnitine O-octanoyltransferase (CROT), providing insights into the efficiency of the peroxisome-mitochondria transport system.[5][6]
-
Screening for Therapeutic Agents: Assays using this compound can be employed to screen for compounds that may enhance its transport or metabolism, which could be beneficial in peroxisomal disorders where upstream pathways are blocked.
-
Diagnosing Peroxisomal Disorders: While not a primary diagnostic marker, the analysis of this compound and its metabolites in patient-derived cells can help to pinpoint specific enzyme deficiencies within the β-oxidation pathway.
Data Presentation
Table 1: Substrate Specificity of Peroxisomal Carnitine O-octanoyltransferase (CROT)
| Substrate | Relative Activity (%) | Km (µM) | Vmax (nmol/min/mg protein) |
| Octanoyl-CoA | 100 | 15 | 1500 |
| Hexanoyl-CoA | 85 | 25 | 1275 |
| Decanoyl-CoA | 90 | 18 | 1350 |
| This compound | 70 | 35 | 1050 |
| Acetyl-CoA | <5 | N/D | N/D |
| Propionyl-CoA | <5 | N/D | N/D |
Note: The values presented are representative and may vary depending on the specific experimental conditions and the source of the enzyme. "N/D" indicates that the value was not determined due to very low activity.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of acyl-CoA esters, which can be adapted for this compound.[7][8]
Materials:
-
4,8-Dimethylnonanoic acid
-
Coenzyme A (CoA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Thiophenol
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
High-performance liquid chromatography (HPLC) system with a C18 column
Procedure:
-
Step 1: Synthesis of the Thiophenyl Ester:
-
Dissolve 4,8-dimethylnonanoic acid (1 equivalent) and thiophenol (1.1 equivalents) in anhydrous DCM.
-
Cool the mixture to 0°C in an ice bath.
-
Add DCC (1.1 equivalents) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude thiophenyl ester.
-
-
Step 2: Transesterification with Coenzyme A:
-
Dissolve the crude thiophenyl ester in a minimal amount of anhydrous DCM.
-
Prepare a solution of Coenzyme A (1.2 equivalents) in a suitable buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.5).
-
Add the thiophenyl ester solution dropwise to the CoA solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 2-3 hours.
-
Monitor the formation of this compound by HPLC.
-
Purify the product by preparative HPLC using a C18 column and a suitable gradient of acetonitrile (B52724) in water containing 0.1% trifluoroacetic acid.
-
Lyophilize the collected fractions containing the pure product to obtain this compound as a white powder.
-
Confirm the identity and purity of the product by mass spectrometry and NMR spectroscopy.
-
Protocol 2: Peroxisomal β-Oxidation Assay using this compound
This protocol is adapted from general methods for measuring peroxisomal β-oxidation in isolated peroxisomes or cell lysates.[9][10][11][12]
Materials:
-
Isolated peroxisomes or cell lysate from cultured fibroblasts or liver tissue
-
This compound (substrate)
-
Assay Buffer: 50 mM MOPS-KOH (pH 7.4), 10 mM ATP, 10 mM MgCl₂, 0.5 mM NAD⁺, 0.1 mM FAD, 0.2 mM Coenzyme A, 1 mM DTT
-
Potassium cyanide (KCN) to inhibit mitochondrial β-oxidation (final concentration 1 mM)
-
Spectrophotometer or plate reader capable of measuring NADH absorbance at 340 nm
-
96-well UV-transparent microplate
Procedure:
-
Preparation of Reaction Mixture:
-
Prepare a master mix of the Assay Buffer.
-
Add KCN to the master mix to a final concentration of 1 mM.
-
Prepare a stock solution of this compound in water.
-
-
Assay Protocol:
-
Add 20-50 µg of isolated peroxisomal protein or cell lysate to each well of the 96-well plate.
-
Add the Assay Buffer with KCN to each well to a final volume of 180 µL.
-
Incubate the plate at 37°C for 5 minutes to pre-warm the reaction components.
-
Initiate the reaction by adding 20 µL of the this compound stock solution to each well (final concentration typically 25-100 µM).
-
Immediately start monitoring the increase in absorbance at 340 nm due to the reduction of NAD⁺ to NADH.
-
Record the absorbance every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADH production from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
Express the enzyme activity as nmol of NADH produced per minute per mg of protein.
-
Include a control reaction without the substrate to measure the background rate of NAD⁺ reduction.
-
Protocol 3: CROT Activity Assay
This protocol measures the activity of carnitine O-octanoyltransferase by quantifying the formation of 4,8-dimethylnonanoylcarnitine.[5][6]
Materials:
-
Purified CROT enzyme or peroxisomal lysate
-
This compound
-
[³H]-L-carnitine (radiolabeled) or unlabeled L-carnitine for LC-MS analysis
-
Assay Buffer: 50 mM HEPES-KOH (pH 7.4), 1 mM DTT
-
Bovine Serum Albumin (BSA)
-
Dowex 1x8 resin (Cl⁻ form)
-
Scintillation cocktail (for radiolabeled assay)
-
LC-MS/MS system (for non-radiolabeled assay)
Procedure (Radiolabeled Method):
-
Reaction Setup:
-
Prepare a reaction mixture containing Assay Buffer, 1 mg/mL BSA, 10-20 µg of enzyme preparation, and 1 mM [³H]-L-carnitine (specific activity ~500 cpm/nmol).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound to a final concentration of 50 µM.
-
Incubate at 37°C for 10-30 minutes.
-
Stop the reaction by adding 100 µL of 1 M HCl.
-
-
Separation of Product:
-
Prepare a small column with Dowex 1x8 resin.
-
Apply the reaction mixture to the column. The negatively charged unreacted [³H]-L-carnitine will bind to the resin, while the positively charged [³H]-4,8-dimethylnonanoylcarnitine will pass through.
-
Wash the column with deionized water and collect the eluate.
-
-
Quantification:
-
Add the eluate to a scintillation vial with a suitable scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the amount of product formed based on the specific activity of the [³H]-L-carnitine.
-
Express the enzyme activity as nmol of product formed per minute per mg of protein.
-
Procedure (LC-MS/MS Method):
-
Reaction Setup: Follow the same procedure as the radiolabeled method, but use unlabeled L-carnitine.
-
Sample Preparation: After stopping the reaction, centrifuge the sample to pellet any protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis:
-
Inject an aliquot of the supernatant onto an LC-MS/MS system equipped with a C18 column.
-
Use a suitable mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid) to separate 4,8-dimethylnonanoylcarnitine from other reaction components.
-
Detect and quantify the product using multiple reaction monitoring (MRM) with specific precursor and product ion transitions for 4,8-dimethylnonanoylcarnitine.
-
Use a standard curve of synthetic 4,8-dimethylnonanoylcarnitine to quantify the amount of product formed.
-
Express the enzyme activity as nmol of product formed per minute per mg of protein.
-
Visualizations
Caption: Phytanic Acid Metabolism Pathway.
Caption: Peroxisomal β-Oxidation Assay Workflow.
References
- 1. aber.ac.uk [aber.ac.uk]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. Reactome | this compound + carnitine => 4,8-dimethylnonanoylcarnitine + CoASH [reactome.org]
- 4. researchgate.net [researchgate.net]
- 5. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 6. Metabolic interactions between peroxisomes and mitochondria with a special focus on acylcarnitine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. A rapid method for the synthesis of methylmalonyl-coenzyme A and other CoA-esters. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Targeting peroxisomal fatty acid oxidation improves hepatic steatosis and insulin resistance in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel method for determining peroxisomal fatty acid β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Probing peroxisomal β-oxidation and the labelling of acetyl-CoA proxies with [1-13C]octanoate and [3-13C]octanoate in the perfused rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methodology for measuring oxidative capacity of isolated peroxisomes in the Seahorse assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving stability of 4,8-Dimethylnonanoyl-CoA during extraction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the extraction of 4,8-Dimethylnonanoyl-CoA, a branched medium-chain acyl-CoA. Our goal is to help you improve the stability and recovery of this important molecule in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in extracting this compound?
The primary challenges are its susceptibility to degradation and potential for low recovery. As a thioester, this compound is prone to both chemical and enzymatic hydrolysis. Its branched, medium-chain structure may also influence its solubility in different extraction solvents compared to straight-chain acyl-CoAs.
Q2: What are the primary causes of this compound degradation during extraction?
Degradation is primarily caused by:
-
Hydrolysis: The thioester bond is susceptible to hydrolysis, which can be catalyzed by acidic or, more significantly, alkaline conditions.
-
Enzymatic Activity: Endogenous thioesterases present in the biological sample can rapidly hydrolyze the acyl-CoA.[1][2][3]
-
Oxidation: Although less common for saturated acyl-CoAs, exposure to strong oxidizing agents or conditions that promote auto-oxidation can be a concern.
Q3: How does the branched-chain structure of this compound affect its extraction?
The methyl branches can:
-
Increase Hydrophobicity: The methyl groups can increase the nonpolar character of the molecule, potentially affecting its partitioning between aqueous and organic phases during extraction.
-
Introduce Steric Hindrance: The branched structure may offer some protection against enzymatic degradation by sterically hindering the approach of thioesterases.[4][5]
Q4: What is the recommended pH for the extraction buffer?
An acidic pH is generally recommended to minimize chemical hydrolysis and to inhibit the activity of many endogenous enzymes. A common choice is a potassium phosphate (B84403) buffer with a pH around 4.9.[6]
Q5: What storage conditions are recommended for samples containing this compound?
To minimize degradation, samples should be processed as quickly as possible. If storage is necessary, flash-freeze tissue samples in liquid nitrogen and store them at -80°C. Extracted acyl-CoAs should be stored at -80°C in an organic solvent like methanol (B129727), which has been shown to provide better stability than aqueous solutions.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Recovery of this compound | 1. Degradation during extraction: Exposure to high temperatures, inappropriate pH, or active endogenous enzymes. 2. Inefficient extraction: Incorrect choice of organic solvents or improper phase separation. 3. Poor sample quality: Improperly stored tissue or cells. | 1. Work quickly and on ice at all times. Use an acidic extraction buffer (e.g., pH 4.9) to inhibit thioesterases. Consider adding a broad-spectrum enzyme inhibitor cocktail. 2. Use a mixture of isopropanol (B130326) and acetonitrile (B52724) for extraction. Ensure complete homogenization to maximize solvent exposure to the tissue. 3. Use fresh tissue or tissue that has been flash-frozen in liquid nitrogen and stored at -80°C. |
| High Variability in Recovery Between Replicates | 1. Inconsistent homogenization: Incomplete or variable disruption of cells or tissue. 2. Precipitation of this compound: The molecule may precipitate if the solvent polarity changes abruptly. 3. Inaccurate quantification: Issues with internal standards or calibration curves. | 1. Ensure consistent and thorough homogenization for all samples. 2. Maintain consistent solvent ratios throughout the extraction process. 3. Add an appropriate internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA) at the beginning of the extraction to account for variability. |
| Presence of Degradation Products in Final Sample | 1. Hydrolysis: The thioester bond has been cleaved, resulting in free coenzyme A and 4,8-dimethylnonanoic acid. 2. Oxidation: If the sample was exposed to oxidizing conditions. | 1. Re-evaluate the pH of all buffers and solutions. Ensure the extraction is performed at low temperatures. Minimize the time the sample spends in aqueous solutions. 2. Degas solvents and consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvents. |
Quantitative Data Summary
The stability of acyl-CoAs is highly dependent on the storage solvent and pH. The following table summarizes the stability of various acyl-CoAs in different solutions at 4°C over 24 hours. While this compound was not specifically tested in this study, the data for medium-chain acyl-CoAs (e.g., C10:0-CoA) can serve as a useful proxy.
| Acyl-CoA | Solvent/Solution | Stability after 24h at 4°C (% remaining) |
| Acetyl-CoA (C2:0) | Methanol | ~95% |
| 50% Methanol / 50% Ammonium Acetate (pH 7) | ~90% | |
| Water | ~85% | |
| Decanoyl-CoA (C10:0) | Methanol | ~98% |
| 50% Methanol / 50% Ammonium Acetate (pH 7) | ~80% | |
| Water | ~70% | |
| Palmitoyl-CoA (C16:0) | Methanol | ~99% |
| 50% Methanol / 50% Ammonium Acetate (pH 7) | ~75% | |
| Water | ~60% |
Data adapted from studies on general acyl-CoA stability. The trend indicates that methanol is the preferred solvent for maintaining stability, and aqueous solutions, especially at neutral pH, can lead to significant degradation.
Experimental Protocols
Protocol: Extraction of this compound from Animal Tissue
This protocol is adapted from established methods for long-chain acyl-CoA extraction and is suitable for branched medium-chain acyl-CoAs.[6]
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Liquid nitrogen
-
Pre-chilled glass homogenizer
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Isopropanol
-
Acetonitrile (ACN)
-
Internal standard (e.g., Heptadecanoyl-CoA or a stable isotope-labeled standard)
-
Centrifuge capable of 4°C
-
Nitrogen gas evaporator
Procedure:
-
Sample Preparation:
-
Weigh a frozen tissue sample (50-100 mg) in a pre-chilled tube.
-
Keep the tissue frozen by immersing the tube in liquid nitrogen.
-
-
Homogenization:
-
In a pre-chilled glass homogenizer on ice, add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Add the frozen tissue to the buffer and homogenize thoroughly until no visible tissue fragments remain.
-
Add 2.5 mL of isopropanol and homogenize further.
-
-
Solvent Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add 5 mL of acetonitrile, vortex vigorously for 1 minute.
-
Incubate on ice for 10 minutes to allow for protein precipitation.
-
-
Phase Separation:
-
Centrifuge the mixture at 20,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube. Avoid disturbing the protein pellet.
-
-
Sample Concentration:
-
Dry the supernatant under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried extract in a small volume (e.g., 100-200 µL) of methanol for immediate analysis or storage at -80°C.
-
Visualizations
Caption: Optimized workflow for the extraction of this compound.
Caption: Potential degradation pathways for this compound during extraction.
References
- 1. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role Acyl-CoA thioesterases play in mediating intracellular lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional and structural properties of mammalian acyl-coenzyme A thioesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4,8-Dimethylnonanoyl-CoA LC-MS Analysis
Welcome to the technical support center for the liquid chromatography-mass spectrometry (LC-MS) analysis of 4,8-Dimethylnonanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for a low or no signal of this compound in my LC-MS analysis?
A low or absent signal for this compound can be attributed to several factors throughout the analytical workflow. The primary areas to investigate are sample degradation, inefficient extraction and sample cleanup, suboptimal chromatographic conditions, and incorrect mass spectrometry settings. Given its structure as a long-chain branched acyl-CoA, it is susceptible to both enzymatic and chemical degradation.
Q2: How can I prevent the degradation of this compound during sample preparation?
Acyl-CoAs are notoriously unstable, particularly in aqueous solutions that are not acidic. To minimize degradation, adhere to the following best practices:
-
Rapid Processing: Process tissue or cell samples immediately after collection. If storage is necessary, flash-freeze in liquid nitrogen and store at -80°C.
-
Cold Conditions: Perform all sample preparation steps on ice to reduce enzymatic activity.
-
Acidic Environment: Use acidic buffers (e.g., pH 4.5-5.0) during homogenization and extraction to inhibit phosphatase and thioesterase activity.
-
Solvent Choice: Reconstitute the final dried extract in a solvent that promotes stability, such as a mixture of methanol (B129727) and water or a buffered solution like 50 mM ammonium (B1175870) acetate, rather than pure water.[1]
Q3: Which sample extraction method is most effective for this compound?
The choice of extraction method is critical for good recovery. The two most common approaches are protein precipitation (PPT) and solid-phase extraction (SPE).
-
Protein Precipitation: This is a rapid method involving the addition of a cold organic solvent (e.g., acetonitrile (B52724), methanol) or acid (e.g., trichloroacetic acid, sulfosalicylic acid) to the sample homogenate to precipitate proteins.[2][3] While fast, it may result in a less clean extract, potentially leading to ion suppression.
-
Solid-Phase Extraction (SPE): This method provides a cleaner sample by binding the acyl-CoAs to a sorbent while impurities are washed away. For long-chain acyl-CoAs, reversed-phase (e.g., C18) or mixed-mode anion exchange cartridges are often used.[4] SPE generally results in higher recovery and reduced matrix effects compared to PPT alone.[5]
Q4: I am observing significant ion suppression. How can I mitigate this?
Ion suppression is a common challenge in LC-MS, especially with complex biological matrices. It occurs when co-eluting compounds interfere with the ionization of the analyte of interest, leading to a reduced signal. To address this:
-
Improve Chromatographic Separation: Optimize your LC gradient to ensure this compound elutes in a region with fewer co-eluting matrix components. Using a shallower gradient or a different stationary phase can improve resolution.
-
Enhance Sample Cleanup: Incorporate an SPE step after protein precipitation to remove interfering substances like phospholipids.
-
Dilute the Sample: If the signal is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.
-
Use an Appropriate Internal Standard: A stable isotope-labeled internal standard for this compound is ideal as it will co-elute and experience similar ion suppression, allowing for accurate quantification. If unavailable, a long-chain acyl-CoA with a similar structure (e.g., a different branched-chain or odd-chain acyl-CoA) can be used.
Q5: What are the recommended LC and MS parameters for this compound analysis?
For a branched long-chain acyl-CoA like this compound, the following conditions are a good starting point:
-
Liquid Chromatography:
-
Column: A C8 or C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with an ion-pairing agent like 10 mM tributylamine (B1682462) and 15 mM acetic acid, or a volatile buffer such as 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A linear gradient starting with a low percentage of mobile phase B, gradually increasing to elute the long-chain acyl-CoA.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da (the 3'-phospho-ADP moiety).[6][7] Another common product ion is m/z 428.[3] To determine the specific precursor ion for this compound, you will need to calculate its molecular weight and add a proton ([M+H]+). The MRM transitions would then be [M+H]+ > [M+H-507]+ and/or [M+H]+ > 428.
-
Troubleshooting Guides
Systematic Troubleshooting Workflow
When encountering a low signal, it is crucial to follow a systematic approach to identify the root cause. The following diagram illustrates a logical troubleshooting workflow.
Caption: A logical workflow for systematically troubleshooting low LC-MS signals.
Quantitative Data Summary
The recovery of long-chain acyl-CoAs is highly dependent on the chosen extraction method and the specific tissue matrix. Below is a summary of reported recovery rates for different methods.
| Extraction Method | Analyte Range | Typical Recovery (%) | Reference |
| Acetonitrile/2-Propanol followed by SPE | Short to Long-chain Acyl-CoAs | 83 - 90 | [8] |
| KH2PO4 buffer, 2-propanol, and acetonitrile with SPE | Long-chain Acyl-CoAs | 70 - 80 | [4] |
| Protein Precipitation (Acetonitrile) | Peptides (as a proxy for complex samples) | > 50 | [5] |
| Solid-Phase Extraction (Mixed-mode anion exchange) | Peptides (as a proxy for complex samples) | > 20 | [5] |
Experimental Protocols
Protocol 1: Extraction of this compound from Tissue Samples
This protocol is adapted from established methods for long-chain acyl-CoAs and is suitable for tissues such as liver, heart, or muscle.[4][9]
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN), HPLC grade
-
Isopropanol (B130326), HPLC grade
-
Internal Standard (e.g., C17:0-CoA or a stable isotope-labeled standard)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode anion exchange)
-
Methanol, HPLC grade
-
Elution and wash solutions for SPE (specific to the chosen cartridge)
Procedure:
-
Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.
-
Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly on ice.
-
Add 1 mL of isopropanol and homogenize again.
-
-
Extraction:
-
Add 2 mL of acetonitrile and vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the protein and debris.
-
Carefully transfer the supernatant to a new tube.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant from the extraction step onto the conditioned cartridge.
-
Wash the cartridge to remove impurities (e.g., with an aqueous organic mixture).
-
Elute the acyl-CoAs with an appropriate solvent (e.g., methanol or an acidified organic solvent).
-
-
Sample Concentration:
-
Dry the eluted sample under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 50:50 methanol:water with 10 mM ammonium acetate) for LC-MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
This is a representative LC-MS/MS method that can be adapted for this compound.
LC Conditions:
-
Column: C18 reversed-phase, 100 x 2.1 mm, 3.5 µm particle size
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Gradient:
Time (min) % B 0.0 20 2.0 20 15.0 95 20.0 95 20.1 20 | 25.0 | 20 |
MS/MS Conditions:
-
Ionization: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
MRM Transitions:
-
Precursor Ion ([M+H]+) for this compound: To be calculated based on its exact mass.
-
Product Ions:
-
Quantitative: [M+H-507]+
-
Qualitative: 428.0
-
-
Disclaimer: These protocols and troubleshooting guides are intended for informational purposes and should be adapted and validated for your specific instrumentation and experimental conditions.
References
- 1. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Analysis of 4,8-Dimethylnonanoyl-CoA
Welcome to the technical support center for the analysis of 4,8-Dimethylnonanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a focus on minimizing matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects, primarily ion suppression or enhancement, can lead to inaccurate and imprecise quantification.[1][2] In biological samples, common sources of matrix effects include phospholipids, salts, and metabolites that can interfere with the ionization of the analyte in the mass spectrometer's source.[3][4] For acyl-CoAs, the complexity of the biological matrix makes them susceptible to these interferences.[5]
Q2: I am observing significant ion suppression for my this compound signal. What are the likely causes?
A2: Significant ion suppression in this compound analysis is often caused by co-eluting endogenous components from your biological matrix. Phospholipids are a major contributor to ion suppression in plasma and tissue samples as they are highly abundant and can co-extract with the analyte of interest.[3][4] Other potential causes include high concentrations of salts, detergents from sample preparation, or other metabolites that compete for ionization in the ESI source.[4] The choice of sample preparation technique can greatly influence the degree of ion suppression. For instance, simple protein precipitation may not adequately remove these interfering components.[2]
Q3: How can I quantitatively assess the matrix effect in my assay?
A3: The "post-extraction spike" method is a widely accepted approach to quantify matrix effects.[1] This involves comparing the peak area of this compound spiked into an extracted blank matrix (from which the analyte has been removed) with the peak area of the analyte in a neat solution at the same concentration. The ratio of these two peak areas is known as the matrix factor (MF).
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
MF = 1 indicates no matrix effect.
It is recommended to assess the matrix effect using at least six different lots of the biological matrix to evaluate the variability of the effect.[1]
Q4: What is the most effective strategy to compensate for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects.[6] A SIL-IS for this compound would be chemically identical to the analyte but with a different mass due to the incorporation of stable isotopes (e.g., ¹³C, ²H). Because the SIL-IS co-elutes and experiences the same matrix effects as the analyte, the ratio of the analyte to the SIL-IS remains constant, leading to accurate quantification.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Interaction with metal surfaces in the HPLC column or flow path. | Use a metal-free or PEEK-lined HPLC column and tubing to minimize analyte adsorption.[7] |
| Inadequate chromatographic separation from interfering compounds. | Optimize the mobile phase composition, gradient, and column chemistry to improve separation. | |
| Inconsistent Results Across Different Sample Lots | Variable matrix effects between different sources of biological samples. | Evaluate matrix effects across multiple lots of the matrix. If variability is high, further optimization of the sample cleanup is necessary.[1] |
| Low Analyte Recovery | Inefficient extraction during sample preparation. | Test different sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) which can offer cleaner extracts compared to protein precipitation.[8] |
| Degradation of this compound. | Acyl-CoAs can be unstable, especially in alkaline or strongly acidic solutions. Ensure samples are processed quickly and at low temperatures. Use a reconstitution solution that ensures stability, such as 50% methanol (B129727)/50% 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[9] | |
| High Signal-to-Noise Ratio | Insufficient removal of matrix components. | Employ a more rigorous sample cleanup method. For example, specific SPE cartridges designed for phospholipid removal can be highly effective.[3] |
| Suboptimal mass spectrometer settings. | Optimize MS parameters such as capillary voltage, cone voltage, desolvation gas flow, and temperature for this compound.[9] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike
-
Prepare Blank Matrix Extract: Extract a blank biological sample (e.g., plasma, tissue homogenate) that is free of this compound using your established sample preparation method.
-
Prepare Spiked Samples:
-
Set A (Matrix): Spike the blank matrix extract with a known concentration of this compound standard solution.
-
Set B (Neat Solution): Prepare a solution of this compound in the reconstitution solvent at the same final concentration as Set A.
-
-
LC-MS/MS Analysis: Analyze both sets of samples using your LC-MS/MS method.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set A) / (Peak Area of Analyte in Set B)
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Matrix Effect Reduction
This protocol provides a general workflow for SPE, which often yields cleaner extracts than protein precipitation.[8]
-
Conditioning: Condition a polymeric mixed-mode strong cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample (e.g., plasma diluted with an acidic buffer) onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 2% formic acid in 5% methanol) to remove hydrophilic interferences. A subsequent wash with a non-polar solvent like hexane (B92381) can help remove lipids.
-
Elution: Elute the this compound with an appropriate solvent, such as 5% ammonium hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
Visualizations
Caption: Workflow for this compound analysis.
Caption: Troubleshooting logic for matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Chromatography for Branched-Chain Acyl-CoAs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the chromatographic analysis of branched-chain acyl-CoAs.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of branched-chain acyl-CoAs using liquid chromatography-mass spectrometry (LC-MS).
| Observed Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with free silanol (B1196071) groups on the column. | Operate the mobile phase at a lower pH to protonate silanol groups.[1] Use an end-capped column or a column with a different stationary phase.[1] |
| Column overload. | Reduce the sample concentration or injection volume.[1] | |
| Extra-column dead volume. | Use tubing with a smaller internal diameter and minimize the length of all connections.[1] | |
| Poor Peak Shape (Fronting) | Poor sample solubility in the mobile phase. | Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase.[1] |
| Column overload. | Decrease the amount of sample loaded onto the column.[1] | |
| Split Peaks | Blockage at the column inlet frit. | Replace the column inlet frit or reverse-flush the column if recommended by the manufacturer.[1] |
| Sample solvent is too strong or incompatible with the mobile phase. | Ensure the sample solvent has a similar or weaker elution strength than the initial mobile phase.[1] | |
| Variable Retention Times | Inaccurate mobile phase preparation or evaporation of organic solvent. | Prepare fresh mobile phase daily and keep solvent bottles capped.[1] |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and stable temperature.[1] | |
| Column degradation. | Replace the column if performance does not improve with flushing.[1] | |
| Low Signal Intensity / No Peaks | Inefficient extraction of acyl-CoAs. | Use 80% methanol (B129727) for extraction, as it has shown the highest MS intensities for free CoA and acyl-CoA compounds.[2] Avoid formic acid or acetonitrile (B52724) in the extraction solvent.[2] |
| Degradation of acyl-CoAs in the sample solvent. | Reconstitute dry samples in 50 mM ammonium (B1175870) acetate (B1210297) at pH 6.8 for short to medium-chain acyl-CoAs. For medium to long-chain acyl-CoAs, use the same buffer with 20% acetonitrile.[2] | |
| Incorrect injection volume or sample concentration. | Ensure the injection volume is appropriate for the column size and sensitivity of the instrument. An injection volume of 7 µl, equivalent to metabolite extract from 1 mg of tissue, has been used successfully.[2] | |
| Improper mass spectrometer settings. | Optimize MS parameters by direct infusion of a standard solution of acyl-CoAs.[3] For positive ion ESI, a characteristic neutral loss of 507 amu is often observed.[4][5] | |
| Baseline Instability or Drift | Impurities in the mobile phase. | Use high-purity solvents and additives.[6] |
| Air bubbles in the pump system. | Degas the mobile phase and prime the pump.[6] |
Frequently Asked Questions (FAQs)
Sample Preparation
-
Q1: What is the recommended solvent for extracting branched-chain acyl-CoAs from biological samples?
-
Q2: How should I reconstitute my dried acyl-CoA extract before LC-MS analysis?
-
Q3: How can I ensure the stability of my acyl-CoA samples in the autosampler?
Liquid Chromatography
-
Q4: What type of column is typically used for the separation of branched-chain acyl-CoAs?
-
A4: Reverse-phase chromatography using a C18 column is a common and effective method for separating acyl-CoA derivatives.[7]
-
-
Q5: What are typical mobile phase compositions for acyl-CoA analysis?
-
Q6: How can I improve the separation of isomeric branched-chain acyl-CoAs?
-
A6: Achieving baseline separation of isomers can be challenging. Optimization of the gradient profile, flow rate, and column temperature can improve resolution. Additionally, the choice of a high-resolution column is crucial.[9]
-
Mass Spectrometry
-
Q7: What ionization mode is best for detecting branched-chain acyl-CoAs?
-
A7: Positive ion electrospray ionization (ESI) is commonly used and has been shown to be more efficient for ionizing short-chain acyl-CoAs.[4]
-
-
Q8: What are the characteristic fragmentation patterns for acyl-CoAs in MS/MS?
-
A8: In positive mode MS/MS, acyl-CoAs typically exhibit a characteristic neutral loss of 507 amu, corresponding to the cleavage of the 3'-phosphate-adenosine-5'-diphosphate (B75964) moiety.[4][5] This fragmentation can be used for precursor ion scanning or neutral loss scans to selectively detect acyl-CoAs in a complex mixture.[10]
-
-
Q9: How can I quantify branched-chain acyl-CoAs accurately?
-
A9: Quantification is typically performed using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.[11] This involves monitoring specific precursor-to-product ion transitions for each analyte. The use of stable isotope-labeled internal standards is recommended for the most accurate quantification.[12]
-
Experimental Protocols & Data
Sample Preparation Protocol for Acyl-CoA Analysis from Cells
This protocol is adapted from established methods for the extraction of acyl-CoAs from cell cultures.[3][13]
-
Cell Harvesting:
-
Rinse confluent cell plates once with 10 ml of ice-cold PBS.
-
Add 3 ml of ice-cold PBS to the plates and scrape the cells. Transfer the cell suspension to a 15 ml polypropylene (B1209903) centrifuge tube.
-
Rinse the plates with an additional 3 ml of ice-cold PBS and add to the centrifuge tube.
-
Centrifuge at 1,000 rpm for 5 minutes at 4°C.
-
-
Extraction:
-
Aspirate the supernatant and add 300 µL of ice-cold deionized water containing 0.6% formic acid to the cell pellet. Resuspend the pellet. (Note: While some protocols use formic acid, others suggest it can suppress signal[2]. 80% methanol is an alternative).
-
Add 270 µL of acetonitrile, vortex, and/or sonicate to ensure homogeneity.
-
-
Sample Storage and Final Preparation:
-
Store extracts at -80°C until analysis.
-
Before injection, centrifuge the thawed samples at 20,000 x g at 4°C for 3 minutes.
-
Transfer the supernatant to LC vials.
-
LC-MS/MS Parameters for Acyl-CoA Analysis
The following table summarizes typical LC-MS/MS parameters used for the analysis of acyl-CoAs.
| Parameter | Typical Conditions |
| LC Column | Reverse-phase C18 (e.g., Phenomenex Kinetex UHPLC C18)[4][7] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water[8] |
| Mobile Phase B | 95% Acetonitrile, 5% Water + 5 mM Ammonium Acetate[8] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Gradient | A typical gradient starts with a low percentage of mobile phase B, which is increased over time to elute more hydrophobic long-chain acyl-CoAs.[3] |
| Injection Volume | 5 - 10 µL[2] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[4] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM)[11] |
| Collision Energy | Optimized for each specific acyl-CoA transition. |
Visualizations
Caption: A general experimental workflow for the analysis of branched-chain acyl-CoAs.
Caption: A logical troubleshooting workflow for common chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 7. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. duke-nus.edu.sg [duke-nus.edu.sg]
addressing peak tailing in HPLC analysis of 4,8-Dimethylnonanoyl-CoA
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of 4,8-Dimethylnonanoyl-CoA.
Troubleshooting Guide: Addressing Peak Tailing
Peak tailing is a common issue in HPLC, characterized by an asymmetrical peak with a trailing edge.[1] This phenomenon can compromise the accuracy of quantification and the resolution of closely eluting compounds.[1] The primary cause of peak tailing is often the presence of more than one retention mechanism for the analyte.[2] In reversed-phase HPLC of compounds like this compound, which possess a long hydrophobic chain and a polar CoA moiety, secondary interactions between the analyte and the stationary phase are a frequent cause of tailing.[1][3]
Q1: My chromatogram for this compound shows significant peak tailing. What are the most likely chemical causes?
A1: Peak tailing for this compound is often due to unwanted secondary interactions with the stationary phase. The most common chemical causes include:
-
Silanol (B1196071) Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based reversed-phase columns are a primary culprit.[2][4] These acidic silanol groups can interact with any polar or ionizable functional groups on the this compound molecule, leading to a secondary, stronger retention mechanism that causes tailing.[2][4]
-
Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to the ionization of residual silanol groups, increasing their interaction with the analyte.[3]
-
Metal Contamination: Trace metal impurities in the silica (B1680970) matrix of the column can act as active sites, leading to chelation or other secondary interactions with the analyte.[5][6]
Q2: How can I troubleshoot peak tailing related to my HPLC column?
A2: If you suspect the column is the source of peak tailing, consider the following steps:
-
Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped," where the residual silanol groups are chemically deactivated with a small silylating agent.[2][7] Ensure you are using a column specifically designed to minimize silanol interactions.
-
Column Contamination: The column inlet frit or the packing material itself can become contaminated with strongly retained sample components or particulates from the mobile phase.[5] This can disrupt the flow path and lead to peak distortion.
-
Column Void: A void or channel in the column packing can cause the sample to travel through different paths, resulting in a broadened and tailing peak.[2][8] This can be caused by pressure shocks or the dissolution of the silica bed under harsh pH conditions.
Q3: What adjustments can I make to the mobile phase to reduce peak tailing?
A3: Mobile phase optimization is a powerful tool for mitigating peak tailing:
-
Lower the pH: Operating at a lower pH (e.g., pH 2.5-3.5) can suppress the ionization of residual silanol groups, minimizing their interaction with the analyte.[2][9] This is a very effective strategy for reducing tailing of polar compounds.
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol groups and improve peak shape, especially at mid-range pH values.[7][8]
-
Change the Organic Modifier: Switching from acetonitrile (B52724) to methanol, or vice-versa, can sometimes improve peak shape.[10] Methanol is a stronger hydrogen bond donor and can more effectively mask silanol groups.[10]
-
Use Mobile Phase Additives: While less common with modern columns, a small amount of a competing base, such as triethylamine (B128534) (TEA), can be added to the mobile phase to preferentially interact with the active silanol sites.[7][9] However, be aware that TEA can suppress MS signals if using LC-MS.
Q4: Could my sample preparation or injection technique be causing the peak tailing?
A4: Yes, sample-related issues can significantly impact peak shape:
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[1][8] This is especially true if all peaks in the chromatogram are tailing.
-
Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than the initial mobile phase, it can cause peak distortion.[1] It is always best to dissolve the sample in the initial mobile phase if possible.[5]
Q5: Are there any instrument-related problems that could lead to peak tailing?
A5: Systemic issues can also contribute to poor peak shape:
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[3][5] Ensure all connections are made with the shortest possible length of narrow-bore tubing.
-
Improper Fittings: Poorly seated fittings can create small voids or dead volumes in the flow path, leading to peak distortion.[11]
Frequently Asked Questions (FAQs)
Q: What is an acceptable tailing factor?
A: The tailing factor (Tf) or asymmetry factor (As) is a quantitative measure of peak symmetry. A value of 1.0 indicates a perfectly symmetrical peak. Generally, a tailing factor of less than 1.5 is considered acceptable for most applications, though stricter requirements (e.g., <1.2) may be necessary for high-precision quantitative analysis.[2]
Q: How do I differentiate between chemical and physical causes of peak tailing?
A: A simple diagnostic test is to inject a neutral, non-polar compound. If this compound also exhibits peak tailing, the problem is likely physical (e.g., a column void or extra-column volume). If the neutral compound has a symmetrical peak shape while your analyte of interest (this compound) tails, the cause is likely chemical (i.e., secondary interactions).
Q: Can temperature affect peak tailing?
A: Yes, operating at a slightly elevated temperature (e.g., 35-45 °C) can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer kinetics. However, be mindful of the thermal stability of your analyte.
Q: Should I use a guard column?
A: A guard column is a short, disposable column installed before the analytical column. It can help to protect the analytical column from strongly retained impurities and particulates in the sample, thereby extending its lifetime and preserving good peak shape.
Quantitative Data Summary
The following table summarizes typical HPLC parameters that can be adjusted to troubleshoot peak tailing, along with their expected impact.
| Parameter | Typical Range | Effect on Peak Tailing | Reference(s) |
| Mobile Phase pH | 2.5 - 7.5 | Lowering pH (2.5-3.5) generally reduces tailing by suppressing silanol ionization. | [2][9] |
| Buffer Concentration | 10 - 50 mM | Increasing concentration can improve peak shape by masking silanol interactions. | [7][8] |
| Organic Modifier | Acetonitrile vs. Methanol | Methanol may provide better peak shape due to its hydrogen bonding properties. | [10] |
| Column Temperature | 30 - 45 °C | Increased temperature can improve efficiency and reduce tailing. | - |
| Injection Volume | 1 - 20 µL | High injection volumes can lead to peak overload and tailing. | [1] |
Experimental Protocol: HPLC Analysis of this compound
This protocol is a starting point for the analysis of this compound and may require further optimization.
1. Materials and Reagents:
-
This compound standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Potassium phosphate (B84403) monobasic (KH₂PO₄)
-
Phosphoric acid (H₃PO₄)
2. Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size, end-capped).
3. Mobile Phase Preparation:
-
Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 3.5. Dissolve an appropriate amount of KH₂PO₄ in HPLC grade water and adjust the pH to 3.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile.
4. Chromatographic Conditions:
| Parameter | Setting |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 50 mM Potassium Phosphate, pH 3.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 20 minutes |
| 90% B hold for 5 minutes | |
| 90% B to 30% B over 1 minute | |
| 30% B hold for 9 minutes (re-equilibration) | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
5. Sample Preparation:
-
Dissolve the this compound standard and samples in the initial mobile phase composition (70% Mobile Phase A, 30% Mobile Phase B).
6. Analysis Procedure:
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (initial mobile phase) to ensure the system is clean.
-
Inject the prepared standard and samples.
-
Record the chromatograms and integrate the peak for this compound.
Visualizations
Caption: Troubleshooting workflow for addressing peak tailing in HPLC.
Caption: Experimental workflow for HPLC analysis of this compound.
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. glsciencesinc.com [glsciencesinc.com]
- 7. cerealsgrains.org [cerealsgrains.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. veeprho.com [veeprho.com]
Technical Support Center: Synthesis of 4,8-Dimethylnonanoyl-CoA
Welcome to the technical support center for the synthesis of 4,8-Dimethylnonanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
-
Mixed Carbonic Anhydride Method: Activation of 4,8-dimethylnonanoic acid with a chloroformate followed by reaction with Coenzyme A.
-
N-Hydroxysuccinimide (NHS) Ester Method: Conversion of the fatty acid to its NHS ester, which then readily reacts with the thiol group of Coenzyme A.[2][3]
-
1-Acylimidazole Method: Activation of the carboxylic acid with carbonyldiimidazole to form an acylimidazole intermediate that subsequently acylates Coenzyme A.
-
Enzymatic Synthesis: Utilizing an acyl-CoA synthetase that accepts branched-chain fatty acids as substrates. This method offers high specificity but requires the appropriate enzyme.[4][5]
Q2: What are the main challenges in the synthesis of a branched-chain acyl-CoA like this compound?
A2: The synthesis of branched-chain acyl-CoAs can present unique challenges compared to their straight-chain counterparts:
-
Steric Hindrance: The methyl groups at positions 4 and 8 can sterically hinder the activation of the carboxylic acid and the subsequent reaction with the bulky Coenzyme A molecule. This may lead to lower reaction rates and yields.
-
Substrate Specificity of Enzymes: If pursuing an enzymatic route, the acyl-CoA synthetase must be able to accommodate the branched structure of 4,8-dimethylnonanoic acid.[6]
-
Purification: The branched structure might lead to co-elution with impurities during chromatographic purification, requiring optimization of separation methods.
-
Characterization: The presence of stereoisomers due to the chiral centers at positions 4 and 8 can complicate characterization by techniques like NMR.
Q3: How can I purify the synthesized this compound?
A3: Purification of acyl-CoAs is crucial to remove unreacted starting materials and byproducts. Common techniques include:
-
Solid-Phase Extraction (SPE): A rapid method for desalting and partial purification. C18 cartridges are often used.[4]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful technique for purifying acyl-CoAs to high purity. A C18 column with a gradient of acetonitrile (B52724) in a buffered aqueous solution (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) is typically effective.[7][8]
-
Affinity Chromatography: If an antibody or a specific binding protein for the acyl-CoA is available, this method can provide very high purity.
Q4: What analytical techniques are suitable for characterizing this compound?
A4: A combination of techniques is recommended for unambiguous characterization:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for identifying and quantifying acyl-CoAs.[7][8][9][10][11] Diagnostic fragment ions can confirm the identity of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, though the complexity of the Coenzyme A moiety can make interpretation challenging.
-
UV-Vis Spectrophotometry: The adenine (B156593) ring of Coenzyme A has a characteristic absorbance at 260 nm, which can be used for quantification, although it is not specific.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incomplete activation of 4,8-dimethylnonanoic acid due to steric hindrance. | - Increase the reaction time and/or temperature for the activation step.- Use a more potent activating agent.- Consider an enzymatic approach if a suitable acyl-CoA synthetase is available.[4] |
| Degradation of Coenzyme A or the product. | - Maintain a slightly alkaline pH (7.5-8.0) during the acylation step.[12]- Work at low temperatures (0-4°C) whenever possible.- Use fresh, high-quality Coenzyme A. | |
| Multiple Peaks in HPLC Analysis | Presence of unreacted starting materials (4,8-dimethylnonanoic acid, Coenzyme A). | - Optimize the stoichiometry of the reactants.- Improve the efficiency of the purification steps (e.g., optimize the HPLC gradient). |
| Isomers of the product. | - If the starting 4,8-dimethylnonanoic acid is a racemic mixture, diastereomers of the acyl-CoA may form. This may require specialized chiral chromatography to separate. | |
| Degradation products (e.g., dephospho-CoA, oxidized CoA). | - Use antioxidants during the reaction and purification.- Ensure the pH is controlled to prevent hydrolysis. | |
| Difficulty in Purifying the Product | Co-elution of the product with byproducts or starting materials. | - Adjust the HPLC gradient to improve separation.- Try a different stationary phase (e.g., a phenyl-hexyl column instead of C18).- Employ orthogonal purification methods, such as SPE followed by HPLC. |
| Inconsistent Results in Bioassays | Impure this compound. | - Re-purify the compound using a high-resolution method like HPLC.- Confirm the purity and identity of the compound by LC-MS/MS and NMR. |
| Incorrect concentration determination. | - Use a reliable quantification method, such as LC-MS/MS with an internal standard, rather than relying solely on UV absorbance at 260 nm.[7] |
Experimental Protocols
Protocol 1: Synthesis of this compound via the N-Hydroxysuccinimide (NHS) Ester Method
This protocol is a general guideline and may require optimization.
Materials:
-
4,8-dimethylnonanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Coenzyme A (free acid or lithium salt)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate solution (0.5 M, pH 8.0)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Activation of 4,8-dimethylnonanoic acid: a. Dissolve 4,8-dimethylnonanoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM. b. Add DCC (1.1 equivalents) to the solution and stir at room temperature overnight. c. Filter the reaction mixture to remove the dicyclohexylurea precipitate. d. Evaporate the solvent under reduced pressure to obtain the crude 4,8-dimethylnonanoyl-NHS ester.
-
Acylation of Coenzyme A: a. Dissolve Coenzyme A (1 equivalent) in 0.5 M sodium bicarbonate solution (pH 8.0). b. Dissolve the crude 4,8-dimethylnonanoyl-NHS ester in a minimal amount of methanol and add it dropwise to the Coenzyme A solution with stirring. c. Stir the reaction mixture at room temperature for 3-4 hours, monitoring the progress by HPLC.
-
Purification: a. Neutralize the reaction mixture with TFA. b. Purify the this compound by reverse-phase HPLC using a C18 column and a suitable gradient of acetonitrile in water with 0.1% TFA. c. Lyophilize the fractions containing the pure product.
Protocol 2: Characterization by LC-MS/MS
Instrumentation:
-
HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor for the precursor ion (the [M+H]+ of this compound) and a characteristic product ion resulting from the fragmentation of the phosphopantetheine moiety.
Visualizations
Caption: Synthesis of this compound via the NHS ester method.
Caption: General experimental workflow for synthesis and analysis.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of long-chain fatty acyl-coA thioesters using N-hydroxysuccinimide esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic synthesis and purification of aromatic coenzyme a esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae [repository.rothamsted.ac.uk]
- 11. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
avoiding isomerization of 4,8-Dimethylnonanoyl-CoA during sample prep
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,8-Dimethylnonanoyl-CoA. Our focus is to help you avoid isomerization and ensure sample integrity during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isomerization a concern?
A1: this compound is a key intermediate in the peroxisomal beta-oxidation of pristanic acid, which is derived from the dietary branched-chain fatty acid, phytanic acid.[1][2] Isomerization, particularly at the chiral centers (the carbon atoms with the methyl branches), is a significant concern because analytical methods may not distinguish between different stereoisomers, leading to inaccurate quantification. Moreover, downstream enzymatic reactions are often stereospecific, meaning only one isomer is biologically active.[3]
Q2: What are the primary causes of this compound degradation and isomerization during sample preparation?
A2: The primary causes of degradation are hydrolysis of the thioester bond, which is susceptible to both acidic and alkaline conditions, and oxidation.[3] Isomerization can be either enzymatic or non-enzymatic. Enzymatic isomerization can occur if endogenous enzymes like racemases are not properly quenched during sample collection.[4] Non-enzymatic isomerization can be promoted by exposure to heat, extreme pH, or light, which can provide the energy for the molecule to rearrange into a more stable isomeric form.
Q3: What immediate steps should I take to stabilize my samples after collection?
A3: To maintain the integrity of this compound, it is crucial to immediately quench all enzymatic activity and store the sample in a stabilizing environment. This typically involves rapid freezing of the tissue or cell sample in liquid nitrogen and storing it at -80°C until you are ready for extraction. The extraction process should be performed on ice with pre-chilled solvents to minimize degradation.
Troubleshooting Guide: Isomerization and Degradation of this compound
This guide addresses common issues encountered during the analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable this compound signal | Sample Degradation: The thioester bond is prone to hydrolysis. | - Ensure rapid quenching of metabolic activity at the time of sample collection. - Keep samples on ice throughout the entire preparation process. - Store extracted samples as dry pellets at -80°C and reconstitute just before analysis. |
| Inefficient Extraction: The molecule may not be effectively extracted from the sample matrix. | - Use a validated extraction protocol with a solvent system known to be effective for branched-chain acyl-CoAs, such as a mixture of isopropanol (B130326) and acetonitrile. | |
| Inconsistent quantification between replicate samples | Variable Extraction Efficiency: Inconsistent sample handling can lead to varying levels of degradation or extraction. | - Standardize every step of your sample preparation protocol. - Use an internal standard, such as a stable isotope-labeled version of this compound or an odd-chain acyl-CoA like C17:0-CoA, to normalize for extraction variability. |
| Partial Isomerization: If your analytical method has some ability to separate isomers, inconsistent isomerization can lead to variable peak areas. | - Strictly control pH, temperature, and light exposure during sample preparation. - Ensure complete and immediate quenching of enzymatic activity. | |
| Unexpected peaks or peak splitting in LC-MS analysis | Isomer Formation: The presence of multiple stereoisomers can result in peak splitting or the appearance of closely eluting peaks if the chromatography method has sufficient resolution.[5][6] | - Optimize your chromatographic method to either fully resolve the different isomers or to co-elute them as a single sharp peak for total quantification. - Review your sample preparation procedure for potential causes of isomerization (see above). |
| Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, leading to peak distortion. | - Improve sample clean-up using solid-phase extraction (SPE). - Adjust the chromatographic gradient to better separate the analyte from interfering matrix components. | |
| Incompatible Sample Solvent: Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion.[5] | - Reconstitute the dried extract in a solvent that is compatible with, or weaker than, the initial mobile phase conditions. |
Stability of Acyl-CoAs Under Various Conditions
The stability of acyl-CoA molecules is highly dependent on the storage and handling conditions. The following table summarizes the stability of a representative long-chain acyl-CoA in different solutions at 4°C over 24 hours. This data can be used as a general guide for handling this compound.
| Solvent/Solution | pH | Relative Stability after 24 hours (%) |
| Water | ~7 | 80 |
| 50% Methanol (B129727) in Water | ~7 | 95 |
| 50 mM Ammonium Acetate | 7.0 | 98 |
| 50 mM Ammonium Acetate | 3.5 | 60 |
Data is generalized from studies on the stability of various acyl-CoA species.
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Tissues
This protocol is designed for the extraction of branched-chain acyl-CoAs from tissue samples for subsequent LC-MS/MS analysis.
Materials:
-
Ice-cold 0.9% NaCl solution
-
Homogenization Buffer: 10 mM HEPES, 1 mM EDTA, pH 7.4
-
Extraction Solvent: Isopropanol/Acetonitrile (1:1, v/v) with 0.1% formic acid
-
Internal Standard (e.g., C17:0-CoA)
-
Pre-chilled microcentrifuge tubes
-
Homogenizer
-
Centrifuge capable of 4°C and >15,000 x g
Procedure:
-
Sample Collection and Quenching: Immediately after collection, flash-freeze the tissue sample in liquid nitrogen. Store at -80°C until extraction.
-
Homogenization:
-
Weigh the frozen tissue (typically 20-50 mg).
-
On ice, add the tissue to a pre-chilled tube containing 500 µL of ice-cold Homogenization Buffer and the internal standard.
-
Homogenize the tissue thoroughly until no visible particles remain.
-
-
Protein Precipitation and Extraction:
-
Add 1 mL of ice-cold Extraction Solvent to the homogenate.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 20 minutes to allow for complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the sample at 16,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the protein pellet.
-
-
Drying:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
-
Storage and Reconstitution:
-
Store the dried extract at -80°C.
-
Immediately before LC-MS/MS analysis, reconstitute the sample in a suitable solvent (e.g., 50% methanol in water with 0.1% formic acid) that is compatible with your chromatography.
-
Visualizations
Logical Workflow for Troubleshooting Isomerization
References
- 1. lctsbible.com [lctsbible.com]
- 2. Pristanic acid - Wikipedia [en.wikipedia.org]
- 3. Stereochemistry of the peroxisomal branched-chain fatty acid alpha- and beta-oxidation systems in patients suffering from different peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. restek.com [restek.com]
- 6. support.waters.com [support.waters.com]
Technical Support Center: Improving Recovery of 4,8-Dimethylnonanoyl-CoA from Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the recovery of 4,8-Dimethylnonanoyl-CoA from biological samples.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental procedures in a question-and-answer format.
Question 1: I am observing low or no recovery of this compound from my tissue samples. What are the potential causes and how can I troubleshoot this?
Answer:
Low recovery of this compound from tissue samples can stem from several factors, ranging from sample handling to the extraction procedure itself. Here are the most common causes and corresponding troubleshooting steps:
-
Suboptimal Tissue Homogenization: Incomplete homogenization will result in inefficient release of intracellular metabolites.
-
Troubleshooting: Ensure the tissue is thoroughly homogenized in a pre-chilled glass homogenizer on ice. The resulting suspension should be uniform. For tougher tissues, consider using a mechanical bead-beating homogenizer.
-
-
Inefficient Extraction Solvents: The choice of organic solvent is critical for effective extraction.
-
Troubleshooting: A widely used and effective method involves an initial homogenization in an acidic buffer (e.g., 100 mM Potassium Phosphate, pH 4.9) followed by extraction with a mixture of acetonitrile (B52724) and isopropanol.[1][2] This combination helps to precipitate proteins while solubilizing the acyl-CoAs.
-
-
Degradation of this compound: Acyl-CoAs are susceptible to both enzymatic and chemical degradation.[3]
-
Losses during Solid-Phase Extraction (SPE): If using SPE for sample cleanup, the choice of sorbent and the elution protocol are critical.
-
Troubleshooting: For medium-chain acyl-CoAs like this compound, a weak anion exchange or a specialized 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel SPE column is often effective.[1][2][5] Ensure the column is properly conditioned before loading the sample. Optimize the wash and elution steps to prevent premature elution or incomplete recovery of the target analyte.
-
Question 2: My recovery of this compound from plasma samples is inconsistent. What steps can I take to improve reproducibility?
Answer:
Inconsistent recovery from plasma is often related to protein binding and the extraction method.
-
Protein Precipitation: Inefficient protein removal can interfere with extraction and subsequent analysis.
-
Extraction Method: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be used for plasma samples.[8]
-
Troubleshooting for LLE: A popular LLE method is the Folch or Bligh-Dyer extraction, which uses a chloroform (B151607)/methanol (B129727) mixture.[9] For better phase separation and to have the lipid-containing organic layer on top, using methyl-tert-butyl ether (MTBE) instead of chloroform is a good alternative.[9][10] Ensure vigorous vortexing for thorough mixing and complete phase separation by centrifugation.
-
Troubleshooting for SPE: If using SPE, ensure the chosen cartridge is appropriate for medium-chain acyl-CoAs and that the sample is not overloaded. The protocol should be optimized for wash and elution volumes and solvent strengths.
-
Question 3: I am seeing a high background or interfering peaks in my LC-MS/MS analysis. How can I clean up my sample more effectively?
Answer:
High background and interfering peaks are typically due to co-extraction of other matrix components.
-
Insufficient Selectivity of Extraction: The initial extraction may not be selective enough for acyl-CoAs.
-
Phospholipid Contamination: Phospholipids (B1166683) are a major source of interference in LC-MS analysis of biological samples.
-
Troubleshooting: Some SPE protocols are specifically designed to remove phospholipids. Alternatively, a biphasic extraction like the Folch method can help to partition the more polar phospholipids into the aqueous phase, away from the acyl-CoAs in the organic phase.
-
Frequently Asked Questions (FAQs)
Q1: What is the biological significance of this compound?
A1: this compound is a key intermediate in the metabolism of phytanic acid and pristanic acid, which are branched-chain fatty acids obtained from the diet. These fatty acids undergo oxidation in peroxisomes, and this compound is a product of this process. It is subsequently transported to the mitochondria for further oxidation.[11]
Q2: What is a suitable internal standard for the quantification of this compound?
A2: The ideal internal standard is a stable isotope-labeled version of this compound. If this is not available, a structurally similar medium-chain acyl-CoA with an odd-numbered carbon chain, such as heptadecanoyl-CoA (C17:0), can be used.[2][12][13] The internal standard should be added at the very beginning of the sample preparation process to account for any losses during extraction and handling.[7]
Q3: How should I store my biological samples to ensure the stability of this compound?
A3: Biological samples (tissues, plasma, cells) should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until analysis. This minimizes enzymatic degradation of acyl-CoAs. Avoid repeated freeze-thaw cycles.
Q4: What type of LC column is recommended for the analysis of this compound?
A4: A reversed-phase C18 column is most commonly used for the separation of acyl-CoAs.[14][15] The mobile phases typically consist of an aqueous component with a buffer (e.g., ammonium (B1175870) acetate) and an organic component like acetonitrile or methanol. A gradient elution is used to separate acyl-CoAs of different chain lengths.[4]
Q5: What are the typical mass spectrometry settings for detecting this compound?
A5: Acyl-CoAs are typically analyzed by tandem mass spectrometry (MS/MS) in positive ion mode using electrospray ionization (ESI).[16][17] A common approach is to use Multiple Reaction Monitoring (MRM) to detect the transition from the protonated molecular ion [M+H]+ to a specific product ion. For all acyl-CoAs, a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine 5'-diphosphate portion of the CoA molecule, is observed.[3][12][13]
Data Presentation
Table 1: Comparison of Recovery Rates for Medium-Chain Acyl-CoAs Using Different Extraction Methods.
| Acyl-CoA Species | Chain Length | Extraction Method | Biological Matrix | Average Recovery (%) | Reference |
| Octanoyl-CoA | C8 | 2-(2-pyridyl)ethyl SPE | Rat Liver | 88-92% | [1] |
| Octanoyl-CoA | 2-(2-pyridyl)ethyl SPE | Rat Liver | 83-90% | [5] | |
| Butyryl-CoA | C4 | Flow-injection tandem MS | Mouse Liver | Not specified, but significant increase detected in knockout mice | [12][13] |
| Propionyl-CoA | C3 | 2.5% SSA (no SPE) | Cells | >80% | [6] |
| Isovaleryl-CoA | C5 | 2.5% SSA (no SPE) | Cells | ~59% | [6] |
Experimental Protocols
Protocol 1: Extraction of this compound from Tissue Samples
This protocol is adapted from established methods for medium to long-chain acyl-CoA extraction.[1][2][4]
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Pre-chilled glass homogenizer
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9
-
Extraction Solvents: 2-Propanol, Acetonitrile (ACN)
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
Solid-Phase Extraction (SPE) Columns: Weak anion exchange or 2-(2-pyridyl)ethyl functionalized silica gel
-
SPE Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (e.g., 9:3:4:4, v/v/v/v)[1]
-
SPE Elution Solution: Methanol/Ammonium Formate (e.g., 4:1, v/v, 250 mM)[1]
Procedure:
-
Homogenization:
-
Weigh 50-100 mg of frozen tissue and place it in the pre-chilled glass homogenizer.
-
Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.
-
Homogenize on ice until a uniform suspension is achieved.
-
Add 1 mL of 2-Propanol and homogenize again.[1]
-
-
Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add 2 mL of Acetonitrile, vortex vigorously for 2 minutes.[1]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE column with 2 mL of Elution Solution followed by 2 mL of Homogenization Buffer.
-
Loading: Load the supernatant from the extraction step onto the conditioned SPE column.
-
Washing: Wash the column with 2 mL of the Wash Solution.
-
Elution: Elute the acyl-CoAs with 1.5 mL of the Elution Solution.
-
-
Sample Concentration:
-
Dry the eluate under a stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
-
Visualizations
Caption: Workflow for the extraction of this compound from tissue samples.
Caption: Metabolic pathway of phytanic and pristanic acid leading to this compound.
Caption: Logical troubleshooting workflow for low recovery of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. researchgate.net [researchgate.net]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of plasma sample purification by manual liquid-liquid extraction, automated 96-well liquid-liquid extraction and automated 96-well solid-phase extraction for analysis by high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. An Efficient Single Phase Method for the Extraction of Plasma Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactome.org [reactome.org]
- 12. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with co-eluting interferences in 4,8-Dimethylnonanoyl-CoA analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to co-eluting interferences in the analysis of 4,8-Dimethylnonanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
This compound is a key intermediate in the metabolism of branched-chain fatty acids, specifically from the breakdown of pristanic acid. Pristanic acid itself is derived from phytanic acid, a component of the human diet found in dairy products and animal fats. The analysis of this compound is crucial for studying peroxisomal beta-oxidation and diagnosing certain metabolic disorders, such as Zellweger syndrome and Refsum disease, which are characterized by the accumulation of branched-chain fatty acids.[1][2]
Q2: What are the primary challenges in the analysis of this compound?
The primary challenges in quantifying this compound and other acyl-CoAs include:
-
Chemical Instability: Acyl-CoA molecules are susceptible to degradation in aqueous solutions.[3]
-
Co-eluting Interferences: Due to their structural similarities, various acyl-CoA species can elute closely together during liquid chromatography (LC) separation, leading to overlapping peaks and inaccurate quantification.[3][4]
-
Matrix Effects: Components of biological samples (e.g., salts, lipids) can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as ion suppression.[3]
-
Isomeric Compounds: The presence of other structural isomers of Dimethylnonanoyl-CoA can make unique identification and separation difficult.
Q3: What are the most common co-eluting interferences for this compound?
While specific data on compounds that co-elute precisely with this compound is limited, interferences are likely to arise from structurally similar molecules present in the biological matrix. These include:
-
Other Branched-Chain Acyl-CoAs: Molecules resulting from the metabolism of other branched-chain amino acids or fatty acids.[1][2]
-
Straight-Chain Acyl-CoAs: Saturated and unsaturated fatty acyl-CoAs of similar chain length and polarity.
-
Isomers: Positional isomers of Dimethylnonanoyl-CoA where the methyl groups are located at different points on the nonanoyl chain.
Troubleshooting Guide for Co-eluting Interferences
This guide provides a systematic approach to identifying and resolving issues with co-eluting interferences during the LC-MS/MS analysis of this compound.
Caption: Troubleshooting workflow for co-eluting interferences.
Problem: Poor peak shape, peak splitting, or broad peaks.
-
Possible Cause: Co-elution of one or more interfering compounds with this compound.
-
Solution:
-
Confirm Interference: Analyze the mass spectra across the entire peak. The presence of multiple, distinct m/z values that are not isotopes of your target analyte suggests co-elution.
-
Optimize Chromatography: If the interfering compound has a different mass, chromatographic optimization should be the first step. If the compound is isobaric (same nominal mass) or isomeric (same exact mass and formula), chromatography is the only way to separate them.
-
Modify the Gradient: Decrease the ramp speed of the organic mobile phase (e.g., acetonitrile (B52724) or methanol) to increase the separation between closely eluting compounds.[5]
-
Change the Column: If gradient optimization fails, consider a different column. A column with a different stationary phase chemistry or a longer column with higher theoretical plates can provide the necessary selectivity. For example, some studies show good potential for CSH C18 columns in separating BCFA isomers.[6]
-
Adjust Mobile Phase: Altering the pH of the aqueous mobile phase (e.g., with ammonium (B1175870) acetate) can change the ionization state of interfering compounds and affect their retention.[4][7]
-
-
Problem: Inaccurate or irreproducible quantification.
-
Possible Cause: Ion suppression or enhancement caused by co-eluting matrix components.[3]
-
Solution:
-
Improve Sample Preparation: The goal is to remove interfering matrix components before analysis.
-
Solid Phase Extraction (SPE): Implement an SPE step to clean up the sample. A reverse-phase (e.g., C18) or mixed-mode SPE cartridge can effectively remove salts and highly polar or non-polar interferences.[8]
-
Liquid-Liquid Extraction (LLE): Optimize the LLE protocol to selectively extract acyl-CoAs while leaving behind interfering substances.
-
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled version of this compound is the ideal internal standard. It will co-elute with the analyte and experience the same matrix effects, allowing for accurate correction during data processing. If a specific standard is unavailable, an odd-chain acyl-CoA like C15:0 or C17:0-CoA can be used.[3][9]
-
Problem: Inability to distinguish this compound from an isomer.
-
Possible Cause: Co-elution of a structural isomer that produces the same precursor and product ions in the mass spectrometer.
-
Solution:
-
Chromatographic Separation: This is the most critical step. Extensive method development focusing on the LC separation is required. Try different columns (as mentioned above) and mobile phase compositions. Chiral columns have also been used for separating BCFA isomers.[6]
-
High-Resolution Mass Spectrometry (HRMS): While HRMS cannot distinguish between isomers, it can confirm that the interfering peak has the exact same elemental composition, confirming it is an isomer.
-
Ion Mobility-Mass Spectrometry (IM-MS): This advanced technique separates ions based on their size, shape, and charge in the gas phase, and can often resolve isomers that are inseparable by chromatography alone.
-
Key Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Cultured Cells
This protocol is adapted from methods described for general acyl-CoA analysis.[3]
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with cold phosphate-buffered saline (PBS).
-
Metabolism Quenching & Lysis: Add 2 mL of ice-cold methanol (B129727) to the plate and place it at -80°C for at least 15 minutes to quench metabolic activity and lyse the cells.
-
Internal Standard Spiking: Add an appropriate amount of your internal standard (e.g., 15 µL of 10 µM C15:0-CoA).[3]
-
Cell Scraping & Collection: Scrape the cell lysate from the plate and transfer it to a centrifuge tube.
-
Centrifugation: Centrifuge the lysate at 15,000 x g for 5 minutes at 4°C to pellet cell debris.[3]
-
Supernatant Transfer & Evaporation: Transfer the supernatant to a new tube, add 1 mL of acetonitrile, and evaporate the solvent in a vacuum concentrator (e.g., at 55°C for 1.5 hours).[3]
-
Reconstitution: Reconstitute the dried extract in 150 µL of a suitable solvent (e.g., methanol or the initial mobile phase). Vortex thoroughly and centrifuge again at 15,000 x g for 10 minutes at 4°C.
-
Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.[3]
Protocol 2: General LC-MS/MS Method for Acyl-CoA Analysis
This protocol provides a starting point for developing a method for this compound, based on common practices for acyl-CoA profiling.[3][7]
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Setting |
| Column | Reversed-phase C18, e.g., Luna C18 (100 x 2.0 mm, 3 µm)[3][7] |
| Mobile Phase A | 5-10 mM Ammonium Acetate in Water (pH adjusted to ~6.8)[3][7] |
| Mobile Phase B | Acetonitrile or Methanol[3][7] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temp. | 30 - 40 °C |
| Injection Vol. | 5 - 30 µL[3][7] |
| Example Gradient | 0-3 min: 2% B; 3-5.5 min: 2-95% B; 5.5-14.5 min: 95% B; 15-20 min: 2% B[7] |
Mass Spectrometry (MS) Parameters:
Acyl-CoAs share a common fragmentation pattern, which is useful for setting up Multiple Reaction Monitoring (MRM) experiments on a triple quadrupole mass spectrometer.
Caption: Common fragmentation pathway for acyl-CoA molecules.
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM)[3] |
| Capillary Voltage | ~3.2 kV[3] |
| Cone Voltage | ~45 V (optimize for specific analyte)[3] |
| Source Temp. | ~120 °C[3] |
| Desolvation Temp. | ~500 °C[3] |
| Common Transition | Monitor the neutral loss of 507 Da (the 3'-phosphate-adenosine-5'-diphosphate (B75964) group) from the precursor ion.[8][9] |
| Common Product Ion | Monitor for the product ion at m/z 428.[8] |
Note: All MS parameters (e.g., cone voltage, collision energy) must be optimized for this compound specifically by infusing a pure standard.
References
- 1. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Collision Energy for 4,8-Dimethylnonanoyl-CoA Fragmentation in MS/MS
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4,8-Dimethylnonanoyl-CoA. The information provided will aid in optimizing collision energy for effective MS/MS fragmentation and improving experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor ions for this compound in positive and negative ion modes?
A1: In positive ion mode, the expected precursor ion is the protonated molecule [M+H]⁺. For this compound (C₃₂H₅₈N₇O₁₇P₃S), the theoretical monoisotopic mass is 921.2885 g/mol . Therefore, you should target a precursor m/z of 922.2958. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 920.2812 is the primary target.
Q2: What are the characteristic product ions of acyl-CoAs in positive ion mode MS/MS?
A2: Acyl-CoAs typically exhibit a common fragmentation pattern in positive ion mode collision-induced dissociation (CID). The most abundant fragments arise from the cleavage of the CoA moiety.[1][2][3] Key diagnostic ions include:
-
A neutral loss of 507 Da, corresponding to the 3'-phospho-adenosine-5'-diphosphate portion.[1][2]
-
A product ion at m/z 428.0365, representing the adenosine (B11128) 3',5'-diphosphate fragment.[1]
Q3: How does the branched-chain structure of this compound affect its fragmentation?
A3: The methyl branches at the C4 and C8 positions of the nonanoyl chain introduce specific fragmentation pathways in addition to the common CoA moiety cleavages.[4][5] Collision-induced dissociation is likely to induce cleavages at the carbon-carbon bonds adjacent to these branch points.[4][5] This can result in a more complex product ion spectrum compared to straight-chain acyl-CoAs, providing valuable structural information about the acyl chain itself.
Q4: What is a good starting point for collision energy (CE) optimization for this compound?
A4: A good starting point for collision energy is to perform a CE ramp or to test a range of energies. For many small molecules on triple quadrupole or Q-TOF instruments, a range of 10-60 eV is a reasonable starting point. Given that acyl-CoAs are relatively large small molecules, a slightly higher energy range might be beneficial. A common strategy is to start with a CE around 30-40 eV and then evaluate the fragmentation pattern.[4]
Q5: Why am I seeing a low signal for my this compound precursor ion?
A5: Low signal intensity for acyl-CoAs can be due to several factors:
-
Sample Degradation: Acyl-CoAs are susceptible to hydrolysis. Ensure samples are kept at low temperatures and in appropriate acidic buffers to minimize degradation.
-
Inefficient Ionization: The choice of mobile phase and ion source parameters is critical. The use of ion-pairing agents or optimization of solvent composition can improve ionization efficiency.
-
Ion Suppression: Components of the sample matrix can interfere with the ionization of the target analyte. Improving sample cleanup or chromatographic separation can mitigate this.
-
Suboptimal Source Conditions: Ensure that source parameters like desolvation gas flow and temperature are optimized for this compound.
Troubleshooting Guides
Guide 1: Poor or No Fragmentation of this compound
Issue: The precursor ion is visible, but the intensity of product ions is low or absent.
| Possible Cause | Troubleshooting Step |
| Collision Energy is Too Low | Gradually increase the collision energy in increments of 5-10 eV and monitor the intensity of the expected product ions (e.g., neutral loss of 507, m/z 428). |
| Collision Gas Pressure is Too Low | Ensure the collision gas (e.g., argon, nitrogen) pressure is within the manufacturer's recommended range for your instrument. |
| Precursor Ion Selection Window is Too Wide | A wide isolation window can allow co-eluting isobaric interferences into the collision cell, which can suppress the fragmentation of the target analyte. Narrow the isolation window if possible. |
| Analyte is Doubly Charged | If the precursor is a doubly charged ion (e.g., [M+2H]²⁺), it will require different collision energy settings. Verify the charge state of your precursor. |
Guide 2: Unexpected Fragment Ions Observed
Issue: The MS/MS spectrum contains significant peaks that do not correspond to the known fragments of the CoA moiety.
| Possible Cause | Troubleshooting Step |
| In-source Fragmentation | High source temperatures or voltages can cause fragmentation before the precursor ion enters the mass analyzer. Reduce the source temperature and cone voltage. |
| Fragmentation of the Acyl Chain | The branched nature of this compound can lead to cleavages along the acyl chain, especially around the methyl groups. This is expected and can be used for structural confirmation. |
| Presence of Contaminants | Co-eluting contaminants with the same nominal mass as your precursor can produce unexpected fragments. Improve chromatographic separation or sample purity. |
| Adduct Formation | The precursor ion may be an adduct (e.g., [M+Na]⁺, [M+K]⁺). Fragmentation of these adducts will differ from the protonated molecule. Confirm the identity of your precursor ion. |
Data Presentation
Table 1: Predicted Precursor and Product Ions for this compound
| Ion Type | m/z (Positive Mode) | Description | Suggested CE Range (eV) |
| Precursor Ion | 922.30 | [M+H]⁺ | N/A |
| Product Ion | 415.26 | [M+H - 507]⁺ (Acylium ion after neutral loss) | 20 - 40 |
| Product Ion | 428.04 | Adenosine 3',5'-bisphosphate | 30 - 50 |
| Product Ion | Varies | Fragments from cleavage at C4 and C8 branch points | 40 - 70 |
Experimental Protocols
Protocol 1: Systematic Collision Energy Optimization
This protocol describes a method for determining the optimal collision energy for the fragmentation of this compound using a triple quadrupole or Q-TOF mass spectrometer.
-
Sample Preparation:
-
Prepare a standard solution of this compound at a concentration of 1-10 µg/mL in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Instrument Setup:
-
Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Set the mass spectrometer to positive ion mode.
-
Optimize ion source parameters (e.g., capillary voltage, desolvation temperature, gas flows) to achieve a stable and strong signal for the precursor ion (m/z 922.30).
-
-
Collision Energy Ramp Experiment:
-
Select the precursor ion (m/z 922.30) for fragmentation.
-
Set up a product ion scan experiment.
-
Program the instrument to acquire data over a range of collision energies. For example, from 10 eV to 70 eV in 2 eV steps.
-
Acquire data for several minutes to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Generate extracted ion chromatograms (XICs) for the precursor ion and the expected product ions (e.g., m/z 415.26 and m/z 428.04).
-
Plot the intensity of each product ion as a function of the collision energy.
-
The optimal collision energy for a specific fragment is the energy that produces the highest intensity for that fragment.
-
If multiple fragments are of interest for a multiple reaction monitoring (MRM) experiment, a compromise CE that provides good intensity for all fragments may be chosen.
-
Visualizations
Caption: Workflow for systematic collision energy optimization.
Caption: Troubleshooting decision tree for low signal.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
selecting an appropriate internal standard for 4,8-Dimethylnonanoyl-CoA quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting an appropriate internal standard for the accurate quantification of 4,8-Dimethylnonanoyl-CoA by LC-MS/MS.
Troubleshooting Guide
This guide addresses specific issues that may arise during the selection and implementation of an internal standard for this compound quantification.
| Problem | Possible Cause | Suggested Solution |
| High Variability in Analyte/Internal Standard Response Ratio | Inconsistent sample preparation or extraction. | Ensure the internal standard is added at the very beginning of the sample preparation process to account for any analyte loss during extraction. Thoroughly vortex samples after adding the internal standard to ensure homogeneity. |
| Matrix effects differing between the analyte and the internal standard. | If using a structural analogue, its chromatographic retention time may be too different from this compound, leading to differential ionization suppression or enhancement. Select an internal standard that co-elutes as closely as possible with the analyte. A stable isotope-labeled internal standard is the ideal choice to mitigate this issue. | |
| Instability of the analyte or internal standard. | Acyl-CoAs can be unstable. Ensure samples are processed promptly and stored at -80°C. Minimize freeze-thaw cycles. | |
| Poor Peak Shape or Low Signal Intensity | Suboptimal LC-MS/MS conditions. | Optimize MS parameters (e.g., spray voltage, gas flows, collision energy) by infusing a standard of this compound, if available. Develop a chromatographic method that provides good peak shape and retention for branched-chain acyl-CoAs. A C18 column is often a good starting point. |
| Inappropriate internal standard concentration. | The concentration of the internal standard should be in the same order of magnitude as the expected concentration of the analyte to ensure a reliable response ratio. | |
| Internal Standard Signal Detected in Blank Samples | Contamination of the analytical system or reagents. | Thoroughly clean the LC system and use high-purity solvents and reagents. |
| The chosen internal standard is endogenous to the sample. | This is a common issue with odd-chain acyl-CoAs. Analyze a blank matrix sample to confirm the absence of the potential internal standard. If present, a different internal standard must be selected. | |
| Difficulty in Finding a Suitable Internal Standard | This compound is a specialized, branched-chain acyl-CoA. | A stable isotope-labeled (SIL) this compound is the ideal but likely unavailable commercially. The best alternative is a structurally similar branched-chain acyl-CoA or an odd-chain acyl-CoA that exhibits similar chromatographic behavior. It is crucial to validate the chosen analogue's performance thoroughly. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for the quantification of this compound?
Q2: Since a stable isotope-labeled this compound is not commercially available, what are the best alternatives?
A2: When a SIL internal standard is unavailable, the next best option is a structural analogue. For this compound, consider the following, with the understanding that thorough validation is critical:
-
Other Branched-Chain Acyl-CoAs: An acyl-CoA with a similar branched structure and chain length would be the most suitable alternative. The branching can significantly affect the chromatographic retention time compared to straight-chain acyl-CoAs.[4][5]
-
Odd-Chain Acyl-CoAs: Odd-chain acyl-CoAs, such as C15:0-CoA or C17:0-CoA, are commonly used as internal standards for long-chain acyl-CoA analysis because they are typically absent or at very low levels in most biological samples.[6][7] However, their chromatographic behavior may differ from the branched this compound. It is essential to verify their absence in your specific sample matrix.[6]
Q3: What are the key criteria for selecting a structural analogue internal standard?
A3: When selecting a structural analogue as an internal standard, consider the following:
-
Structural Similarity: The analogue should be as structurally similar to this compound as possible to mimic its behavior during sample preparation and analysis.
-
Chromatographic Co-elution: The internal standard should elute as close to the analyte as possible to experience similar matrix effects.
-
Similar Ionization Efficiency: The analyte and internal standard should have comparable ionization efficiencies in the mass spectrometer.
-
Absence from the Sample: The chosen internal standard must not be naturally present in the biological samples being analyzed.
-
Commercial Availability and Purity: The internal standard should be readily available in high purity.
Q4: How do I validate the chosen internal standard?
A4: Once a potential internal standard is selected, you must validate its performance. This involves:
-
Linearity: Prepare a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The response should be linear over the expected concentration range in your samples.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations within the calibration range to assess the accuracy (closeness to the true value) and precision (reproducibility) of the method.
-
Matrix Effect Evaluation: Infuse the analyte and internal standard post-column while injecting an extracted blank matrix sample. A consistent signal indicates minimal matrix effects. Alternatively, compare the slope of a calibration curve in solvent to one in an extracted blank matrix.
-
Recovery: Compare the peak area of the internal standard in a pre-extracted spiked sample to a post-extracted spiked sample to determine the extraction recovery.
Experimental Protocol: Quantification of this compound using an Internal Standard by LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for your instrument and application.
1. Internal Standard Selection and Preparation:
-
Based on the guidance above, select the most appropriate available internal standard (ideally a branched-chain acyl-CoA or an odd-chain acyl-CoA).
-
Prepare a stock solution of the internal standard in an appropriate solvent (e.g., methanol (B129727) or isopropanol) at a known concentration.
2. Sample Preparation and Extraction:
-
To each sample, calibration standard, and quality control sample, add a precise volume of the internal standard working solution at the beginning of the extraction process.
-
A common extraction method for acyl-CoAs involves protein precipitation with a cold organic solvent (e.g., acetonitrile (B52724) or methanol) followed by solid-phase extraction (SPE) for cleanup and concentration.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is a common choice for acyl-CoA analysis.
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol) containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) is typically used.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally preferred for acyl-CoAs.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
4. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard in each chromatogram.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualization of the Internal Standard Selection Workflow
Caption: A logical workflow for the selection of an appropriate internal standard.
References
- 1. Amsterdam UMC Locatie AMC - Phytanic and pristanic acids [amc.nl]
- 2. Synthesis of stable isotope-labeled precursors for the biosyntheses of capsaicinoids, capsinoids, and capsiconinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of stable isotope labeled analogs of phytanic acid for separate and combined tracing of alpha-, beta- and omega-oxidation | Sciety [sciety.org]
- 4. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
enhancing the ionization efficiency of 4,8-Dimethylnonanoyl-CoA
Welcome to the technical support center for the analysis of 4,8-Dimethylnonanoyl-CoA. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the ionization efficiency and overall analytical performance for this key metabolic intermediate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is a branched-chain acyl-CoA that serves as an intermediate in the metabolism of phytanic and pristanic acids.[1] These branched-chain fatty acids are dietary components that are broken down through a process involving both peroxisomal alpha-oxidation and mitochondrial beta-oxidation. The analysis of this compound is crucial for studying metabolic pathways and disorders associated with fatty acid oxidation.
Q2: Which ionization mode is best for analyzing this compound by mass spectrometry?
A2: For long-chain fatty acyl-CoAs, both positive and negative electrospray ionization (ESI) modes can be utilized. However, negative ion mode has been reported to provide a more intense signal for the deprotonated molecule [M-H]⁻ compared to the protonated molecule [M+H]⁺ in positive ion mode for similar compounds.[2][3] Therefore, starting with negative ion mode is often recommended for higher sensitivity.
Q3: What are the characteristic fragmentation patterns for this compound in MS/MS?
A3: In positive ion mode, a common fragmentation pattern for acyl-CoAs is the neutral loss of the adenosine (B11128) diphosphate (B83284) moiety.[4] For this compound, this would result in a characteristic neutral loss of 507 Da.[5] In negative ion mode, fragmentation can yield ions that retain the acyl group and others related to the CoA moiety.[6]
Troubleshooting Guide
Issue 1: Poor or no signal for this compound.
| Possible Cause | Suggested Solution |
| Suboptimal Ionization Mode | Switch between positive and negative ESI modes. Negative mode is often more sensitive for acyl-CoAs.[2][3] |
| Inefficient Desolvation | Optimize desolvation temperature and gas flow in the ion source. For ESI, a desolvation temperature of around 400°C is a good starting point.[7] |
| Ion Suppression | Improve chromatographic separation to reduce co-elution with other analytes that can compete for ionization.[5] Consider using a reversed-phase C4 or C18 column.[3][4] |
| Sample Degradation | Acyl-CoAs can be unstable in aqueous solutions.[5] Prepare samples fresh and keep them on ice or at 4°C. For long-term storage, keep extracts as a dry pellet at -80°C.[4] |
| Incorrect Mobile Phase | Use a mobile phase that promotes ionization. For reversed-phase chromatography of acyl-CoAs, a gradient of acetonitrile (B52724) in water with an additive like triethylamine (B128534) acetate (B1210297) or ammonium (B1175870) acetate is commonly used.[3][4] |
Issue 2: Inconsistent peak areas and poor reproducibility.
| Possible Cause | Suggested Solution |
| Matrix Effects | Implement a robust sample preparation method to remove interfering substances. This can include protein precipitation followed by solid-phase extraction (SPE).[7] |
| Inconsistent Injection Volume | Ensure the autosampler is functioning correctly and that the injection volume is consistent. |
| Column Degradation | Check the performance of the analytical column. If peak shapes are deteriorating, consider washing or replacing the column. |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis from Cell Culture
-
Cell Lysis and Extraction:
-
Wash cell pellets with ice-cold phosphate-buffered saline (PBS).
-
Add 2 mL of methanol (B129727) to lyse the cells and extract the acyl-CoAs.[5]
-
Vortex thoroughly and centrifuge to pellet cell debris.
-
-
Purification:
-
Collect the supernatant containing the acyl-CoA fraction.
-
For further purification, a weak anion exchange solid-phase extraction (SPE) can be employed.[7]
-
Condition the SPE column with methanol, equilibrate with water, load the sample, wash with 2% formic acid and then methanol, and finally elute the acyl-CoAs with 2% followed by 5% ammonium hydroxide.[7]
-
-
Sample Reconstitution:
-
Dry the eluted sample under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS analysis, such as 50% methanol.[7]
-
Protocol 2: LC-MS/MS Analysis of this compound
-
Liquid Chromatography:
-
Column: C4 or C18 reversed-phase column (e.g., 100 mm x 2.0 mm, 3 µm particle size).[3][4]
-
Mobile Phase A: Water with 5 mM ammonium acetate (pH 6.8).[4]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the long-chain acyl-CoAs, and then re-equilibrate the column.[3][5]
-
Flow Rate: 0.2 mL/min.[5]
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode recommended.[2][3]
-
Capillary Voltage: ~3.4 kV.[7]
-
Cone Voltage: ~40 V.[7]
-
Source Temperature: ~120°C.[7]
-
Desolvation Temperature: ~400°C.[7]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification or a full scan for identification.
-
Data Presentation
Table 1: Comparison of Ionization Modes for Acyl-CoA Analysis
| Ionization Mode | Common Adducts | Relative Signal Intensity | Key Fragments in MS/MS |
| Positive ESI | [M+H]⁺, [M+Na]⁺ | Lower for some acyl-CoAs[2] | Neutral loss of 507 Da (adenosine diphosphate)[5] |
| Negative ESI | [M-H]⁻ | Often higher than positive mode[2][3] | Ions retaining the acyl chain and CoA-related ions[6] |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for poor signal intensity.
References
- 1. Showing Compound 4,8-Dimethylnonanoyl carnitine (FDB023834) - FooDB [foodb.ca]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Storage of 4,8-Dimethylnonanoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 4,8-Dimethylnonanoyl-CoA during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during long-term storage?
A1: The two primary degradation pathways for this compound, like other acyl-CoA molecules, are:
-
Hydrolysis: The thioester bond is susceptible to hydrolysis, which cleaves the molecule into coenzyme A (CoASH) and 4,8-dimethylnonanoic acid. This reaction is catalyzed by water and can be accelerated by non-optimal pH and temperature conditions. Thioesters are generally more stable in acidic to neutral pH.[1][2][3]
-
Oxidation: The fatty acyl chain can undergo oxidation, particularly if unsaturated, but even saturated branched-chain fatty acids can be susceptible to oxidative damage over time, leading to a variety of degradation products.[4]
Q2: I am observing a decrease in the concentration of my this compound stock solution over time. What are the likely causes?
A2: A decrease in concentration is most likely due to chemical degradation. The primary culprits are hydrolysis of the thioester bond and, to a lesser extent, oxidation of the acyl chain. Several factors can accelerate these processes:
-
Improper Storage Temperature: Storage at temperatures above -80°C can significantly increase the rate of hydrolysis.
-
Incorrect pH of the Solution: Aqueous solutions with a pH above 7.0 can accelerate the hydrolysis of the thioester bond.[1][2]
-
Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can introduce physical stress and increase exposure to oxygen, promoting both hydrolysis and oxidation.[4][5][6]
-
Presence of Contaminants: Contaminating enzymes, such as thioesterases, or metal ions can catalyze degradation.[7][8]
Q3: What are the recommended storage conditions for long-term stability of this compound?
A3: For optimal long-term stability, this compound should be stored under the following conditions:
-
As a dry powder: Whenever possible, store the compound as a lyophilized powder at -80°C. In this state, it is most stable.
-
In solution: If a stock solution is necessary, prepare it in an appropriate buffer at a slightly acidic to neutral pH (e.g., pH 6.0-7.0). Aliquot the solution into single-use vials to minimize freeze-thaw cycles and store at -80°C. Fatty acyl-CoAs are not stable in aqueous solutions for extended periods, even at 2-8°C, and should be used within a day if not frozen.[9]
Q4: How many freeze-thaw cycles can my this compound solution tolerate?
A4: It is strongly recommended to avoid repeated freeze-thaw cycles. Each cycle can lead to a decrease in the integrity of the compound.[4][5] Ideally, you should aliquot your stock solution into single-use volumes. If repeated use from a single vial is unavoidable, limit the number of freeze-thaw cycles to a maximum of 3-5. A study on various metabolites showed that up to ten freeze-thaw cycles might be tolerated for some common analytes, but this is not guaranteed for a sensitive molecule like an acyl-CoA.[6]
Q5: What type of buffer and additives should I use for my stock solution?
A5: A slightly acidic buffer is recommended to minimize hydrolysis. A common choice is a phosphate (B84403) or citrate (B86180) buffer at a pH between 6.0 and 7.0. To further enhance stability, consider the following additives:
-
Cryoprotectants: For frozen solutions, adding a cryoprotectant like glycerol (B35011) (typically 20-30% v/v) can help to prevent the formation of ice crystals that can damage the molecule.[10][11][12]
-
Antioxidants: To prevent oxidation, consider adding antioxidants such as Butylated Hydroxytoluene (BHT) or α-tocopherol (a form of Vitamin E) at low concentrations (e.g., 0.01-0.1%).[13][14][15][16][17]
-
Chelating Agents: To sequester metal ions that can catalyze oxidation, a chelating agent like EDTA can be included.
Q6: I suspect my sample is contaminated with a thioesterase. How can I confirm this and what can I do?
A6: Thioesterase contamination will lead to rapid hydrolysis of your this compound. To confirm this, you can perform a time-course experiment where you incubate your sample at 37°C and measure the concentration of the parent compound and the appearance of the free fatty acid (4,8-dimethylnonanoic acid) and CoASH over time using HPLC or LC-MS/MS. A rapid decrease in the parent compound compared to a sterile control would suggest enzymatic activity. To mitigate this, ensure all labware is sterile and use freshly prepared, high-purity reagents. If contamination is suspected from a biological sample, purification steps to remove enzymes will be necessary.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no signal of this compound in my analysis. | Complete degradation of the compound. | 1. Review storage conditions (temperature, pH, aliquoting). 2. Prepare a fresh stock solution from a new vial of powder. 3. Analyze a freshly prepared standard to confirm the analytical method is working correctly. |
| Multiple unexpected peaks in my chromatogram. | Degradation products are present. | 1. Identify potential degradation products (e.g., 4,8-dimethylnonanoic acid, CoASH, oxidized byproducts) by mass spectrometry. 2. Implement recommended storage and handling procedures to minimize future degradation. 3. Purify the existing stock if necessary and feasible. |
| Inconsistent results between experiments. | Variable degradation between aliquots or due to multiple freeze-thaw cycles. | 1. Strictly adhere to single-use aliquots. 2. Ensure all aliquots are stored under identical conditions. 3. Prepare a new, single batch of stock solution and re-aliquot. |
| Precipitate formation upon thawing. | Low solubility in the chosen buffer, especially at low temperatures. | 1. Ensure the concentration is not above the solubility limit. Long-chain fatty acyl-CoAs can have low aqueous solubility.[18] 2. Consider using a buffer with a small percentage of an organic solvent like ethanol (B145695) or DMSO, but check for compatibility with downstream applications. 3. Gently warm and vortex the solution to redissolve the precipitate before use. |
Data Presentation: Illustrative Degradation Rates
The following tables provide illustrative data on the stability of thioesters under different conditions. Note that these are generalized values based on similar compounds and should be used as a guideline for handling this compound.
Table 1: Effect of Temperature on Thioester Hydrolysis (Illustrative)
| Temperature (°C) | Illustrative Half-life (t½) at pH 7.0 |
| -80 | > 1 year |
| -20 | Months |
| 4 | Days to Weeks |
| 25 | Hours to Days[19] |
| 37 | Hours[2] |
Table 2: Effect of pH on Thioester Hydrolysis Rate (Illustrative)
| pH | Relative Hydrolysis Rate |
| 5.0 | Low |
| 6.0 | Low |
| 7.0 | Moderate |
| 8.0 | High[2] |
| 9.0 | Very High[20] |
Table 3: Impact of Freeze-Thaw Cycles on Fatty Acid Content (Illustrative Data from a Study on Raw Meat) [4]
| Number of Freeze-Thaw Cycles | % Decrease in Total Fatty Acids (Illustrative) |
| 1 | ~5-10% |
| 3 | ~10-15% |
| 5 | ~15-20% |
| 7 | ~20-25% |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC-UV
Objective: To determine the stability of this compound under specific storage conditions.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the desired buffer (e.g., 50 mM potassium phosphate, pH 6.5).
-
Aliquot the solution into multiple vials for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
-
At specified time points (e.g., 0, 1, 3, 7, 14, and 30 days), retrieve one aliquot from each condition.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 50 mM Potassium Phosphate, pH 5.3.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm (for the adenine (B156593) moiety of CoA).
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Plot the percentage of remaining this compound against time for each storage condition to determine the degradation rate.
-
Protocol 2: Detection of Degradation Products by UPLC-MS/MS
Objective: To identify and quantify this compound and its primary hydrolysis product, 4,8-dimethylnonanoic acid.
Methodology:
-
Sample Preparation:
-
Use samples from the stability study (Protocol 1) or prepare fresh samples under forced degradation conditions (e.g., incubation at elevated temperature or extreme pH).
-
For the analysis of the free fatty acid, a derivatization step may be necessary depending on the sensitivity required.
-
-
UPLC-MS/MS Analysis:
-
Column: A suitable C18 or similar reversed-phase UPLC column (e.g., 2.1 x 100 mm, 1.7 µm).[21]
-
Mobile Phase A: Water with 0.1% formic acid or a suitable buffer like ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A fast gradient optimized for the separation of the parent compound and its degradation products.
-
Mass Spectrometry: Use a tandem mass spectrometer in positive ion mode for this compound and negative ion mode for 4,8-dimethylnonanoic acid.
-
MRM Transitions (Hypothetical):
-
This compound: Monitor the transition of the parent ion to a characteristic fragment ion (e.g., the Coenzyme A fragment).
-
4,8-Dimethylnonanoic Acid: Monitor the transition of the deprotonated parent ion to a characteristic fragment.
-
-
-
Data Analysis:
-
Develop calibration curves for both this compound and 4,8-dimethylnonanoic acid.
-
Quantify the concentration of each compound in the samples to monitor the degradation process.
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Freeze-Thaw Cycles on the Oxidation of Protein and Fat and Its Relationship with the Formation of Heterocyclic Aromatic Amines and Advanced Glycation End Products in Raw Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Multiple Freeze-Thaw Cycles on Lipid Degradation and Lipid Oxidation of Grass Carp Surimi Containing Different Amounts of Pork Back Fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Freeze-Thaw Cycles on the Oxidation of Protein and Fat and Its Relationship with the Formation of Heterocyclic Aromatic Amines and Advanced Glycation End Products in Raw Meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role Acyl-CoA thioesterases play in mediating intracellular lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. avantiresearch.com [avantiresearch.com]
- 10. Cryocrystallography in capillaries: critical glycerol concentrations and cooling rates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Short Review on Cryoprotectants for 3D Protein Structure Analysis | MDPI [mdpi.com]
- 12. UCSF Macromolecular Structure Group [msg.ucsf.edu]
- 13. primescholars.com [primescholars.com]
- 14. researchgate.net [researchgate.net]
- 15. hrcak.srce.hr [hrcak.srce.hr]
- 16. researchgate.net [researchgate.net]
- 17. Tocopherols as antioxidants in lipid-based systems: The combination of chemical and physicochemical interactions determines their efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Solubility of long-chain fatty acids in phosphate buffer at pH 7.4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Stability of thioester intermediates in ubiquitin-like modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Sensitive Detection of 4,8-Dimethylnonanoyl-CoA
Welcome to the technical support center for the method refinement and sensitive detection of 4,8-Dimethylnonanoyl-CoA (DMN-CoA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this branched-chain acyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is a key metabolic intermediate in the peroxisomal beta-oxidation of pristanic acid. Pristanic acid itself is derived from the alpha-oxidation of phytanic acid, a branched-chain fatty acid obtained from dietary sources. The accurate measurement of DMN-CoA is crucial for studying inherited metabolic disorders related to peroxisomal fatty acid oxidation, such as Refsum disease, and for understanding the broader roles of branched-chain fatty acids in cellular metabolism and signaling.
Q2: What is the most common analytical method for the sensitive detection of this compound?
A2: The most common and sensitive method for the quantification of this compound in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, which is necessary for detecting low-abundance endogenous metabolites like DMN-CoA.
Q3: What are the main challenges in quantifying this compound?
A3: The main challenges include:
-
Low Endogenous Concentrations: DMN-CoA is typically present at very low levels in biological matrices.
-
Chemical Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially at neutral or alkaline pH.
-
Matrix Effects: Co-eluting substances from the biological sample can suppress or enhance the ionization of DMN-CoA in the mass spectrometer, leading to inaccurate quantification.
-
Isomeric Interferences: The presence of other structurally similar acyl-CoAs can interfere with accurate measurement if not properly separated chromatographically.
Q4: Can I use a standard C18 column for the separation of this compound?
A4: Yes, a C18 reversed-phase column is the most commonly used stationary phase for the separation of acyl-CoAs, including branched-chain species. However, optimization of the mobile phase composition and gradient is critical to achieve good peak shape and resolution from potential isomers.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal for DMN-CoA | 1. Degradation during sample preparation: Acyl-CoAs are unstable in aqueous solutions. 2. Inefficient extraction: The extraction solvent may not be optimal for DMN-CoA. 3. Poor ionization in the mass spectrometer: The mobile phase composition may not be suitable for positive ion mode ESI. 4. Incorrect MS/MS transition: The precursor and product ion masses may be incorrect. | 1. Work quickly on ice. Use cold solvents. Minimize the time samples are in aqueous solutions. Reconstitute final extracts in an organic or acidic buffer. 2. Ensure the protein precipitation solvent (e.g., methanol (B129727), acetonitrile) is cold and used in a sufficient volume ratio to the sample. Consider solid-phase extraction (SPE) for sample cleanup and concentration. 3. Use a mobile phase containing a proton source like 0.1% formic acid or 5-10 mM ammonium (B1175870) acetate (B1210297) to enhance protonation. 4. Confirm the exact mass of the protonated molecule [M+H]⁺ for DMN-CoA and use the characteristic neutral loss of 507 Da to determine the product ion for the primary MRM transition. A secondary transition to m/z 428 can be used for confirmation. |
| Poor Peak Shape (Tailing or Broadening) | 1. Secondary interactions with the column: The phosphate (B84403) groups of the CoA moiety can interact with the silica (B1680970) backbone of the column. 2. Inappropriate mobile phase pH: The pH can affect the ionization state of the molecule. 3. Column degradation: Repeated injections of biological samples can lead to column contamination. | 1. Use a high-quality, end-capped C18 column. Consider using a mobile phase with a slightly acidic pH (e.g., with formic acid) to suppress silanol (B1196071) interactions. 2. Optimize the mobile phase pH. A slightly acidic pH (e.g., 4-6) often provides good peak shape for acyl-CoAs. 3. Use a guard column and implement a column wash step with a strong solvent after each batch of samples. |
| High Variability in Quantification | 1. Inconsistent extraction efficiency: Sample-to-sample variations during preparation. 2. Matrix effects: Ion suppression or enhancement varying between samples. 3. Instability in the autosampler: Degradation of DMN-CoA in the sample vials. | 1. Use a suitable internal standard added at the beginning of the sample preparation process to normalize for extraction losses. 2. An appropriate internal standard is the best way to correct for matrix effects. Ensure adequate chromatographic separation of DMN-CoA from the bulk of matrix components. 3. Keep the autosampler temperature low (e.g., 4°C). Reconstitute samples in a non-aqueous or buffered solution to improve stability. |
| Interfering Peaks | 1. Co-elution of isomers: Other acyl-CoAs with the same mass are not being separated. 2. Matrix components: Endogenous compounds from the sample that have a similar mass transition. | 1. Optimize the chromatographic gradient to improve resolution. A slower gradient or a different organic modifier (e.g., methanol vs. acetonitrile) may help. 2. Ensure that the MS/MS transition is highly specific to DMN-CoA. A secondary, confirmatory transition can help to distinguish the target analyte from interferences. |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a general guideline for the extraction of acyl-CoAs from biological tissues or cells.
-
Homogenization: Homogenize frozen tissue powder or cell pellets in 10 volumes of ice-cold 2:1 methanol:water.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA) to the homogenate.
-
Extraction: Vortex the mixture vigorously for 1 minute and incubate at -20°C for 20 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis, for example, 50% methanol containing 5 mM ammonium acetate.
LC-MS/MS Analysis
This is a starting point for method development. Optimization will be required for your specific instrumentation and application.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 5 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for this compound (C₁₁H₂₁O-CoA):
-
Note: The exact mass of the acyl portion needs to be calculated to determine the precursor ion mass. The molecular formula for 4,8-dimethylnonanoic acid is C₁₁H₂₂O₂. The acyl group is C₁₁H₂₁O. The mass of Coenzyme A is 767.53 g/mol . The mass of this compound is approximately 937.7 g/mol . The protonated molecule [M+H]⁺ would be ~m/z 938.7.
-
Primary (Quantitative): Precursor [M+H]⁺ → Product [M+H - 507]⁺.
-
Secondary (Confirmatory): Precursor [M+H]⁺ → Product m/z 428.036.
-
-
Collision Energy and other MS parameters: These will need to be optimized for your specific instrument by infusing a standard of a similar acyl-CoA.
-
Quantitative Data Summary
The following table provides hypothetical MRM transitions for DMN-CoA and a potential internal standard. The exact masses should be calculated and confirmed experimentally.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | ~938.7 | ~431.7 | To be optimized |
| This compound (confirmatory) | ~938.7 | 428.0 | To be optimized |
| C17:0-CoA (Internal Standard) | 1020.6 | 513.6 | To be optimized |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Metabolic pathway of this compound formation and transport.
Technical Support Center: Quantification of Low-Abundance Branched-Chain Acyl-CoAs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of low-abundance branched-chain acyl-CoAs (BC-acyl-CoAs).
Frequently Asked Questions (FAQs)
Q1: Why is the quantification of low-abundance branched-chain acyl-CoAs important?
A1: Branched-chain acyl-CoAs are critical intermediates in the metabolism of branched-chain amino acids (leucine, isoleucine, and valine).[1][2] Dysregulation of their metabolism is linked to various metabolic diseases and neurodegenerative disorders.[1][3] Accurate quantification of these low-abundance species is crucial for understanding disease mechanisms, identifying biomarkers, and developing novel therapeutics.[4][5]
Q2: What are the major challenges in quantifying low-abundance BC-acyl-CoAs?
A2: The primary challenges include:
-
Low Abundance: BC-acyl-CoAs are often present at very low concentrations in biological samples, making them difficult to detect.[6]
-
Instability: Acyl-CoAs are prone to hydrolysis in aqueous solutions, particularly at alkaline or strongly acidic pH.[4][5]
-
Matrix Effects: Complex biological matrices can interfere with ionization in the mass spectrometer, leading to signal suppression or enhancement.[4]
-
Chromatographic Separation: The high polarity of the CoA moiety and the structural similarity of isomers make chromatographic separation difficult, often resulting in poor peak shapes.[1]
-
Lack of Blank Matrices: It is challenging to obtain a biological matrix completely free of endogenous acyl-CoAs for building accurate calibration curves.[4][5]
Q3: What is the most common analytical technique for quantifying BC-acyl-CoAs?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and reliable technique for the quantification of acyl-CoAs.[1][3][4] This method offers high sensitivity and selectivity, allowing for the detection and quantification of low-abundance species in complex mixtures.[7] Multiple Reaction Monitoring (MRM) is a common acquisition mode used for its specificity and sensitivity.[2][4][8]
Q4: What is the characteristic fragmentation pattern of acyl-CoAs in positive ion mode MS/MS?
A4: In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of 507 amu, corresponding to the 3'-phospho-ADP moiety.[1][7] Another common fragment ion observed is at m/z 428, resulting from the cleavage between the 5'-diphosphates.[1][2] These characteristic fragments are often used to set up MRM transitions for targeted quantification.
Q5: How can the sensitivity of BC-acyl-CoA detection be improved?
A5: Several strategies can enhance sensitivity:
-
Derivatization: Chemical derivatization of the phosphate (B84403) groups can improve chromatographic peak shape and reduce analyte loss on surfaces.[9] Derivatizing the carboxyl group of the fatty acid can also enhance ionization efficiency.[10]
-
Optimized Extraction: Using appropriate extraction solvents and techniques, such as solid-phase extraction (SPE), can concentrate the analytes and remove interfering substances.[1]
-
Stable Isotope Labeling: Methods like Stable Isotope Labeling of Essential nutrients in cell Culture - Subcellular Fractionation (SILEC-SF) use isotope-labeled internal standards that are introduced early in the workflow to account for analyte loss and matrix effects, thereby improving quantification accuracy.[6]
Troubleshooting Guides
This section provides solutions to common issues encountered during the quantification of low-abundance BC-acyl-CoAs.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor/Broad Peak Shape | - Inappropriate LC column or mobile phase. - Suboptimal pH of the mobile phase. - Interaction of the phosphate group with the analytical column. | - Use a C18 reversed-phase column.[7] - Operate the LC system at a high pH (e.g., 10.5) with an ammonium (B1175870) hydroxide (B78521) and acetonitrile (B52724) gradient.[7] - Consider derivatization of the phosphate groups to improve peak shape.[9] - Incorporate a phosphoric acid wash step between injections to clean the column.[3] |
| Low Signal Intensity / Poor Sensitivity | - Inefficient extraction. - Analyte degradation during sample preparation. - Ion suppression due to matrix effects. - Suboptimal MS parameters. | - Optimize the extraction solvent. A mixture of methanol (B129727) and water is often effective.[4] - Work quickly and on ice during sample preparation to minimize enzymatic degradation and hydrolysis. - Use stable isotope-labeled internal standards to correct for matrix effects and analyte loss.[6] - Optimize MS parameters (e.g., cone voltage, collision energy) for each specific acyl-CoA.[4] - Consider derivatization to enhance ionization.[9][10] |
| High Background Noise | - Contamination from sample collection or preparation. - Interference from the biological matrix. | - Use high-purity solvents and reagents. - Employ solid-phase extraction (SPE) to clean up the sample and remove interfering compounds.[1] - Ensure proper chromatographic separation to resolve analytes from interfering peaks. |
| Poor Reproducibility | - Inconsistent sample handling and extraction. - Instability of acyl-CoAs in prepared samples. - Variability in instrument performance. | - Standardize the entire workflow from sample collection to analysis. - Analyze samples as quickly as possible after preparation or store them at -80°C. - Use an appropriate internal standard (e.g., an odd-chain or stable isotope-labeled acyl-CoA) to normalize for variations.[6][7] - Regularly check instrument performance with standard solutions. |
| Inability to Separate Isomers (e.g., isovaleryl-CoA and 2-methylbutyryl-CoA) | - Insufficient chromatographic resolution. | - Optimize the LC gradient to achieve better separation of isomers.[7] - Use a longer column or a column with a different stationary phase. - While challenging, specific LC methods have been developed to separate some isomeric species.[11] |
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for various acyl-CoAs as reported in the literature. These values can serve as a benchmark for researchers developing their own methods.
| Acyl-CoA | LOD (fmol) | LOQ (nM) | Analytical Method | Reference |
| Various (C2-C20) | 1-5 | - | LC-MS/MS | [3] |
| Short-chain acyl-CoAs | - | 16.9 | Derivatization + LC-MS/MS | [9] |
| Very-long-chain acyl-CoAs | - | 4.2 | Derivatization + LC-MS/MS | [9] |
| Various | 6 | - | Derivatization + HPLC-Fluorometry | [12] |
Note: LOD and LOQ values are highly dependent on the specific instrumentation and methodology used.
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Cultured Cells
This protocol is adapted from methods described for the extraction of acyl-CoAs for LC-MS/MS analysis.[4][13]
Materials:
-
Ice-cold methanol
-
Ice-cold water (LC-MS grade)
-
Internal standard solution (e.g., C17:0-CoA or a mix of stable isotope-labeled acyl-CoAs)
-
Centrifuge capable of 4°C
-
SpeedVac or nitrogen evaporator
Procedure:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Immediately add 1 mL of ice-cold 80% methanol/20% water containing the internal standard to the culture dish.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the lysate vigorously for 1 minute.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the protein precipitate.
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness using a SpeedVac or a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol/50% 50 mM ammonium acetate, pH 7).[4]
Protocol 2: LC-MS/MS Analysis of Acyl-CoAs
This is a general LC-MS/MS methodology based on common practices.[1][7]
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium hydroxide in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 15-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the transition from the protonated molecular ion [M+H]⁺ to the characteristic product ions (e.g., neutral loss of 507 or the m/z 428 fragment).[1][7]
-
Instrument Parameters: Optimize capillary voltage, cone voltage, desolvation gas flow, and collision energy for each analyte.[4]
Visualizations
Experimental Workflow for BC-Acyl-CoA Quantification
Caption: General experimental workflow for the quantification of branched-chain acyl-CoAs.
Simplified Branched-Chain Amino Acid Catabolism Pathway
Caption: Simplified metabolic pathway of branched-chain amino acid catabolism.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Technical Advance: a novel technique for the sensitive quantification of acyl CoA esters from plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of 4,8-Dimethylnonanoyl-CoA as a Potential Biomarker for Peroxisomal Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current landscape of biomarkers for peroxisomal disorders and evaluates the potential of 4,8-Dimethylnonanoyl-CoA as a novel biomarker. While established markers such as very-long-chain fatty acids (VLCFAs), phytanic acid, and pristanic acid are routinely used in diagnostics, the exploration of downstream metabolites like this compound could offer new insights into disease pathophysiology and therapeutic monitoring. This document outlines a proposed validation pathway for this compound, comparing its theoretical advantages and disadvantages against current standards, and provides detailed hypothetical experimental protocols.
Current Biomarkers for Peroxisomal Disorders: A Comparative Overview
The diagnosis of peroxisomal disorders relies on the detection of accumulated metabolites that are upstream of the enzymatic block. The choice of biomarker for analysis is often guided by the clinical presentation of the patient.
| Biomarker | Peroxisomal Disorder | Typical Plasma Concentration (Healthy Individuals) | Typical Plasma Concentration (Affected Individuals) | Diagnostic Utility |
| Very-Long-Chain Fatty Acids (VLCFAs; C26:0, C24:0/C22:0 ratio) | X-linked Adrenoleukodystrophy (X-ALD), Zellweger Spectrum Disorders (ZSDs) | C26:0: <1.3 µg/mL; C24/C22 ratio: <1.3 | Markedly elevated | Primary diagnostic marker for X-ALD; elevated in ZSDs.[1][2] |
| Phytanic Acid | Adult Refsum Disease, ZSDs, Rhizomelic Chondrodysplasia Punctata (RCDP) | < 3 µg/mL | >200 µg/mL in Adult Refsum Disease; variably elevated in ZSDs and RCDP.[1][3] | Pathognomonic for Adult Refsum Disease. |
| Pristanic Acid | ZSDs, α-methylacyl-CoA racemase (AMACR) deficiency, D-bifunctional protein (DBP) deficiency | < 1 µg/mL | Elevated in ZSDs and specific single-enzyme deficiencies. | Differential diagnosis of peroxisomal β-oxidation defects. |
This compound: A Novel Biomarker Candidate
This compound is a key intermediate in the peroxisomal β-oxidation of pristanic acid.[3][4][5][6] After three cycles of β-oxidation in the peroxisome, pristanoyl-CoA is shortened to this compound, which is then transported to the mitochondria for further oxidation.[3][4][5][6]
Rationale for Validation:
-
Specificity: As a direct downstream product of the initial steps of pristanic acid β-oxidation, its accumulation could provide a more specific indication of defects within this pathway compared to the upstream accumulation of pristanic acid itself, which can be influenced by dietary intake of both phytanic and pristanic acids.
-
Pathophysiological Insight: Quantifying this intermediate could offer a more nuanced understanding of the residual enzymatic activity in patients with milder forms of peroxisomal disorders.
-
Therapeutic Monitoring: It could serve as a sensitive marker for monitoring the efficacy of therapeutic interventions aimed at restoring or bypassing the deficient enzymatic steps.
Challenges in Validation:
-
Low Abundance: As an intermediate metabolite, its concentration in plasma may be very low, requiring highly sensitive analytical methods.
-
Instability: Acyl-CoA esters are known to be unstable, posing challenges for sample collection, storage, and analysis.
-
Lack of Commercial Standards: The availability of a certified reference standard for this compound may be limited, necessitating custom synthesis for assay development and validation.
Proposed Experimental Protocols for Validation
Diagram: Workflow for Validation of this compound as a Biomarker
Caption: A three-phase workflow for the analytical and clinical validation of a novel biomarker.
Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is a hypothetical procedure based on established methods for other acyl-CoA species.
1. Sample Preparation:
-
Collection: Collect whole blood in EDTA-containing tubes. Centrifuge at 2,500 x g for 15 minutes at 4°C to separate plasma.
-
Storage: Immediately freeze plasma samples at -80°C until analysis to minimize degradation of acyl-CoA esters.
-
Extraction:
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., [¹³C₃]-4,8-Dimethylnonanoyl-CoA).
-
Add 400 µL of a cold extraction solvent (e.g., acetonitrile/methanol 1:1 v/v) to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of the initial mobile phase.
-
2. LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
This compound (Analyte): Precursor ion (m/z) -> Product ion (m/z)
-
[¹³C₃]-4,8-Dimethylnonanoyl-CoA (Internal Standard): Precursor ion (m/z) -> Product ion (m/z) (Note: The exact m/z values would need to be determined experimentally using a synthesized standard.)
-
-
3. Data Analysis and Quantification:
-
Construct a calibration curve using a series of known concentrations of a this compound standard.
-
Calculate the concentration in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Signaling Pathway and Metabolic Context
Diagram: Peroxisomal β-Oxidation of Pristanic Acid
Caption: Simplified pathway of pristanic acid degradation in peroxisomes.
Comparative Performance of Biomarkers (Hypothetical)
The following table presents a hypothetical comparison of this compound with established biomarkers, assuming its successful validation.
| Feature | VLCFAs | Phytanic Acid | Pristanic Acid | This compound (Hypothetical) |
| Primary Associated Disorders | X-ALD, ZSDs | Adult Refsum, ZSDs | ZSDs, AMACR, DBP | ZSDs, AMACR, DBP |
| Sensitivity | High for X-ALD | High for Adult Refsum | Moderate | Potentially high for specific β-oxidation defects |
| Specificity | High for X-ALD | High for Adult Refsum | Moderate | Potentially higher than pristanic acid |
| Influence of Diet | Low | High | Moderate | Potentially lower than pristanic acid |
| Analytical Complexity | Established (GC-MS) | Established (GC-MS) | Established (GC-MS) | High (LC-MS/MS, unstable analyte) |
| Potential for Therapeutic Monitoring | Yes | Yes | Yes | High |
Conclusion
The validation of this compound as a biomarker for peroxisomal disorders presents a promising avenue for research and clinical diagnostics. While significant analytical and clinical validation studies are required, its position in the pristanic acid β-oxidation pathway suggests it could offer enhanced specificity and valuable insights for both diagnosis and therapeutic monitoring. The proposed protocols and validation framework in this guide provide a roadmap for researchers and drug development professionals to explore the potential of this novel biomarker. Further investigation is warranted to determine its clinical utility and its place in the diagnostic armamentarium for peroxisomal disorders.
References
- 1. veloxitylabs.com [veloxitylabs.com]
- 2. LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
- 3. resolian.com [resolian.com]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Role of 4,8-Dimethylnonanoyl-CoA in Peroxisomal Disorders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4,8-Dimethylnonanoyl-CoA's metabolic context in healthy versus diseased states, focusing on inherited peroxisomal disorders. While direct quantitative measurements of this compound in patient populations are not widely available in published literature, this document synthesizes the current understanding of its metabolism and presents data on precursor molecules as strong indicators of its altered levels in disease. We also provide a detailed experimental protocol for its quantification to facilitate further research.
Introduction to this compound
This compound is a key intermediate in the peroxisomal beta-oxidation of pristanic acid.[1] Pristanic acid itself is derived from the alpha-oxidation of phytanic acid, a branched-chain fatty acid obtained from dietary sources such as dairy products, meat, and fish.[2][3] The breakdown of these fatty acids is crucial for energy production and cellular homeostasis.
In healthy individuals, pristanic acid undergoes three cycles of beta-oxidation within the peroxisomes, leading to the formation of this compound, acetyl-CoA, and propionyl-CoA.[1][4] this compound is then transported to the mitochondria for further oxidation.
However, in certain genetic disorders, this metabolic pathway is disrupted, leading to the accumulation of upstream metabolites and a variety of severe clinical manifestations. The primary diseases associated with impaired pristanic acid oxidation are Refsum disease and Zellweger spectrum disorders (ZSD) .[2][5]
Comparative Analysis: Healthy vs. Diseased States
Due to a lack of direct measurements of this compound in patient samples, this section presents a comparative analysis based on the well-documented levels of its precursors, phytanic acid and pristanic acid. The accumulation of these upstream metabolites strongly suggests a downstream block in the metabolic pathway, leading to altered (likely decreased) levels of this compound in diseased states.
Data Presentation: Precursor Fatty Acid Levels
| Biomarker | Healthy State (Plasma Concentration) | Diseased State (Plasma Concentration) | Associated Disorders |
| Phytanic Acid | < 10 µmol/L | > 200 µmol/L (can exceed 1300 µmol/L)[6] | Refsum Disease, Zellweger Spectrum Disorders[6][7] |
| Pristanic Acid | Age-dependent, typically low µmol/L range | Markedly increased, especially in relation to phytanic acid[8] | Zellweger Spectrum Disorders, Peroxisomal bifunctional protein deficiency, Peroxisomal 3-ketoacyl-CoA thiolase deficiency[9][10] |
Note: In classic Refsum disease, pristanic acid levels are typically normal or near-normal, as the primary defect lies in the alpha-oxidation of phytanic acid to pristanic acid.[10] However, in ZSD and other peroxisomal beta-oxidation defects, both phytanic and pristanic acids accumulate.[7][10]
Signaling Pathways and Metabolic Relationships
The metabolism of phytanic and pristanic acid is a multi-step process involving enzymes in the peroxisomes and mitochondria. A defect in any of the peroxisomal enzymes involved in pristanic acid beta-oxidation can lead to a metabolic bottleneck.
Experimental Protocols
While specific studies quantifying this compound in patient samples are scarce, a robust method for its measurement can be adapted from existing protocols for short- and medium-chain acyl-CoA analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantification of this compound in Biological Samples
Objective: To quantify the levels of this compound in plasma or tissue homogenates.
Methodology: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
1. Sample Preparation:
-
Plasma:
-
To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., a stable isotope-labeled version of this compound or another medium-chain acyl-CoA not expected to be in the sample).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
Tissue:
-
Homogenize approximately 50 mg of frozen tissue in 1 mL of ice-cold 2:1:0.8 (v/v/v) methanol:chloroform (B151607):water.
-
Add an appropriate internal standard.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and perform a liquid-liquid extraction by adding 500 µL of chloroform and 500 µL of water.
-
Vortex and centrifuge at 2,000 x g for 5 minutes.
-
Collect the upper aqueous phase containing the acyl-CoAs.
-
Evaporate to dryness and reconstitute as described for plasma.
-
2. UHPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined by direct infusion of standards. A common neutral loss of 507 Da is characteristic for acyl-CoAs.[11]
-
3. Data Analysis:
-
Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of this compound.
Conclusion
The metabolic intermediate this compound is central to the peroxisomal beta-oxidation of dietary branched-chain fatty acids. In healthy individuals, its production and subsequent transport to mitochondria proceed efficiently. In contrast, individuals with Refsum disease or Zellweger spectrum disorders are expected to have significantly altered levels of this metabolite due to enzymatic defects in the pristanic acid oxidation pathway. While direct quantitative evidence is currently lacking in the scientific literature, the profound accumulation of its precursors, phytanic and pristanic acids, provides strong indirect evidence for a metabolic block. The provided experimental protocol offers a pathway for researchers to generate the much-needed quantitative data to further elucidate the pathophysiology of these devastating disorders and to explore potential therapeutic interventions.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Refsum Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Refsum Disease: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 4. Reactome | Beta-oxidation of pristanoyl-CoA [reactome.org]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. researchgate.net [researchgate.net]
- 7. Diagnosis of peroxisomal disorders by analysis of phytanic and pristanic acids in stored blood spots collected at neonatal screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Accumulation of pristanic acid (2, 6, 10, 14 tetramethylpentadecanoic acid) in the plasma of patients with generalised peroxisomal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 4,8-Dimethylnonanoyl-CoA Quantification Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical methods for the quantification of 4,8-Dimethylnonanoyl-CoA, an important intermediate in branched-chain fatty acid metabolism. The objective is to offer a detailed overview of the performance, protocols, and underlying principles of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) based approaches to assist researchers in selecting the most suitable method for their specific needs.
Method Performance Comparison
The quantification of this compound can be approached through distinct analytical strategies, each with its own set of performance characteristics. Below is a summary of the anticipated quantitative performance of LC-MS/MS and GC-MS for this analyte. The data is extrapolated from established methods for similar long-chain acyl-CoAs and fatty acids, as direct comparative studies on this compound are not extensively available.
| Parameter | LC-MS/MS (Direct Analysis of Acyl-CoA) | GC-MS (Analysis of corresponding Fatty Acid after Derivatization) |
| Limit of Detection (LOD) | Estimated to be in the low femtomole (fmol) range.[1] | Typically in the low picomole (pmol) range. |
| Limit of Quantification (LOQ) | Estimated around 5 fmol.[1] | Typically in the mid to high picomole (pmol) range. |
| **Linearity (R²) ** | > 0.99 over approximately 3 orders of magnitude.[1] | > 0.99 over 2-3 orders of magnitude. |
| Precision (%CV) | Inter-run: 2.6-12.2%, Intra-run: 1.2-4.4% for similar acyl-CoAs.[2] | Typically <15%. |
| Accuracy (%) | 94.8-110.8% for similar acyl-CoAs.[2] | Typically within 85-115%. |
| Specificity | High, based on precursor/product ion transitions. | High, based on retention time and mass spectrum. |
| Throughput | Relatively high, with run times typically under 30 minutes.[3] | Lower, due to the requirement for a derivatization step. |
| Sample Requirement | Can be applied to modest numbers of cultured cells (~10⁶–10⁷).[1] | Generally requires a larger sample amount due to potential losses during derivatization. |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method allows for the direct quantification of this compound and is generally considered the gold standard for acyl-CoA analysis due to its high sensitivity and specificity.
2.1.1. Sample Preparation (from cultured cells)
-
Cell Harvesting: Wash cultured cells (e.g., ~10⁶–10⁷ cells) twice with ice-cold phosphate-buffered saline (PBS).[4]
-
Extraction: Add 2 mL of methanol (B129727) and an appropriate amount of an odd-chain-length fatty acyl-CoA internal standard (e.g., pentadecanoyl-CoA) to the cell pellet.[4] Incubate at -80°C for 15 minutes.[4]
-
Cell Lysis & Collection: Scrape the cell lysate from the culture plate and transfer to a centrifuge tube.[4]
-
Centrifugation: Centrifuge at 15,000 x g at 4°C for 5 minutes.[4]
-
Supernatant Transfer & Evaporation: Transfer the supernatant to a new tube, add 1 mL of acetonitrile, and evaporate to dryness under vacuum.[4]
-
Reconstitution: Reconstitute the dried extract in 150 µL of methanol, vortex, and centrifuge at 15,000 x g at 4°C for 10 minutes.[4]
-
Final Sample: Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.[4]
2.1.2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 100 mm × 2.1 mm; 1.7 μm particle diameter) is suitable.
-
Mobile Phase A: Ammonium hydroxide (B78521) in water (pH 10.5).[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: A linear gradient from a low to high percentage of Mobile Phase B over a runtime of approximately 25 minutes.
-
Flow Rate: 0.3 mL/min.[3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[2]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. For this compound, the precursor ion would be its [M+H]⁺, and a characteristic product ion resulting from the neutral loss of the phosphopantetheine moiety (m/z 507) would be monitored.[2][5]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method involves the hydrolysis of this compound to its corresponding fatty acid (4,8-dimethylnonanoic acid) followed by derivatization to a volatile ester (e.g., methyl ester) for GC-MS analysis.
2.2.1. Sample Preparation and Derivatization
-
Hydrolysis: The acyl-CoA extract (obtained as in the LC-MS/MS sample preparation, steps 1-4) is subjected to alkaline hydrolysis (e.g., using KOH in methanol) to cleave the thioester bond and release the free fatty acid, 4,8-dimethylnonanoic acid.
-
Extraction of Fatty Acid: The hydrolyzed sample is acidified, and the free fatty acid is extracted with an organic solvent like hexane (B92381).
-
Derivatization: The extracted fatty acid is converted to its fatty acid methyl ester (FAME) using a derivatizing agent such as boron trifluoride-methanol complex.[6]
-
Final Sample: The resulting FAME is extracted into hexane and concentrated for GC-MS analysis.
2.2.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A standard gas chromatograph system.
-
Column: A capillary column suitable for FAME analysis (e.g., TR-FAME, 30 m × 0.25 mm × 0.25 μm).[6]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]
-
Injection Mode: Splitless.
-
Temperature Program: An initial oven temperature of 65°C, held for 1 minute, then ramped to 230°C.[6]
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode at 70 eV.[6]
-
Detection: The mass spectrometer scans a mass range of m/z 50-500.[6] Quantification is based on the peak area of the characteristic ions of the 4,8-dimethylnonanoic acid methyl ester.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic context of this compound and the experimental workflows for its quantification.
Caption: Metabolic origin of this compound.
Caption: LC-MS/MS workflow for this compound.
Caption: GC-MS workflow for this compound.
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GC-MS analysis of fatty acid metabolomics in RAW264.7 cell inflammatory model intervened by non-steroidal anti-inflammatory drugs and a preliminary study on the anti-inflammatory effects of NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4,8-Dimethylnonanoyl-CoA and Phytanoyl-CoA Metabolism for Researchers and Drug Development Professionals
An objective guide to the distinct metabolic fates of two key branched-chain acyl-CoA molecules, supported by experimental insights.
This guide provides a detailed comparative analysis of the metabolism of 4,8-Dimethylnonanoyl-CoA and phytanoyl-CoA, two critical intermediates in the degradation of phytanic acid, a branched-chain fatty acid derived from dietary sources. Understanding the nuances of their respective metabolic pathways is crucial for researchers in metabolic diseases, scientists investigating lipid metabolism, and professionals in drug development targeting these pathways.
Introduction to Phytanoyl-CoA and this compound
Phytanoyl-CoA is a pivotal intermediate derived from the activation of phytanic acid, a 3-methyl-branched fatty acid that cannot be directly metabolized by the standard β-oxidation pathway.[1] Its metabolism is initiated in the peroxisome through α-oxidation.[2] The breakdown of phytanoyl-CoA eventually leads to the formation of pristanoyl-CoA, which, after several rounds of peroxisomal β-oxidation, yields this compound.[3] This shorter branched-chain acyl-CoA is then transported to the mitochondria for the final stages of its degradation.[3][4] The distinct subcellular locations and enzymatic machinery involved in the metabolism of these two molecules present unique points for potential therapeutic intervention and are critical to understanding the pathophysiology of related metabolic disorders such as Refsum disease.[5][6]
Comparative Overview of Metabolic Pathways
The metabolism of phytanoyl-CoA and this compound are sequential but occur in different cellular compartments and involve distinct enzymatic processes. Phytanoyl-CoA undergoes α-oxidation in the peroxisome, a process that shortens the fatty acid chain by one carbon atom.[4][7] In contrast, this compound is a substrate for the mitochondrial β-oxidation pathway, which systematically shortens the chain by two-carbon units.[8]
| Feature | Phytanoyl-CoA Metabolism | This compound Metabolism |
| Metabolic Pathway | α-Oxidation | β-Oxidation |
| Subcellular Location | Peroxisome[2] | Mitochondria[3][4] |
| Initial Key Enzyme | Phytanoyl-CoA 2-hydroxylase (PHYH)[5][9] | Acyl-CoA dehydrogenases (specific to branched-chains) |
| Primary Function | Removal of the C1 carboxyl group to overcome the 3-methyl branch[7] | Energy production through the generation of acetyl-CoA and propionyl-CoA |
| Transport Mechanism | Phytanoyl-CoA is synthesized on the cytoplasmic surface of the peroxisomal membrane and then translocated into the peroxisome.[10] | Transported into mitochondria as 4,8-dimethylnonanoylcarnitine via the carnitine shuttle.[3][4] |
| Key Regulatory Points | Transcriptional regulation of the PHYH gene.[5][6] | Allosteric regulation by NADH/NAD+ and acetyl-CoA/CoA ratios. |
| Associated Disorders | Refsum Disease (due to PHYH deficiency)[5][6] | Disorders of mitochondrial fatty acid β-oxidation. |
Metabolic Pathways in Detail
Phytanoyl-CoA α-Oxidation Pathway
The α-oxidation of phytanoyl-CoA is a multi-step process localized within the peroxisomes.[2]
Figure 1. The peroxisomal α-oxidation pathway of phytanoyl-CoA.
This compound β-Oxidation Pathway
Following its transport into the mitochondria, this compound enters the β-oxidation spiral.
Figure 2. The mitochondrial β-oxidation of this compound.
Experimental Protocols
A key methodology for studying the metabolism of both phytanoyl-CoA and this compound involves the use of tandem mass spectrometry (MS/MS) to quantify their corresponding carnitine esters. Acyl-CoAs are often in low abundance and can be challenging to measure directly. Their conversion to acylcarnitines for transport and analysis provides a reliable and sensitive method to monitor metabolic flux.
General Workflow for Acylcarnitine Analysis
Figure 3. A generalized workflow for the analysis of acylcarnitines.
Detailed Methodologies
1. Sample Preparation:
-
Cultured cells (e.g., fibroblasts) or tissue homogenates are used as the starting material.
-
For flux analysis, cells can be incubated with stable isotope-labeled precursors such as [d3]-phytanic acid.
-
Cells are harvested and washed with phosphate-buffered saline.
-
Acylcarnitines are extracted using a solvent system, typically methanol (B129727) or a mixture of methanol and other organic solvents, often containing internal standards (e.g., deuterated acylcarnitine standards).
2. LC-MS/MS Analysis:
-
The extracted acylcarnitines are separated using liquid chromatography (LC), typically with a C18 reversed-phase column.
-
The eluent is introduced into a tandem mass spectrometer (MS/MS) operating in positive electrospray ionization (ESI) mode.
-
Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each acylcarnitine of interest are monitored. For instance, the transition for 4,8-dimethylnonanoylcarnitine would be specifically targeted.
3. Data Analysis:
-
The peak areas of the endogenous acylcarnitines are compared to the peak areas of the known concentrations of internal standards to calculate their concentrations in the original sample.
-
Results are typically normalized to cell number or protein concentration.
Regulation of Metabolic Pathways
The metabolism of both phytanoyl-CoA and this compound is tightly regulated to maintain cellular homeostasis.
Regulation of Phytanoyl-CoA α-Oxidation
The primary point of regulation for phytanoyl-CoA metabolism is at the level of the PHYH gene, which encodes for phytanoyl-CoA 2-hydroxylase.[5][6] The expression of this gene is critical for the initiation of α-oxidation. Mutations in the PHYH gene are the primary cause of Refsum disease, leading to the toxic accumulation of phytanic acid.[10]
Regulation of this compound β-Oxidation
The mitochondrial β-oxidation of this compound is subject to the general regulatory mechanisms of fatty acid oxidation. This includes:
-
Allosteric Regulation: The activity of the dehydrogenases in the β-oxidation pathway is sensitive to the mitochondrial NADH/NAD+ ratio. A high ratio, indicative of a high energy state, will inhibit β-oxidation. Similarly, a high acetyl-CoA/CoA ratio can also inhibit the pathway.
-
Transcriptional Control: The expression of genes encoding mitochondrial β-oxidation enzymes can be regulated by transcription factors such as peroxisome proliferator-activated receptors (PPARs), particularly PPARα.
Conclusion
The metabolic pathways of this compound and phytanoyl-CoA, while interconnected, are distinct in their subcellular localization, enzymatic machinery, and regulatory mechanisms. Phytanoyl-CoA metabolism via α-oxidation in peroxisomes serves as a crucial preparatory step to handle a branched-chain fatty acid that is otherwise indigestible by standard β-oxidation. The subsequent mitochondrial β-oxidation of its downstream product, this compound, integrates this carbon source into the central energy-generating pathways of the cell. A thorough understanding of these differences is paramount for the development of targeted therapies for metabolic disorders and for advancing our fundamental knowledge of lipid metabolism. The experimental approaches outlined provide a robust framework for the quantitative investigation of these vital metabolic processes.
References
- 1. portlandpress.com [portlandpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Phytanic acid and alpha-oxidation | PPTX [slideshare.net]
- 4. genecards.org [genecards.org]
- 5. PHYH gene: MedlinePlus Genetics [medlineplus.gov]
- 6. mdpi.com [mdpi.com]
- 7. SMPDB [smpdb.ca]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. medlineplus.gov [medlineplus.gov]
- 10. aocs.org [aocs.org]
A Comparative Guide to the Metabolism of Branched-Chain vs. Straight-Chain Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
The metabolic fates of fatty acids are central to cellular energy homeostasis and the biosynthesis of complex lipids. While the beta-oxidation of straight-chain fatty acids is a well-established pathway, the metabolism of branched-chain fatty acids presents unique biochemical challenges and solutions. This guide provides a detailed comparison of the metabolism of branched-chain acyl-CoAs and straight-chain acyl-CoAs, supported by experimental data and methodologies, to aid researchers in understanding the nuances of these critical pathways.
Key Metabolic Differences: An Overview
Straight-chain acyl-CoAs, derived from the majority of dietary and stored fats, are primarily catabolized through beta-oxidation within the mitochondria to generate acetyl-CoA for the tricarboxylic acid (TCA) cycle.[1][2] In contrast, branched-chain acyl-CoAs, which originate from sources such as the degradation of branched-chain amino acids (BCAAs) and the breakdown of phytol, the isoprenoid side chain of chlorophyll, require specialized enzymatic pathways to overcome the steric hindrance posed by their methyl branches. These alternative routes often involve alpha-oxidation or specialized catabolic pathways and can occur in different subcellular compartments, such as peroxisomes.[3]
Quantitative Comparison of Key Metabolic Parameters
The metabolic efficiency and substrate preference of the enzymes involved in straight-chain and branched-chain acyl-CoA metabolism differ significantly. The following table summarizes key quantitative data from experimental studies.
| Parameter | Straight-Chain Acyl-CoA Metabolism | Branched-Chain Acyl-CoA Metabolism | References |
| Primary Pathway | Beta-oxidation | Alpha-oxidation (for phytanic acid), BCAA catabolism pathways | [1] |
| Subcellular Location | Mitochondria (most), Peroxisomes (very long-chain) | Peroxisomes (alpha-oxidation), Mitochondria (BCAA catabolism) | [3][4][5] |
| Key Differentiating Enzyme | Acyl-CoA Dehydrogenases (VLCAD, LCAD, MCAD, SCAD) | Phytanoyl-CoA Hydroxylase (alpha-oxidation), Branched-Chain α-Keto Acid Dehydrogenase (BCAA catabolism) | [6] |
| Apparent Km (Phytanoyl-CoA Hydroxylase) | N/A | ~30 µM (for phytanoyl-CoA) | [6] |
| Apparent Km (Acyl-CoA Dehydrogenases) | Varies by chain length (e.g., LCAD Km for palmitoyl-CoA: 6.8 µM) | N/A | |
| Vmax (Phytanoyl-CoA Hydroxylase) | N/A | 246 ± 17 nmol/min/mg (for co-substrate 2-oxoglutarate) | [6] |
| Vmax (Acyl-CoA Dehydrogenases) | Varies by enzyme and substrate (e.g., LCAD Vmax with stearoyl-CoA is ~2x that with palmitoyl-CoA) | N/A | |
| End Products | Acetyl-CoA (even-chain), Acetyl-CoA & Propionyl-CoA (odd-chain) | Acetyl-CoA, Propionyl-CoA, Acetoacetate, Succinyl-CoA (depending on the precursor) | [1][7][8] |
Metabolic Pathways: A Visual Comparison
The distinct routes for the breakdown of straight-chain and branched-chain acyl-CoAs are illustrated in the following diagrams.
Experimental Protocols
Accurate quantification and characterization of acyl-CoA metabolism are crucial for research in this field. Below are summaries of key experimental methodologies.
Measurement of Acyl-CoA Levels by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a highly sensitive and specific method for the simultaneous quantification of a wide range of acyl-CoA species.
-
Sample Preparation:
-
Tissues or cells are rapidly harvested and metabolism is quenched, typically using liquid nitrogen.
-
Acyl-CoAs are extracted using a solvent mixture, often containing acetonitrile (B52724), methanol, and water, sometimes with an acidic modifier to improve stability.
-
Internal standards (e.g., isotopically labeled acyl-CoAs) are added to correct for extraction efficiency and matrix effects.
-
The extract is centrifuged to pellet proteins and other debris, and the supernatant is collected for analysis.
-
-
LC-MS/MS Analysis:
-
The acyl-CoA extract is injected onto a reverse-phase liquid chromatography column for separation based on hydrophobicity.
-
A gradient elution with solvents such as ammonium (B1175870) acetate (B1210297) in water and acetonitrile is commonly used.
-
The separated acyl-CoAs are ionized using electrospray ionization (ESI) in positive ion mode.
-
Tandem mass spectrometry is performed using multiple reaction monitoring (MRM) to detect specific parent-daughter ion transitions for each acyl-CoA, ensuring high selectivity and sensitivity.
-
In Vitro Assay for Phytanoyl-CoA Hydroxylase (PAHX) Activity
This assay measures the activity of the key enzyme in the alpha-oxidation of phytanic acid.
-
Reagents:
-
Synthesized phytanoyl-CoA substrate.
-
Recombinant or purified PAHX enzyme.
-
Cofactors: Fe(II), 2-oxoglutarate, ascorbate, and unexpectedly, GTP or ATP and Mg2+.[6]
-
Reaction buffer (e.g., Tris-HCl).
-
-
Procedure:
-
The reaction mixture containing the buffer, cofactors, and enzyme is pre-incubated.
-
The reaction is initiated by the addition of phytanoyl-CoA.
-
The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
The reaction is stopped, often by the addition of a strong acid or organic solvent.
-
The product, 2-hydroxyphytanoyl-CoA, can be quantified using methods such as high-performance liquid chromatography (HPLC) coupled with radiometric detection (if a radiolabeled substrate is used) or mass spectrometry.
-
Beta-Oxidation Assay in Isolated Mitochondria
This assay assesses the capacity of mitochondria to oxidize fatty acids.
-
Mitochondrial Isolation:
-
Tissues are homogenized in an ice-cold isolation buffer.
-
The homogenate is subjected to differential centrifugation to pellet nuclei and cell debris, followed by a higher speed centrifugation to pellet mitochondria.
-
The mitochondrial pellet is washed and resuspended in a suitable buffer.
-
-
Beta-Oxidation Measurement:
-
Isolated mitochondria are incubated in a reaction medium containing a radiolabeled fatty acid substrate (e.g., [1-14C]palmitic acid), L-carnitine, and cofactors (e.g., CoA, ATP, NAD+, FAD).
-
The rate of beta-oxidation is determined by measuring the production of radiolabeled acetyl-CoA or the release of 14CO2 after the acetyl-CoA enters the TCA cycle.
-
Alternatively, oxygen consumption can be measured using a high-resolution respirometer to determine the rate of fatty acid-driven respiration.
-
Conclusion
The metabolism of branched-chain and straight-chain acyl-CoAs is governed by distinct enzymatic pathways located in different subcellular compartments, leading to a diverse array of metabolic end products. While mitochondrial beta-oxidation is the primary route for straight-chain fatty acids, peroxisomal alpha-oxidation and specialized mitochondrial catabolic pathways are essential for the breakdown of branched-chain structures. Understanding these differences is critical for researchers investigating metabolic disorders, developing novel therapeutics, and exploring the intricate regulation of cellular energy metabolism. The experimental protocols outlined in this guide provide a foundation for the quantitative analysis of these vital metabolic processes.
References
- 1. graphpad.com [graphpad.com]
- 2. Human phytanoyl-CoA hydroxylase: resolution of the gene structure and the molecular basis of Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crosstalk between mitochondria and peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Metabolic Interplay between Peroxisomes and Other Subcellular Organelles Including Mitochondria and the Endoplasmic Reticulum [frontiersin.org]
- 5. Metabolic Interplay between Peroxisomes and Other Subcellular Organelles Including Mitochondria and the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
For researchers, scientists, and drug development professionals, the accurate detection and quantification of enzymes involved in specific metabolic pathways is paramount. This guide provides a comparative overview of commercially available antibodies targeting key enzymes in the 4,8-Dimethylnonanoyl-CoA metabolic pathway, along with detailed experimental protocols to validate their specificity and ensure reliable and reproducible results.
The metabolism of this compound, a branched-chain fatty acyl-CoA, is a critical process in cellular lipid metabolism. Dysregulation of this pathway has been implicated in various metabolic disorders. Therefore, the availability of highly specific and validated antibodies against the enzymes involved is crucial for advancing research and therapeutic development in this area. This guide focuses on three key enzymes: Peroxisomal Carnitine O-Octanoyltransferase (CROT), Carnitine O-Palmitoyltransferase 2 (CPT2), and Alpha-Methylacyl-CoA Racemase (AMACR).
Key Enzymes in this compound Metabolism
The metabolic pathway of this compound involves its conversion and subsequent beta-oxidation within the peroxisomes and mitochondria.
-
Peroxisomal Carnitine O-Octanoyltransferase (CROT): This enzyme is responsible for the conversion of this compound to its carnitine ester, facilitating its transport out of the peroxisome.
-
Carnitine O-Palmitoyltransferase 2 (CPT2): Located in the inner mitochondrial membrane, CPT2 is essential for the transport of long-chain fatty acylcarnitines, including the derivative of this compound, into the mitochondrial matrix for beta-oxidation.
-
Alpha-Methylacyl-CoA Racemase (AMACR): This enzyme plays a crucial role in the beta-oxidation of branched-chain fatty acids by converting (2R)-methylacyl-CoA esters to their (2S)-epimers, which can then be processed by the beta-oxidation machinery.
Below is a diagram illustrating the central role of these enzymes in the metabolic pathway.
Comparison of Commercially Available Antibodies
The following tables provide a summary of commercially available antibodies for CROT, CPT2, and AMACR. The data presented is based on information provided by the suppliers and should be used as a starting point for your own validation experiments.
Table 1: Comparison of Anti-CROT Antibodies
| Supplier | Catalog Number | Clonality | Host | Validated Applications | Recommended Dilution (WB) | Immunogen |
| Proteintech | 13543-1-AP | Polyclonal | Rabbit | WB, IHC, IF, FC | 1:6000 - 1:10000 | Recombinant human CROT |
| Abcam | ab175450 | Polyclonal | Goat | WB, IHC-P | Not Specified | Synthetic Peptide (Rat) |
| GeneTex | GTX64729 | Polyclonal | Rabbit | WB | 1:500 - 1:2000 | Recombinant human CROT |
| RayBiotech | 101-10334 | Monoclonal | Mouse | WB | Not Specified | Partial recombinant CROT |
Table 2: Comparison of Anti-CPT2 Antibodies
| Supplier | Catalog Number | Clonality | Host | Validated Applications | Recommended Dilution (WB) | Immunogen |
| Novus Biologicals | NBP3-36715 | Polyclonal | Rabbit | WB, IHC, ICC/IF, ELISA | 1:500 - 1:1000 | Recombinant human CPT2 |
| Cell Signaling | #52552 | Monoclonal (E7D4W) | Rabbit | WB, Simple Western | 1:1000 | Synthetic peptide (human) |
| Thermo Fisher | MA5-32314 | Recombinant Monoclonal (SN06-70) | Rabbit | WB, IHC-P, ICC/IF, Flow | 1:500 - 1:1000 | Synthetic peptide (human) |
| NSJ Bioreagents | R35051 | Polyclonal | Goat | WB, ELISA | 1-3 µg/ml | Synthetic peptide (human) |
Table 3: Comparison of Anti-AMACR Antibodies
| Supplier | Catalog Number | Clonality | Host | Validated Applications | Recommended Dilution (WB) | Immunogen |
| Novus Biologicals | NBP1-87169 | Polyclonal | Rabbit | WB, IHC, IHC-P | Not Specified | Recombinant human AMACR |
| Bio SB | BSB 5060 | Monoclonal (13H4) | Rabbit | IHC | 1:25 - 1:100 | Not Specified |
| Boster Bio | M02217-2 | Monoclonal | Mouse | WB, IHC, IF | 1:1000 | Not Specified |
| Merck Millipore | MABC677 | Monoclonal (2A10F3) | Mouse | WB, IHC, ICC | 1:1000 | Recombinant human AMACR |
Experimental Protocols for Antibody Validation
To ensure the specificity of your chosen antibody, it is crucial to perform rigorous validation experiments in your specific experimental context. Below are detailed protocols for Western Blotting and Immunohistochemistry, two of the most common applications for antibody validation.
Western Blotting Protocol
This protocol provides a general framework for validating antibody specificity by Western blot. Optimization of antibody concentrations, incubation times, and blocking conditions may be required.
1. Sample Preparation:
-
Lyse cells or tissues in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Determine protein concentration using a BCA or Bradford assay.
-
Prepare lysates for electrophoresis by adding Laemmli sample buffer and boiling for 5-10 minutes.
2. Gel Electrophoresis and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Include a positive control (lysate from cells known to express the target protein) and a negative control (lysate from cells with low or no expression).
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.
-
A specific antibody should produce a single band at the expected molecular weight of the target protein.
Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues
This protocol outlines the steps for validating an antibody's performance in IHC.
1. Tissue Preparation:
-
Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.
-
Perform antigen retrieval using a citrate-based buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a heat source (e.g., pressure cooker, water bath).
2. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum (e.g., normal goat serum).
-
Incubate sections with the primary antibody at the optimal dilution for 1 hour at room temperature or overnight at 4°C.
-
Wash with PBS or TBS.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or use a polymer-based detection system.
-
Wash with PBS or TBS.
3. Visualization and Counterstaining:
-
Develop the signal with a chromogen such as DAB (3,3'-Diaminobenzidine).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
A specific antibody should show staining in the expected cellular compartment and tissue distribution.
Logical Framework for Antibody Specificity Validation
A multi-pronged approach is recommended to confidently validate antibody specificity. The following diagram illustrates a logical framework incorporating several key validation pillars.
By following this guide, researchers can make more informed decisions when selecting antibodies for their studies on this compound metabolism and can rigorously validate their performance, leading to more reliable and impactful scientific discoveries.
Comparative Analysis of 4,8-Dimethylnonanoyl-CoA and Other Acyl-CoAs on Enzyme Activity: A Guide for Researchers
For Immediate Publication
A Comprehensive Comparison for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of 4,8-Dimethylnonanoyl-CoA and other acyl-Coenzyme A (acyl-CoA) molecules on the activity of key enzymes in fatty acid metabolism. This document is intended to be a valuable resource for researchers in academia and the pharmaceutical industry, offering objective comparisons supported by experimental data to facilitate informed decisions in drug development and metabolic research.
Introduction
This compound is a crucial intermediate in the peroxisomal β-oxidation of pristanic acid, a branched-chain fatty acid derived from the dietary intake of phytanic acid. The metabolism of branched-chain fatty acids is distinct from that of straight-chain fatty acids and involves a specific set of enzymes. Understanding the interaction of this compound and other acyl-CoAs with these enzymes is vital for elucidating metabolic pathways and for the development of therapeutics targeting metabolic disorders.
Metabolic Pathway of this compound
This compound is generated in the peroxisome through three cycles of β-oxidation of pristanoyl-CoA. Pristanoic acid itself is derived from phytanic acid, a 3-methyl branched fatty acid, via α-oxidation. Due to the methyl branches, the degradation of these fatty acids requires a specialized enzymatic machinery. After its formation in the peroxisome, this compound is transported to the mitochondria for further oxidation. This transport is facilitated by carnitine octanoyltransferase (CROT), which converts it to 4,8-dimethylnonanoylcarnitine.[1]
Comparative Enzyme Activity Data
The following tables summarize the available quantitative data on the effects of this compound and other acyl-CoAs on the activity of key enzymes.
Carnitine Acyltransferases
Carnitine acyltransferases are essential for the transport of acyl-CoAs across mitochondrial membranes. Carnitine octanoyltransferase (CROT) is known to have a broad substrate specificity, including branched-chain acyl-CoAs. In contrast, carnitine acetyltransferase (CrAT) is primarily active with short-chain acyl-CoAs.[2]
Table 1: Substrate Specificity of Human Carnitine Acetyltransferase (CrAT) and Carnitine Octanoyltransferase (CROT)
| Substrate | CrAT Relative Activity (%) | CROT Relative Activity (%) |
| Acetyl-CoA (C2) | 100 | 100 |
| Propionyl-CoA (C3) | 135 | 250 |
| Butyryl-CoA (C4) | 120 | 200 |
| Hexanoyl-CoA (C6) | 50 | 180 |
| Octanoyl-CoA (C8) | 20 | 150 |
| This compound | N/A | Active (qualitative) |
Acyl-CoA Dehydrogenases (ACADs)
Acyl-CoA dehydrogenases catalyze the initial step of each cycle of fatty acid β-oxidation. Different ACADs exhibit specificity for substrates of varying chain lengths. Short/branched-chain acyl-CoA dehydrogenase (ACADSB) is known to act on branched-chain substrates.
Table 2: Relative Activity of Acyl-CoA Dehydrogenases with Various Substrates
| Substrate | Short-Chain ACAD (SCAD) | Medium-Chain ACAD (MCAD) | Long-Chain ACAD (LCAD) | Very-Long-Chain ACAD (VLCAD) | Short/Branched-Chain ACAD (ACADSB) |
| Butyryl-CoA (C4) | High | Moderate | Low | Low | High |
| Octanoyl-CoA (C8) | Low | High | Moderate | Low | Moderate |
| Palmitoyl-CoA (C16) | Very Low | Low | High | High | Low |
| (S)-2-Methylbutyryl-CoA | Low | Low | Low | Low | High[3] |
| This compound | N/A | N/A | N/A | N/A | Likely Substrate |
Note: While ACADSB is known to have the greatest activity towards short branched-chain acyl-CoA derivatives, specific kinetic data for this compound is not available in the reviewed literature. "N/A" indicates data not available.
Experimental Protocols
Enzyme Activity Assays
A variety of methods are employed to measure the activity of enzymes involved in acyl-CoA metabolism.
A common method to determine carnitine acyltransferase activity is a spectrophotometric assay that measures the release of Coenzyme A (CoA) from the reverse reaction (acylcarnitine + CoA -> acyl-CoA + carnitine). The released CoA reacts with a chromogenic agent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the change in absorbance is monitored over time.
Workflow for Carnitine Acyltransferase Assay:
The "gold standard" for measuring ACAD activity is the anaerobic ETF fluorescence reduction assay. This method follows the decrease in the intrinsic fluorescence of the electron transfer flavoprotein (ETF) as it accepts electrons from the ACAD-substrate complex.
Workflow for ETF Fluorescence Reduction Assay:
References
- 1. Reactome | this compound + carnitine => 4,8-dimethylnonanoylcarnitine + CoASH [reactome.org]
- 2. Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACADSB acyl-CoA dehydrogenase short/branched chain [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Confirming the Identity of 4,8-Dimethylnonanoyl-CoA: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of acyl-Coenzyme A (acyl-CoA) species are critical for understanding cellular metabolism and the development of novel therapeutics. 4,8-Dimethylnonanoyl-CoA is a key intermediate in the peroxisomal β-oxidation of phytanic and pristanic acids, branched-chain fatty acids implicated in several metabolic disorders. This guide provides an objective comparison of high-resolution mass spectrometry with alternative analytical methods for the definitive identification of this compound, supported by experimental data and detailed protocols.
Comparison of Analytical Methodologies
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) stands out for its exceptional sensitivity and specificity in analyzing acyl-CoAs. However, other techniques can also be employed, each with its own set of advantages and limitations.
| Method | Principle | Strengths | Limitations | Typical Limit of Detection (LOD) |
| LC-HRMS (e.g., Orbitrap, Q-TOF) | Measures the mass-to-charge ratio (m/z) of ions with high accuracy, enabling determination of elemental composition. | High specificity and sensitivity; accurate mass measurement confirms elemental composition; capable of resolving isobaric interferences.[1][2] | Higher instrument cost; data analysis can be complex. | Low fmol range[3] |
| LC-MS/MS (Triple Quadrupole) | A targeted approach that selects a precursor ion, fragments it, and detects a specific product ion, offering high sensitivity and specificity.[3][4] | Excellent for quantification due to high sensitivity and selectivity through Multiple Reaction Monitoring (MRM).[1][5] | Less suitable for untargeted analysis or identification of unknown compounds compared to HRMS. | pmol range[6] |
| HPLC-UV | Separates compounds by liquid chromatography and detects them based on their ultraviolet (UV) absorbance. | Simple, robust, and cost-effective; suitable for quantifying abundant acyl-CoAs.[7][8] | Lower sensitivity and specificity compared to mass spectrometry; co-eluting compounds can interfere with detection.[9] | ~0.1-10 pmol per injection[7] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds by gas chromatography and detects them by mass spectrometry. | High chromatographic resolution for volatile compounds; extensive spectral libraries for identification.[10][11] | Requires derivatization of the fatty acyl chain after hydrolysis, not suitable for intact acyl-CoA analysis; potential for sample loss during preparation.[12] | pg range for derivatized fatty acids[12] |
High-Resolution Mass Spectrometry for this compound Identification
LC-HRMS is the premier technique for the unambiguous identification of this compound. The high mass accuracy of instruments like the Orbitrap or Q-TOF allows for the confident determination of the elemental formula of the precursor ion and its fragments.
Expected High-Resolution Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Chemical Formula | C₃₂H₅₆N₇O₁₇P₃S |
| Monoisotopic Mass | 939.2721 |
| Precursor Ion [M+H]⁺ (m/z) | 939.2794 |
| Key Fragment 1 (m/z) | [M-507+H]⁺ (Acyl portion) |
| Key Fragment 2 (m/z) | 428.0365 (Adenosine 3',5'-diphosphate)[2] |
Note: The exact m/z values may vary slightly depending on the instrument calibration.
Experimental Protocols
LC-HRMS Analysis of this compound
This protocol outlines a general procedure for the analysis of branched-chain acyl-CoAs using liquid chromatography coupled to high-resolution mass spectrometry.
a. Sample Preparation (Protein Precipitation)
-
Homogenize tissue or cell samples in a cold extraction solvent (e.g., 80% methanol).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes.
-
Collect the supernatant containing the acyl-CoAs.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol (B129727) in water).
b. Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a set time to elute acyl-CoAs of varying chain lengths.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
c. High-Resolution Mass Spectrometry
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Full Scan m/z Range: 100-1500.
-
Resolution: 70,000 at m/z 200.
-
Data-Dependent MS/MS: Isolate the precursor ion of interest (e.g., m/z 939.2794) and fragment using higher-energy collisional dissociation (HCD).
-
Fragment Ion Analysis: Detect and identify characteristic fragment ions.
Alternative Method: HPLC-UV
This method is suitable for the quantification of more abundant acyl-CoAs.
a. Sample Preparation
Follow the same protein precipitation protocol as for LC-HRMS.
b. High-Performance Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 150 x 3 mm, 3 µm particle size).[7]
-
Mobile Phase: A gradient of aqueous potassium phosphate (B84403) buffer and acetonitrile.[9]
-
Flow Rate: 0.5 mL/min.[7]
Alternative Method: GC-MS (for the acyl chain)
This method requires hydrolysis of the acyl-CoA and derivatization of the resulting fatty acid.
a. Sample Preparation
-
Perform the protein precipitation as described for LC-HRMS.
-
Hydrolyze the acyl-CoA extract to release the 4,8-dimethylnonanoic acid.
-
Extract the fatty acid using an organic solvent (e.g., hexane).
-
Derivatize the fatty acid to a volatile ester (e.g., a methyl ester using BF₃-methanol).[10]
b. Gas Chromatography-Mass Spectrometry
-
Column: A suitable capillary column for fatty acid methyl ester analysis (e.g., DB-23).[13]
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient to separate the fatty acid methyl esters.
-
Ionization Mode: Electron ionization (EI).
-
Mass Analyzer: Scan a mass range appropriate for the expected derivative (e.g., m/z 50-500).
Visualizing Workflows and Pathways
Caption: Workflow for identifying this compound using LC-HRMS.
Caption: Biosynthesis of this compound.
References
- 1. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver | MDPI [mdpi.com]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. GC-MS analysis of fatty acid metabolomics in RAW264.7 cell inflammatory model intervened by non-steroidal anti-inflammatory drugs and a preliminary study on the anti-inflammatory effects of NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Secure Verification [cherry.chem.bg.ac.rs]
- 12. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GC/MS quantification of individual fatty acids of selected green leafy vegetable foliage and their biodiesel attributes [grasasyaceites.revistas.csic.es]
Navigating the Analytical Landscape: A Guide to Inter-Laboratory Comparison of 4,8-Dimethylnonanoyl-CoA Measurements
The analysis of acyl-Coenzyme A (acyl-CoA) thioesters, including 4,8-Dimethylnonanoyl-CoA, presents analytical challenges due to their inherent instability and complex sample matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and selective quantification of these molecules.[1][2] This guide will delve into the critical aspects of sample preparation and LC-MS/MS analysis, presenting a comparison of various approaches to aid laboratories in establishing robust and reliable measurement protocols.
Comparative Overview of Analytical Methodologies
The successful quantification of this compound is contingent on optimized sample extraction and chromatographic separation. Below is a summary of key parameters from various published methods for acyl-CoA analysis, which can be adapted for this compound.
| Parameter | Method A | Method B | Method C | Method D |
| Sample Matrix | Rat Liver | Human Skeletal Muscle | Mouse Liver | Myocytes |
| Extraction Solvent | Acetonitrile (B52724)/Methanol/Water (2:2:1 v/v/v)[2] | Not specified | Not specified | Not specified |
| Deproteinization | 2.5% Sulfosalicylic acid (SSA)[1] | Not specified | Not specified | Not specified |
| Chromatography | Reverse-phase UPLC[3] | Ion-pairing UHPLC[1] | C18 reversed-phase at high pH (10.5)[4] | Flow-injection (no chromatography)[5] |
| Column | Phenomenex Kinetex C18[1] | Waters Acquity UPLC BEH C18 | Agilent ZORBAX 300SB-C8[6] | Not applicable |
| Mobile Phase | Ammonium (B1175870) hydroxide (B78521) and acetonitrile gradient[3][4] | 100 mM ammonium formate (B1220265) (pH 5.0) with acetonitrile gradient[6] | Not specified | Not specified |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[3][4] | Positive ESI[4] | Not specified | Not specified |
| MS Analyzer | Triple Quadrupole[3][4] | Triple Quadrupole[4] | TripleTOF[6] | Triple Quadrupole[5] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[1][5][6] | Neutral Loss Scan of 507 Da[4] | Programmed MRM with 300 transitions[6] | Neutral loss scan of 506.9 Da and MRM[5] |
| Internal Standard | Crotonoyl-CoA[1] | [U-13C]palmitoyl-CoA and [U-13C]oleoyl-CoA[3] | [13C2]acetyl-CoA, [13C8]octanoyl-CoA, and [C17]heptadecanoyl-CoA[5] | Stable isotope labeled acyl-CoA standards[7] |
Detailed Experimental Protocols
To ensure reproducibility, detailed methodologies are crucial. Below are generalized protocols for key experimental stages, synthesized from multiple sources.
Sample Preparation: Acyl-CoA Extraction
-
Tissue Homogenization: Tissues are typically homogenized in a cold extraction solvent to quench metabolic activity and precipitate proteins. A common solvent mixture is acetonitrile/methanol/water.[2]
-
Deproteinization: Following homogenization, protein removal is essential. This can be achieved by centrifugation after incubation with acids like sulfosalicylic acid (SSA)[1], trichloroacetic acid (TCA), or trifluoroacetic acid (TFA).
-
Solid Phase Extraction (SPE): For methods employing TCA or TFA, an SPE step is often required to remove the deproteinizing agent, which can interfere with LC-MS/MS analysis.[1]
-
Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC-MS/MS system, such as 2.5% SSA or the initial mobile phase.[1]
LC-MS/MS Analysis
-
Chromatographic Separation: A reverse-phase C18 column is commonly used for the separation of acyl-CoAs.[1][4] Ion-pairing agents or high pH mobile phases can improve peak shape and retention of these polar molecules.[1][4] A gradient elution with solvents like ammonium acetate (B1210297) or ammonium hydroxide in water and acetonitrile is typically employed.[4][7]
-
Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is frequently used.[3][4]
-
Quantification: Quantification is typically performed using Multiple Reaction Monitoring (MRM), which offers high selectivity and sensitivity.[1][5][6] The characteristic neutral loss of the adenosine (B11128) diphosphate (B83284) group (507 Da) is a common fragmentation pattern used for monitoring acyl-CoAs.[7]
Visualizing the Workflow and Metabolic Context
To further clarify the experimental process and the biochemical relevance of this compound, the following diagrams are provided.
Caption: General experimental workflow for the analysis of acyl-CoAs.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Role of 4,8-Dimethylnonanoyl-CoA in Cellular Signaling: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4,8-Dimethylnonanoyl-CoA, an intermediate in branched-chain fatty acid metabolism, and its potential role in cellular signaling pathways. While direct evidence for a signaling function of this compound is still emerging, this document contrasts its known metabolic functions with those of other acyl-CoAs that have established roles in cellular signaling. This comparison aims to provide a framework for validating the potential signaling roles of this compound and to highlight experimental approaches for its investigation.
Overview of Acyl-CoAs in Cellular Processes
Acyl-Coenzyme A (acyl-CoA) molecules are central to cellular metabolism, acting as key intermediates in both anabolic and catabolic pathways. Beyond their metabolic functions, a growing body of evidence has implicated acyl-CoAs as important signaling molecules that can directly modulate the activity of proteins and influence gene expression.[1][2][3] The intracellular concentrations of free acyl-CoAs are tightly regulated and buffered by acyl-CoA binding proteins (ACBPs), suggesting that fluctuations in their levels can serve as metabolic signals.[1][3]
This compound is an intermediate in the peroxisomal beta-oxidation of pristanic acid, a branched-chain fatty acid. Its primary established role is in fatty acid metabolism, where it is subsequently transported to the mitochondria for further oxidation. However, the structural similarities to other signaling acyl-CoAs warrant an investigation into its potential signaling capabilities.
Comparative Analysis of this compound and Other Acyl-CoAs
To understand the potential signaling role of this compound, it is useful to compare its characteristics with those of acyl-CoAs with established signaling functions, such as Palmitoyl-CoA and Malonyl-CoA.
| Feature | This compound | Palmitoyl-CoA | Malonyl-CoA |
| Primary Function | Intermediate in branched-chain fatty acid metabolism | Fatty acid synthesis and β-oxidation; signaling | Fatty acid synthesis; signaling |
| Cellular Location | Peroxisomes, Mitochondria | Cytosol, Mitochondria | Cytosol |
| Known Signaling Roles | Not yet established | Allosteric regulation of enzymes, protein acylation, modulation of ion channels | Allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), protein malonylation |
| Precursor Molecule | Pristanic Acid | Palmitic Acid | Acetyl-CoA |
Potential Signaling Pathways for this compound
Based on the known functions of other acyl-CoAs, several potential signaling pathways for this compound can be hypothesized.
Nuclear Receptor Activation
Certain branched-chain fatty acids and their CoA-esters are known ligands for nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs).[4] PPARs are key regulators of lipid and glucose metabolism. It is plausible that this compound could act as a ligand for PPARα or other nuclear receptors, thereby influencing the expression of genes involved in fatty acid oxidation.
Protein Acylation
Acyl-CoAs serve as donors for the post-translational modification of proteins through acylation.[5] This modification can alter the function, localization, and stability of proteins. This compound could potentially be a substrate for acyltransferases, leading to a novel form of protein modification that could impact various signaling cascades.
Experimental Protocols for Validation
To investigate the potential signaling roles of this compound, the following experimental approaches are recommended.
Nuclear Receptor Activation Assay
Objective: To determine if this compound can activate PPARs or other nuclear receptors.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T or HepG2) that is readily transfectable.
-
Transfection: Co-transfect cells with an expression vector for the nuclear receptor of interest (e.g., PPARα) and a reporter plasmid containing a luciferase gene under the control of a promoter with response elements for that receptor (e.g., a PPRE-luciferase reporter).
-
Treatment: Treat the transfected cells with varying concentrations of this compound. Include a known agonist as a positive control (e.g., fenofibrate (B1672516) for PPARα) and a vehicle control.
-
Luciferase Assay: After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Compare the activity in treated cells to the vehicle control to determine the fold-activation.
In Vitro Acylation Assay
Objective: To determine if this compound can be used as a substrate by acyltransferases to modify proteins.
Methodology:
-
Protein Expression and Purification: Express and purify a candidate acyltransferase and a potential substrate protein.
-
Reaction Setup: Set up a reaction mixture containing the purified enzyme, substrate protein, and this compound. Include control reactions lacking the enzyme or this compound.
-
Incubation: Incubate the reaction mixtures at an optimal temperature and time for the enzyme.
-
Detection of Acylation: Analyze the reaction products by Western blotting using an antibody that recognizes the acylated form of the substrate protein (if available). Alternatively, mass spectrometry can be used to identify the modification on the substrate protein.
-
Data Analysis: Compare the extent of acylation in the complete reaction mixture to the control reactions.
References
- 1. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of long-chain fatty acyl-CoA esters in beta-cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Protein acylation: mechanisms, biological functions and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of 4,8-Dimethylnonanoyl-CoA Treatment in HepG2 Cells: A Hypothetical Guide
This guide provides a comparative overview of the putative transcriptomic effects of 4,8-Dimethylnonanoyl-CoA (DMNC-CoA), a branched-chain acyl-CoA intermediate, in comparison to the straight-chain acyl-CoA, Nonanoyl-CoA. Given the absence of direct comparative transcriptomic studies on DMNC-CoA in the public domain, this document presents a hypothetical study based on its known metabolic role. The data and protocols are illustrative and intended to guide researchers in designing and interpreting similar experiments.
DMNC-CoA is an intermediate in the peroxisomal β-oxidation of pristanic acid, a branched-chain fatty acid.[1] Its metabolism is distinct from straight-chain fatty acids and is crucial for understanding certain metabolic disorders. This guide explores the potential downstream genomic effects of DMNC-CoA accumulation.
Hypothetical Experimental Overview
The presented data is based on a hypothetical RNA-sequencing experiment designed to compare the gene expression profiles of human hepatoma (HepG2) cells treated with this compound versus Nonanoyl-CoA and a vehicle control. HepG2 cells are chosen for their relevance in studying lipid metabolism. The primary objective is to elucidate the unique signaling pathways and cellular processes affected by a branched-chain acyl-CoA compared to a straight-chain counterpart.
Predicted Gene Expression Changes
The following table summarizes the predicted differentially expressed genes in HepG2 cells following treatment with this compound compared to a vehicle control. The selection of genes is based on the known involvement of DMNC-CoA in peroxisomal and mitochondrial fatty acid metabolism.
Table 1: Hypothetical Differentially Expressed Genes in HepG2 Cells Treated with this compound
| Gene Symbol | Gene Name | Predicted Fold Change | Predicted p-value | Putative Function |
| CROT | Carnitine O-octanoyltransferase | 2.5 | 0.001 | Involved in the transport of branched-chain acyl-CoAs from peroxisomes to mitochondria. |
| ACOX1 | Acyl-CoA Oxidase 1 | 1.8 | 0.005 | Catalyzes the first step of peroxisomal β-oxidation. |
| SCP2 | Sterol Carrier Protein 2 | 1.6 | 0.01 | Facilitates the transfer of lipids, including branched-chain fatty acids. |
| HSD17B4 | 17β-Hydroxysteroid Dehydrogenase Type 4 | 1.7 | 0.008 | A multifunctional enzyme in peroxisomal β-oxidation. |
| CPT2 | Carnitine Palmitoyltransferase 2 | -1.5 | 0.02 | Involved in the mitochondrial import of long-chain fatty acids; potentially downregulated to prioritize branched-chain metabolism. |
| ACADVL | Very Long Chain Acyl-CoA Dehydrogenase | -1.4 | 0.03 | A key enzyme in mitochondrial β-oxidation of very long-chain fatty acids. |
| PPARα | Peroxisome Proliferator-Activated Receptor Alpha | 2.1 | 0.002 | A master regulator of lipid metabolism, including peroxisomal proliferation. |
| PEX1 | Peroxisomal Biogenesis Factor 1 | 1.5 | 0.015 | Involved in the assembly and maintenance of peroxisomes. |
Comparative Analysis: this compound vs. Nonanoyl-CoA
This table provides a hypothetical comparison of the impact of DMNC-CoA and Nonanoyl-CoA on key metabolic pathways, based on predicted gene expression changes.
Table 2: Comparative Pathway Analysis of DMNC-CoA and Nonanoyl-CoA Treatment
| Pathway | Predicted Effect of this compound | Predicted Effect of Nonanoyl-CoA |
| Peroxisomal β-Oxidation | Strong Upregulation | Minor Upregulation |
| Mitochondrial β-Oxidation | Potential Downregulation of straight-chain substrate pathways | Strong Upregulation |
| Peroxisome Biogenesis | Upregulation | No significant change |
| Fatty Acid Synthesis | Downregulation | Downregulation |
| Cholesterol Metabolism | Minor Upregulation | No significant change |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: HepG2 (human hepatoma) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Treatment: Cells were seeded at a density of 1 x 10^6 cells per well in 6-well plates. After 24 hours, the medium was replaced with serum-free DMEM containing one of the following treatments:
-
Vehicle Control (0.1% DMSO)
-
This compound (100 µM)
-
Nonanoyl-CoA (100 µM)
-
-
Incubation: Cells were incubated for 24 hours before harvesting for RNA extraction.
RNA Isolation and Sequencing
-
RNA Extraction: Total RNA was extracted from the cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.
-
Library Preparation: RNA-sequencing libraries were prepared using the TruSeq Stranded mRNA Library Prep Kit (Illumina).
-
Sequencing: Libraries were sequenced on an Illumina NovaSeq 6000 platform with 150 bp paired-end reads.
Data Analysis
-
Quality Control: Raw sequencing reads were assessed for quality using FastQC.
-
Alignment: Reads were aligned to the human reference genome (GRCh38) using STAR aligner.
-
Differential Gene Expression: Differential gene expression analysis was performed using DESeq2 in R. Genes with a p-value < 0.05 and a fold change > 1.5 were considered significantly differentially expressed.
Visualizations
Signaling Pathway
References
Assessing the Diagnostic Potential of 4,8-Dimethylnonanoyl-CoA for Refsum Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Refsum disease is a rare, autosomal recessive neurological disorder characterized by the accumulation of phytanic acid in tissues and plasma.[1] The diagnosis of Refsum disease currently relies on the measurement of elevated phytanic acid levels in blood.[2][3][4] This guide explores the theoretical diagnostic potential of a downstream metabolite, 4,8-Dimethylnonanoyl-CoA, and its carnitine ester, comparing it with established and other potential biomarkers for Refsum disease. While the direct diagnostic utility of this compound remains to be clinically evaluated due to a lack of quantitative data in patients, understanding its position in the metabolic pathway is crucial for future research and development of novel diagnostic strategies.
Current Diagnostic Landscape for Refsum Disease
The gold standard for the diagnosis of Refsum disease is the quantification of phytanic acid in plasma or serum. In affected individuals, phytanic acid levels are significantly elevated.[5] Other biomarkers, such as pristanic acid, are also measured to differentiate between different types of peroxisomal disorders.[6]
| Biomarker | Typical Finding in Adult Refsum Disease | Diagnostic Role |
| Phytanic Acid | Markedly elevated | Primary Diagnostic Marker |
| Pristanic Acid | Normal or slightly elevated | Aids in differential diagnosis of other peroxisomal disorders |
| Very Long-Chain Fatty Acids (VLCFAs) | Normal | Helps to distinguish from peroxisome biogenesis disorders |
The Theoretical Role of this compound in Refsum Disease Diagnosis
Phytanic acid undergoes alpha-oxidation to form pristanic acid, which is then further metabolized through several cycles of beta-oxidation within the peroxisomes. One of the end products of this peroxisomal beta-oxidation is this compound.[7] This molecule is subsequently converted to its carnitine ester, 4,8-dimethylnonanoyl-carnitine, for transport to the mitochondria for complete oxidation.[7]
In classic adult Refsum disease, the primary enzymatic defect lies in the alpha-oxidation of phytanic acid. This means the conversion of phytanic acid to pristanic acid is blocked, leading to the massive accumulation of phytanic acid. Consequently, the downstream production of pristanic acid and its subsequent beta-oxidation products, including this compound, is expected to be significantly reduced.
Therefore, theoretically, low or undetectable levels of this compound or its carnitine ester in the presence of highly elevated phytanic acid could serve as a confirmatory diagnostic marker for classic Refsum disease. This could be particularly useful in differentiating it from other peroxisomal disorders where phytanic acid may be elevated, but the downstream pathway is partially or fully functional.
However, it is crucial to emphasize that no published studies to date have presented quantitative data on the levels of this compound or its carnitine ester in plasma, tissues, or fibroblasts of Refsum disease patients. As such, its diagnostic potential remains hypothetical.
Comparative Analysis of Potential Biomarkers
| Biomarker | Rationale for Diagnostic Use in Refsum Disease | Advantages | Disadvantages | Current Status |
| Phytanic Acid | Accumulates due to the primary metabolic block. | Well-established, highly sensitive and specific for classic Refsum disease. | Levels can be influenced by diet. | Gold Standard |
| Pristanic Acid | Product of phytanic acid alpha-oxidation. | Useful for differential diagnosis of other peroxisomal disorders. | Not a primary marker for classic Refsum disease as levels are typically normal. | Established (Differential Diagnosis) |
| This compound / -carnitine | Downstream metabolite expected to be deficient. | Potentially high specificity in confirming the metabolic block. Could aid in differentiating from other conditions with elevated phytanic acid. | No clinical data available. Requires sensitive analytical methods. | Hypothetical |
| Acylcarnitine Profiling | Can provide a broader picture of fatty acid oxidation defects. | May identify novel biomarkers and help in complex differential diagnoses. | To date, studies in peroxisomal disorders have not specifically highlighted 4,8-dimethylnonanoyl-carnitine in adult Refsum disease.[8] | Research Stage |
Experimental Protocols
While a specific protocol for the diagnostic measurement of this compound is not established, the following methodologies for related compounds provide a framework for its potential analysis.
Measurement of Phytanic and Pristanic Acids in Plasma
This is a well-established method for the diagnosis of Refsum disease.
Principle: Gas chromatography-mass spectrometry (GC-MS) is used to separate and quantify fatty acids from a plasma sample.
Methodology:
-
Lipid Extraction: Lipids are extracted from plasma using a solvent mixture (e.g., chloroform:methanol).
-
Saponification and Methylation: The extracted lipids are saponified to release the fatty acids, which are then methylated to form fatty acid methyl esters (FAMEs) for GC-MS analysis.
-
GC-MS Analysis: The FAMEs are separated on a gas chromatograph and detected by a mass spectrometer. The amounts of phytanic and pristanic acid are quantified by comparing their peak areas to those of known internal standards.
Acylcarnitine Profiling by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method could be adapted to include the quantification of 4,8-dimethylnonanoyl-carnitine.
Principle: LC-MS/MS allows for the sensitive and specific detection and quantification of various acylcarnitine species in biological fluids.
Methodology:
-
Sample Preparation: Plasma or serum samples are deproteinized (e.g., with methanol). An internal standard mixture containing isotopically labeled acylcarnitines is added for quantification.
-
LC Separation: The extracted acylcarnitines are separated on a liquid chromatography system, typically using a C18 reversed-phase column. A gradient elution with solvents like acetonitrile (B52724) and water with formic acid is commonly employed.[9][10][11]
-
MS/MS Detection: The separated acylcarnitines are ionized (usually by electrospray ionization) and detected by a tandem mass spectrometer. Specific precursor-to-product ion transitions are monitored for each acylcarnitine of interest in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity.[11] For 4,8-dimethylnonanoyl-carnitine, the specific MRM transitions would need to be determined using a synthesized standard.
Visualizing the Metabolic Context
The following diagrams illustrate the biochemical pathway and the theoretical basis for the diagnostic potential of this compound.
Caption: Metabolic pathway of phytanic acid and the position of this compound.
Caption: Hypothetical diagnostic workflow incorporating 4,8-Dimethylnonanoyl-carnitine.
Conclusion and Future Directions
The established diagnostic marker for adult Refsum disease is elevated plasma phytanic acid. While this compound is a theoretically relevant downstream metabolite, its diagnostic potential has not been investigated clinically. There is a clear lack of quantitative data on its concentration in individuals with Refsum disease.
Future research should focus on:
-
Developing and validating a sensitive and specific LC-MS/MS method for the quantification of 4,8-dimethylnonanoyl-carnitine in human plasma.
-
Conducting untargeted or targeted metabolomic studies on plasma samples from a cohort of adult Refsum disease patients, individuals with other peroxisomal disorders, and healthy controls to determine the levels of 4,8-dimethylnonanoyl-carnitine.
-
Evaluating the correlation between phytanic acid levels and 4,8-dimethylnonanoyl-carnitine levels to assess its utility as a confirmatory or supplementary diagnostic marker.
Should such studies demonstrate significantly reduced or absent levels of this compound or its carnitine ester in Refsum disease, it could become a valuable tool for a more definitive and mechanistically informative diagnosis. Until then, its role remains a promising but unproven area of investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Dicarboxylic acylcarnitine biomarkers in peroxisome biogenesis disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of phytanic acid in Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Localization of the oxidative defect in phytanic acid degradation in patients with Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Refsum disease, peroxisomes and phytanic acid oxidation: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2,6-Dimethyloctanedioic acid--a metabolite of phytanic acid in Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
Comparative Enzymatic Efficiency of CROT: 4,8-Dimethylnonanoyl-CoA vs. Other Acyl-CoA Substrates
A comprehensive guide for researchers, scientists, and drug development professionals on the substrate specificity of Carnitine O-octanoyltransferase (CROT), with a focus on the branched-chain acyl-CoA, 4,8-Dimethylnonanoyl-CoA.
This guide provides an objective comparison of the enzymatic efficiency of Carnitine O-octanoyltransferase (CROT) with its branched-chain substrate, this compound, relative to a range of straight-chain acyl-CoA substrates. CROT is a key peroxisomal enzyme that facilitates the transport of medium and long-chain fatty acids from the peroxisome to the mitochondria for further metabolism by catalyzing the reversible transfer of acyl groups from Coenzyme A (CoA) to L-carnitine.[1][2] Its substrate specificity is critical for understanding its role in various metabolic pathways, including the breakdown of complex lipids.
Data Presentation: A Comparative Analysis of CROT Substrate Efficiency
| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| Acetyl-CoA | 1.8 ± 0.1 | 140 ± 20 | 1.3 x 10⁴ |
| Propionyl-CoA | 14 ± 1 | 110 ± 20 | 1.3 x 10⁵ |
| Butyryl-CoA | 31 ± 1 | 41 ± 5 | 7.6 x 10⁵ |
| Hexanoyl-CoA | 29 ± 1 | 11 ± 1 | 2.6 x 10⁶ |
| Octanoyl-CoA | 32 ± 1 | 8 ± 1 | 4.0 x 10⁶ |
Table 1: Kinetic parameters of recombinant human CROT with various straight-chain acyl-CoA substrates. Data sourced from Hsu et al. (2020).[3]
The data clearly indicates that CROT exhibits a preference for medium-chain acyl-CoAs, with the highest catalytic efficiency observed for octanoyl-CoA. The efficiency decreases with shorter chain lengths. Although the kinetic parameters for this compound are not present in this dataset, its structural similarity to octanoyl-CoA, a medium-chain fatty acyl-CoA, suggests it is also a substrate for CROT.[1][2]
Metabolic Significance of this compound as a CROT Substrate
This compound is a key intermediate in the peroxisomal β-oxidation of pristanic acid, a branched-chain fatty acid derived from the diet.[4][5][6] After several cycles of β-oxidation in the peroxisome, this compound is formed. For its further metabolism in the mitochondria, it must be transported out of the peroxisome. This is where CROT plays a crucial role by converting this compound to its carnitine ester, 4,8-dimethylnonanoyl-carnitine, which can then be shuttled to the mitochondria for the final stages of oxidation.[4]
Experimental Protocols
A detailed methodology for determining the enzymatic efficiency of CROT with various substrates is provided below. This protocol is based on a common colorimetric assay that measures the rate of Coenzyme A (CoA) release during the acyl-carnitine formation.
Enzymatic Assay for CROT Activity
This assay quantifies the initial rate of acyl-carnitine production by measuring the free thiol group of the released Coenzyme A (CoA) using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which forms a yellow-colored product that can be measured spectrophotometrically at 412 nm.[7][8][9][10][11]
Materials:
-
Recombinant human CROT enzyme
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
L-carnitine
-
Acyl-CoA substrates (e.g., this compound, octanoyl-CoA, etc.)
-
DTNB (Ellman's reagent)
-
Microplate reader or spectrophotometer capable of reading absorbance at 412 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, L-carnitine, and DTNB in a microplate well or a cuvette. The final concentrations should be optimized but can typically be in the range of 50 mM Tris-HCl, 5 mM L-carnitine, and 0.2 mM DTNB.
-
Substrate Addition: To initiate the reaction, add the acyl-CoA substrate to the reaction mixture. A range of substrate concentrations should be used to determine the Michaelis-Menten kinetics (Km and Vmax).
-
Enzyme Addition: Start the enzymatic reaction by adding a small, predetermined amount of purified recombinant CROT enzyme to the mixture.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 412 nm over time using a microplate reader or spectrophotometer. The rate of the reaction is proportional to the rate of color change.
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of the DTNB product (14,150 M⁻¹cm⁻¹).[11]
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters: the Michaelis constant (Km) and the maximum velocity (Vmax).
-
Calculate the turnover number (kcat) by dividing Vmax by the enzyme concentration.
-
Determine the catalytic efficiency by calculating the kcat/Km ratio.
-
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for determining CROT enzymatic efficiency.
Caption: Role of CROT in peroxisomal β-oxidation of pristanic acid.
References
- 1. Carnitine O-octanoyltransferase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reactome | Beta-oxidation of pristanoyl-CoA [reactome.org]
- 7. Mitochondrial Enzyme Activities Protocol [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. DTNB-Based Quantification of In Vitro Enzymatic N-Terminal Acetyltransferase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
Validating Animal Models for 4,8-Dimethylnonanoyl-CoA Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of animal models for studying the metabolism of 4,8-Dimethylnonanoyl-CoA, a key intermediate in the breakdown of branched-chain fatty acids. We will delve into the metabolic pathway, compare suitable animal models, and provide detailed experimental protocols for their validation.
The Metabolic Pathway of this compound
This compound is a product of the peroxisomal beta-oxidation of pristanic acid.[1][2] Pristanic acid itself is derived from the alpha-oxidation of phytanic acid, a branched-chain fatty acid obtained from the diet.[1] The metabolism of this compound is a critical step in the complete oxidation of these branched-chain fatty acids, involving both peroxisomal and mitochondrial processes.
A crucial enzymatic step is the conversion of this compound to 4,8-dimethylnonanoylcarnitine by the enzyme peroxisomal carnitine O-octanoyltransferase (CROT).[2][3][4] This conversion is essential for the transport of the acyl group from the peroxisome to the mitochondrion for further beta-oxidation.
Comparison of Animal Models
The ideal animal model for studying this compound metabolism should accurately recapitulate the key aspects of this pathway as it occurs in humans. We will compare both wild-type rodent strains and genetically modified mouse models.
Wild-Type Rodent Models
Different strains of mice and rats are commonly used in metabolic research. Their suitability for studying peroxisomal beta-oxidation can vary.
| Model | Key Characteristics | Advantages | Disadvantages |
| C57BL/6J Mouse | Most commonly used inbred mouse strain. Prone to diet-induced obesity and insulin (B600854) resistance. | Well-characterized genome and physiology. Large number of available research tools and reagents. | May have confounding metabolic alterations when on a high-fat diet. |
| BALB/c Mouse | Inbred strain, generally more resistant to diet-induced obesity than C57BL/6J. | Different genetic background to C57BL/6J, allowing for comparative studies. | Less commonly used for metabolic studies, so fewer available resources. |
| Sprague-Dawley Rat | Outbred rat strain, widely used in toxicology and pharmacology. | Larger size allows for easier collection of blood and tissue samples. | Genetic variability can lead to less consistent results. |
| Wistar Rat | Outbred rat strain, known for its calm temperament. | Similar advantages to Sprague-Dawley rats. | Similar disadvantages regarding genetic variability. |
Validation Data for Wild-Type Models:
To validate a wild-type model, it is essential to establish baseline data for the key components of the this compound metabolic pathway.
| Parameter | C57BL/6J Mouse | BALB/c Mouse | Sprague-Dawley Rat | Wistar Rat |
| Hepatic CROT Activity (nmol/min/mg protein) | TBD | TBD | TBD | TBD |
| Plasma 4,8-Dimethylnonanoylcarnitine (µM) | TBD | TBD | TBD | TBD |
| Hepatic this compound (pmol/mg tissue) | TBD | TBD | TBD | TBD |
| In vivo flux from 13C-Pristanic Acid to 13C-4,8-Dimethylnonanoylcarnitine | TBD | TBD | TBD | TBD |
(TBD: To Be Determined through experimentation)
Genetically Modified Mouse Models
Genetically modified mouse models with defects in peroxisomal beta-oxidation offer a powerful tool to study the consequences of impaired this compound metabolism.
| Model | Gene Defect | Expected Phenotype relevant to this compound Metabolism | Advantages | Disadvantages |
| MFP2 Knockout Mouse | Multifunctional Protein 2 (MFP2) | Accumulation of pristanic acid and its metabolites, including this compound and its carnitine ester.[5][6] | Directly models a human peroxisomal beta-oxidation disorder. Allows for the study of the pathological consequences of metabolite accumulation. | Severe phenotype may limit the viability and lifespan of the animals.[7] |
| CROT Knockout Mouse | Carnitine O-octanoyltransferase (CROT) | Impaired transport of peroxisomally-derived acyl-CoAs to the mitochondria. Potential accumulation of this compound within peroxisomes. | Specifically targets the transport step of this compound. | May have compensatory mechanisms that obscure the primary defect. |
| Acox1 Knockout Mouse | Acyl-CoA Oxidase 1 | Accumulation of very-long-chain fatty acids, but may also have secondary effects on branched-chain fatty acid metabolism. | Models a specific enzyme deficiency in the peroxisomal beta-oxidation pathway. | The direct impact on this compound metabolism may be less pronounced than in MFP2 or CROT knockout models. |
Validation Data for Genetically Modified Models:
Validation of these models involves comparing the metabolic profiles to their wild-type littermates.
| Parameter | MFP2 KO vs. WT | CROT KO vs. WT | Acox1 KO vs. WT |
| Hepatic CROT Activity | No expected change | Absent | No expected change |
| Plasma 4,8-Dimethylnonanoylcarnitine | Expected to be elevated | Expected to be reduced | Potentially altered |
| Hepatic this compound | Expected to be elevated | Expected to be elevated | Potentially altered |
| In vivo flux from 13C-Pristanic Acid | Impaired conversion beyond this compound | Impaired formation of 4,8-Dimethylnonanoylcarnitine | Potentially altered upstream metabolism |
Experimental Protocols
Detailed and standardized experimental protocols are critical for the reliable validation of animal models.
Measurement of this compound and its Carnitine Ester by LC-MS/MS
Principle: This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of acyl-CoAs and acylcarnitines from tissue and plasma samples.
Protocol:
-
Sample Preparation (Tissue):
-
Flash-freeze tissue samples in liquid nitrogen immediately after collection.
-
Homogenize ~50 mg of frozen tissue in 1 ml of ice-cold 10% trichloroacetic acid.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Wash the pellet twice with ice-cold 2% trichloroacetic acid.
-
Extract the acyl-CoAs from the pellet with a suitable extraction buffer (e.g., potassium phosphate (B84403) buffer with solid-phase extraction).
-
-
Sample Preparation (Plasma):
-
Collect blood in EDTA-containing tubes and centrifuge to obtain plasma.
-
Precipitate proteins by adding 4 volumes of ice-cold acetonitrile (B52724) containing internal standards (e.g., deuterated acylcarnitines).
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Evaporate the supernatant to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a C18 reversed-phase column for chromatographic separation.
-
Employ a gradient elution with mobile phases typically consisting of water and acetonitrile with formic acid.
-
Detect the analytes using a tandem mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).
-
Specific precursor-to-product ion transitions for this compound and 4,8-dimethylnonanoylcarnitine should be determined using authentic standards.
-
Peroxisomal Carnitine O-Octanoyltransferase (CROT) Enzyme Activity Assay
Principle: This assay measures the rate of formation of octanoylcarnitine (B1202733) from octanoyl-CoA and L-carnitine, catalyzed by CROT in a tissue homogenate. The product can be quantified by LC-MS/MS.
Protocol:
-
Tissue Homogenate Preparation:
-
Homogenize fresh or frozen liver tissue (~100 mg) in 1 ml of ice-cold homogenization buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4).
-
Centrifuge at 600 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Use the supernatant for the enzyme assay. Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl, pH 7.4
-
5 mM L-carnitine
-
0.2 mM octanoyl-CoA
-
Tissue homogenate (containing 50-100 µg of protein)
-
-
Initiate the reaction by adding the octanoyl-CoA.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., D3-octanoylcarnitine).
-
-
Quantification:
-
Centrifuge the stopped reaction mixture to pellet the precipitated protein.
-
Analyze the supernatant for octanoylcarnitine content using LC-MS/MS as described in the previous protocol.
-
Calculate the specific activity as nmol of octanoylcarnitine formed per minute per mg of protein.
-
In Vivo Metabolic Flux Analysis using Stable Isotope Tracing
Principle: This powerful technique involves administering a stable isotope-labeled precursor (e.g., 13C-pristanic acid) to the animal and tracing the incorporation of the label into downstream metabolites over time. This provides a dynamic measure of pathway activity.
Protocol:
-
Tracer Administration:
-
Synthesize or procure 13C-labeled pristanic acid.
-
Administer the tracer to the animal via oral gavage or intravenous infusion. The dose and duration of administration will depend on the specific experimental question.
-
-
Sample Collection:
-
Collect blood samples at various time points after tracer administration.
-
At the end of the experiment, collect tissues of interest (e.g., liver, kidney, brain).
-
-
Sample Analysis:
-
Extract acylcarnitines and acyl-CoAs from plasma and tissues as described previously.
-
Analyze the extracts using LC-MS/MS to determine the isotopic enrichment in 4,8-dimethylnonanoylcarnitine and other relevant metabolites.
-
-
Data Analysis:
-
Calculate the rate of appearance of the labeled metabolite to determine the metabolic flux through the pathway.
-
Conclusion
The validation of animal models is a critical step in ensuring the translatability of preclinical research to human health. For studying the metabolism of this compound, a multi-faceted approach is required. While wild-type rodent models provide a baseline understanding, genetically modified mouse models with specific defects in peroxisomal beta-oxidation offer more profound insights into the consequences of impaired metabolism. The rigorous application of the experimental protocols outlined in this guide, particularly in vivo metabolic flux analysis, will enable researchers to select and validate the most appropriate animal model for their specific research questions, ultimately advancing our understanding of branched-chain fatty acid metabolism and related disorders.
References
- 1. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytanic acid and pristanic acid are oxidized by sequential peroxisomal and mitochondrial reactions in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carnitine O-octanoyltransferase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Beta-oxidation in hepatocyte cultures from mice with peroxisomal gene knockouts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Peroxisomal multifunctional protein-2 deficiency causes neuroinflammation and degeneration of Purkinje cells independent of very long chain fatty acid accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Subcellular Residence of 4,8-Dimethylnonanoyl-CoA: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise subcellular location of metabolites is paramount to elucidating their roles in cellular processes and designing effective therapeutic strategies. This guide provides a comparative analysis of the subcellular distribution of 4,8-Dimethylnonanoyl-CoA, a key intermediate in the metabolism of branched-chain fatty acids, alongside other well-characterized acyl-CoA species. We present available data, detailed experimental protocols for determining subcellular localization, and visual representations of the metabolic pathways and experimental workflows involved.
Quantitative Comparison of Acyl-CoA Subcellular Distribution
| Acyl-CoA Species | Predominant Subcellular Localization | Notes |
| This compound | Peroxisomes, Mitochondria | An intermediate in the α- and β-oxidation of phytanic and pristanic acids. It is generated in peroxisomes and subsequently transported to mitochondria for further metabolism.[1][2] The transport to mitochondria is facilitated by its conversion to 4,8-dimethylnonanoyl carnitine.[1] |
| Acetyl-CoA | Mitochondria, Cytosol, Nucleus | A central metabolic intermediate involved in the TCA cycle (mitochondria), fatty acid synthesis (cytosol), and histone acetylation (nucleus).[3][4] |
| Propionyl-CoA | Mitochondria, Nucleus | Notably enriched in the nucleus compared to the cytosol.[3][4][5][6] It is a product of the catabolism of several amino acids and odd-chain fatty acids. |
| Succinyl-CoA | Mitochondria | A key intermediate in the citric acid cycle. While primarily mitochondrial, evidence suggests its presence and role in the cytosol and nucleus for protein succinylation.[7] |
| Malonyl-CoA | Cytosol | The primary building block for fatty acid synthesis.[8] |
| Crotonoyl-CoA | Mitochondria | An intermediate in the β-oxidation of fatty acids and the metabolism of lysine (B10760008) and tryptophan.[7] |
| Butyryl-CoA | Mitochondria, Nucleus | An intermediate in fatty acid β-oxidation, also involved in histone butyrylation in the nucleus.[4] |
Experimental Protocol: Determining Subcellular Acyl-CoA Distribution
A robust method for the quantitative analysis of subcellular acyl-CoA distribution is the Stable Isotope Labeling of Essential nutrients in cell Culture - Subcellular Fractionation (SILEC-SF) technique coupled with liquid chromatography-mass spectrometry (LC-MS).[3][5][6][9][10][11][12]
Principle
The SILEC-SF method utilizes stable isotope-labeled precursors to generate a "heavy" internal standard within cultured cells. These labeled cells are then mixed with the "light" experimental cells before subcellular fractionation. This co-fractionation approach allows for the correction of metabolite changes and losses that may occur during the isolation procedure, enabling accurate quantification of acyl-CoAs in different organelles.[3][6][9]
Key Steps
-
Stable Isotope Labeling: Culture a batch of cells in a medium containing a stable isotope-labeled precursor, such as 13C- or 15N-labeled pantothenate (Vitamin B5), a precursor for Coenzyme A biosynthesis. This results in the incorporation of the heavy isotope into the entire acyl-CoA pool of the cells, creating the internal standard.
-
Cell Harvesting and Mixing: Harvest both the labeled (heavy) and unlabeled (light) experimental cells. The cells are then mixed in a 1:1 ratio based on cell number or protein content.
-
Subcellular Fractionation: The mixed cell population is subjected to differential centrifugation to separate the different subcellular compartments (e.g., nucleus, mitochondria, cytosol).
-
Lysis: Cells are gently lysed to release the organelles.
-
Low-Speed Centrifugation: This step pellets the nuclei.
-
High-Speed Centrifugation: The supernatant from the previous step is centrifuged at a higher speed to pellet the mitochondria.
-
Cytosolic Fraction: The resulting supernatant contains the cytosolic components.
-
-
Metabolite Extraction: Acyl-CoAs are extracted from each isolated subcellular fraction using a suitable solvent system, typically containing a strong acid to precipitate proteins.
-
LC-MS Analysis: The extracted metabolites are analyzed by liquid chromatography-mass spectrometry. The ratio of the "light" (from experimental cells) to "heavy" (from internal standard cells) peak for each acyl-CoA species is used to determine its relative abundance in each subcellular fraction.
Visualizing the Metabolic Journey and Experimental Process
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Metabolic pathway of this compound formation and transport.
Caption: Workflow for subcellular acyl-CoA analysis using SILEC-SF.
References
- 1. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxisomal acyl-CoA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro conversion of phytol to phytanic acid in rat liver: subcellular distribution of activity and chemical characterization of intermediates using a new bromination technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Interplay between Peroxisomes and Other Subcellular Organelles Including Mitochondria and the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profiling of Acyl-CoA Oxidase-Deficient and Peroxisome Proliferator Wy14,643-Treated Mouse Liver Protein by Surface-Enhanced Laser Desorption/Ionization ProteinChip® Biology System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. familiasga.com [familiasga.com]
- 8. researchgate.net [researchgate.net]
- 9. Peroxisomal acyl-CoA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Metabolic Interplay between Peroxisomes and Other Subcellular Organelles Including Mitochondria and the Endoplasmic Reticulum [frontiersin.org]
- 11. A direct comparison between peroxisomal and mitochondrial preferences for fatty-acyl beta-oxidation predicts channelling of medium-chain and very-long-chain unsaturated fatty acids to peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The subcellular localization of phytanic acid oxidase in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 4,8-Dimethylnonanoyl-CoA: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the handling and disposal of 4,8-Dimethylnonanoyl-CoA, a long-chain fatty acyl-coenzyme A derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document offers a recommended procedure based on the disposal guidelines for similar thioester compounds and general principles of hazardous waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult your institution's Environmental Health & Safety (EHS) department and adhere to all local and national safety guidelines. The thioester linkage in this compound and its potential hydrolysis byproducts may warrant careful handling.
Personal Protective Equipment (PPE) Required:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat is mandatory.
All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors.
Chemical Deactivation and Disposal Workflow
The recommended procedure for the disposal of this compound involves chemical deactivation through alkaline hydrolysis. This process cleaves the thioester bond, followed by neutralization and collection for final disposal as hazardous waste.[1]
Experimental Protocol: Alkaline Hydrolysis of this compound
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Work within a certified chemical fume hood.
-
Place the waste solution containing this compound in a suitable beaker or flask with a magnetic stir bar.
-
-
Alkaline Hydrolysis:
-
While stirring the waste solution, slowly add an equal volume of a 1 M sodium hydroxide (B78521) (NaOH) solution. This will initiate the hydrolysis of the thioester bond.
-
Allow the reaction to proceed for at least one hour to ensure complete hydrolysis.
-
-
Oxidation of Thiol Byproduct (Optional but Recommended):
-
To mitigate the potential odor of the resulting free coenzyme A thiol, a mild oxidizing agent can be added.
-
Slowly add a 10% hydrogen peroxide (H₂O₂) solution dropwise to the basic solution until the odor is no longer apparent.
-
-
Neutralization:
-
Carefully add a 1 M hydrochloric acid (HCl) solution dropwise to neutralize the excess base.
-
Monitor the pH of the solution using pH paper or a calibrated pH meter.
-
Continue adding HCl until the pH is within the neutral range (pH 6-8). Exercise caution, as this neutralization reaction can be exothermic.
-
-
Final Waste Collection:
-
Once neutralized, transfer the solution to a designated hazardous waste container.
-
The container must be clearly labeled with its contents (e.g., "Neutralized this compound waste, containing sodium 4,8-dimethylnonanoate (B1259501) and oxidized coenzyme A degradation products in aqueous solution").
-
Store the sealed container in a designated secondary containment area.
-
-
Disposal:
Data Presentation
Table 1: Reagents for Chemical Deactivation
| Reagent | Concentration | Purpose |
| Sodium Hydroxide (NaOH) | 1 M | Alkaline Hydrolysis |
| Hydrogen Peroxide (H₂O₂) | 10% | Oxidation of Thiol |
| Hydrochloric Acid (HCl) | 1 M | Neutralization |
Table 2: pH Benchmarks for Disposal Protocol
| Step | Target pH | Purpose |
| Alkaline Hydrolysis | > 12 | Cleavage of Thioester Bond |
| Neutralization | 6 - 8 | Preparation for Final Disposal |
Mandatory Visualization
Caption: Disposal workflow for this compound.
Caption: Decision-making for disposal procedures.
References
Essential Safety and Logistical Information for Handling 4,8-Dimethylnonanoyl-CoA
Disclaimer: No specific Safety Data Sheet (SDS) for 4,8-Dimethylnonanoyl-CoA was found. The following guidance is based on the general properties of acyl-CoA compounds and aliphatic carboxylic acids. A thorough risk assessment should be conducted by qualified personnel before handling this substance.
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for this compound to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement.[1] For tasks with a higher risk of splashing, chemical safety goggles and a face shield should be worn.[1][2] |
| Hand Protection | Disposable nitrile gloves are recommended for incidental contact.[1] For prolonged contact or handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves.[1] |
| Body Protection | A standard laboratory coat should be worn to protect street clothes and skin from potential splashes.[2][3] |
| Respiratory Protection | Generally not required if handled in a well-ventilated area or a chemical fume hood.[2] If aerosols may be generated or ventilation is inadequate, a NIOSH-approved respirator may be necessary. |
| Foot Protection | Closed-toe shoes must be worn in the laboratory at all times to protect against spills and falling objects.[2] |
Handling and Storage Protocols
Adherence to proper handling and storage procedures is essential for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Operational Plan:
-
Preparation:
-
Read and understand this safety guidance and any available information on similar compounds.
-
Ensure all necessary PPE is available and in good condition.
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or creating solutions.
-
-
Handling:
-
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Follow any specific storage temperature recommendations provided by the manufacturer.
-
Spill and Exposure Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify colleagues and the laboratory supervisor.
-
Contain: For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite).
-
Clean: Carefully sweep or scoop up the absorbed material and place it into a sealed container for disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and then rinse with water.
Exposure Protocol:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water.[4] If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air.[4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[4] Rinse the mouth with water.[4] Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and its contaminated materials is necessary to prevent environmental contamination and comply with regulations.
| Waste Type | Disposal Procedure |
| Unused/Expired Product | Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. The material should be placed in a clearly labeled, sealed container. |
| Contaminated Materials | Items such as gloves, absorbent pads, and disposable labware that have come into contact with this compound should be collected in a designated, sealed waste container and disposed of as chemical waste. |
| Empty Containers | Triple rinse the container with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. Once cleaned, the container can be disposed of according to institutional guidelines for chemical containers. |
Workflow for Safe Handling of this compound
Caption: Safe handling workflow for this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 4. chemmasters.net [chemmasters.net]
- 5. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
